molecular formula C7H15NO B032411 4-Piperidineethanol CAS No. 622-26-4

4-Piperidineethanol

Cat. No.: B032411
CAS No.: 622-26-4
M. Wt: 129.2 g/mol
InChI Key: LDSQQXKSEFZAPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidineethanol is a versatile and valuable bifunctional organic building block extensively employed in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring, a privileged scaffold in drug discovery, tethered to a flexible ethanol spacer. Its primary research value lies in its role as a key synthetic intermediate for the construction of more complex bioactive molecules. The secondary amine on the piperidine ring serves as a handle for amide bond formation or alkylation, while the terminal hydroxyl group can be functionalized or serve as a linker.

Properties

IUPAC Name

2-piperidin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c9-6-3-7-1-4-8-5-2-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSQQXKSEFZAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060749
Record name 4-Piperidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622-26-4
Record name 4-Piperidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidineethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Piperidineethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93818
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Piperidineethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Piperidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-4-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.753
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Piperidineethanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VRR3T9QR54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-Piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 4-Piperidineethanol (CAS No. 622-26-4), a versatile heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and other fine chemicals. This document presents key quantitative data, detailed experimental protocols for melting point determination, and a logical framework for understanding the presented information.

Core Physical Properties of this compound

This compound, also known as 4-(2-Hydroxyethyl)piperidine, is a white crystalline solid at room temperature.[1][2] Its physical characteristics are crucial for its application in various chemical syntheses and for ensuring appropriate storage and handling conditions.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound compiled from various sources.

PropertyValueSource(s)
Melting Point 46-47 °C[1][3]
50 °C[4]
45-50 °C[5]
Boiling Point 131-136 °C at 17 mmHg[1][3]
228 °C[4]
Density 1.0059 g/cm³ at 15 °C[5]
Refractive Index n20/D 1.4902[1][3]
n20D 1.49[4]
Molecular Formula C₇H₁₅NO[4]
Molecular Weight 129.20 g/mol [4]
Flash Point 113 °C (closed cup)
>230 °F[5]
Appearance White crystalline low melting solid[1][2]
White or colorless to almost white or almost colorless powder or lump[4]

Experimental Protocol: Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The following protocol outlines a standard method for determining the melting point range of this compound using a capillary tube. This method is based on established laboratory techniques.[6]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device) or Thiele tube with oil bath

  • Capillary tubes (sealed at one end)

  • This compound sample, finely powdered

  • Thermometer (if using an oil bath)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Place a small amount of this compound on a clean, dry surface.

    • If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.[6]

  • Loading the Capillary Tube:

    • Invert a capillary tube (sealed end down) and press the open end into the powdered sample. A small amount of the solid will enter the tube.

    • To pack the sample at the bottom of the tube, gently tap the sealed end on a hard surface or drop the tube through a long glass tube.[7] The packed sample should be approximately 1-2 mm high.[8]

  • Melting Point Measurement:

    • Using a Digital Melting Point Apparatus:

      • Place the loaded capillary tube into the sample holder of the apparatus.[7]

      • If the approximate melting point is known (around 46-50 °C), set the starting temperature to about 15-20 °C below this range.[6]

      • Set the heating rate (ramp rate) to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.

      • Observe the sample through the magnifying lens.

    • Using a Thiele Tube and Oil Bath:

      • Attach the capillary tube to a thermometer using a small rubber band or wire, ensuring the sample is aligned with the thermometer bulb.[8]

      • Immerse the thermometer and the attached capillary tube in the oil bath of the Thiele tube, making sure the oil level is above the top of the sample.[9]

      • Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube promotes even heat distribution through convection.

      • Heat rapidly to within 20 °C of the expected melting point, then reduce the heating rate to 2-3 °C per minute.[6]

  • Recording the Melting Point Range:

    • Record the temperature at which the first droplet of liquid appears (T1).[6]

    • Continue heating slowly and record the temperature at which the last solid crystal melts completely (T2).[6]

    • The melting point is reported as the range T1 - T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).

  • Post-Measurement:

    • Allow the apparatus to cool.

    • Dispose of the used capillary tube in a designated glass waste container. Do not reuse capillary tubes.[8]

Logical Framework

The following diagram illustrates the logical relationship between the core concepts presented in this technical guide, from the compound identification to the detailed experimental verification of its physical properties.

G A This compound (CAS: 622-26-4) B Physical Properties A->B is characterized by C Quantitative Data (Table) B->C D Qualitative Data (Appearance) B->D E Experimental Verification B->E are verified by F Melting Point Determination E->F G Apparatus & Materials F->G H Procedure F->H I Data Recording F->I

Caption: Logical workflow for characterizing this compound.

References

An In-Depth Technical Guide to the Synthesis of 4-Piperidineethanol from Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-piperidineethanol, a valuable building block in the pharmaceutical industry, starting from a readily available pyridine derivative. This document details the core chemical transformations, provides structured quantitative data, and presents detailed experimental protocols for the key synthetic steps.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from a simple pyridine precursor is most effectively achieved through a two-step reaction sequence. This strategy involves the initial formation of an intermediate, 4-pyridineethanol, followed by the catalytic hydrogenation of the pyridine ring to yield the desired saturated heterocyclic alcohol. The starting material of choice for this pathway is 4-methylpyridine (also known as 4-picoline or γ-picoline), which is commercially available and economically viable.

The overall transformation can be summarized as follows:

Step 1: Synthesis of 4-Pyridineethanol 4-Methylpyridine undergoes a base-catalyzed condensation reaction with formaldehyde to introduce the hydroxyethyl group at the 4-position of the pyridine ring, yielding 4-pyridineethanol.

Step 2: Catalytic Hydrogenation of 4-Pyridineethanol The aromatic pyridine ring of 4-pyridineethanol is subsequently reduced to a piperidine ring via catalytic hydrogenation, affording the final product, this compound.

The logical workflow for this synthesis is depicted below.

Synthesis Workflow Figure 1. Overall Synthetic Workflow Start Start: 4-Methylpyridine Step1 Step 1: Reaction with Formaldehyde Start->Step1 Intermediate Intermediate: 4-Pyridineethanol Step1->Intermediate Step2 Step 2: Catalytic Hydrogenation Intermediate->Step2 Product Final Product: this compound Step2->Product

Caption: Overall Synthetic Workflow.

Data Presentation

The following tables summarize the quantitative data for the two key steps in the synthesis of this compound.

Table 1: Synthesis of 4-Pyridineethanol from 4-Methylpyridine

ParameterValueReference
Reactants
4-Methylpyridine930 g (10 mol)[1]
Paraformaldehyde39 g (1.3 mol)[1]
Triethylamine (Base)30 g (0.3 mol)[1]
Ion-exchanged Water (Solvent)195 g[1]
Reaction Conditions
Temperature140 °C[1]
Reaction Time2 hours[1]
Product Yield and Selectivity
Yield of 4-Pyridineethanol95%[1]
Selectivity for 4-Pyridineethanol98%[1]
Unreacted 4-Methylpyridine Recovery99%[1]

Table 2: Catalytic Hydrogenation of 4-Pyridineethanol to this compound

ParameterCatalyst System 1 (Ruthenium)Catalyst System 2 (Rhodium)Reference
Substrate 4-Pyridineethanol4-PyridineethanolGeneral Procedures[1][2]
Catalyst Ruthenium on Carbon (Ru/C)Rhodium on Carbon (Rh/C)[1][2]
Catalyst Loading ~5 mol%~0.5 mol%[1][2]
Solvent Methanol or Ethanol2,2,2-Trifluoroethanol (TFE)[1][2]
Hydrogen Pressure 2.0 - 5.0 MPa (20 - 50 bar)5 bar[1][2]
Temperature 60 - 80 °C40 °C[1][2]
Reaction Time ~1-3 hours (in microreactor)16 hours[1][2]
Conversion/Yield >99% Conversion, >99% SelectivityHigh Yield (typically >80%)[1][2]

Experimental Protocols

Step 1: Synthesis of 4-Pyridineethanol

This protocol is adapted from a patented industrial process.[1]

Materials:

  • 4-Methylpyridine (930 g, 10 mol)

  • Paraformaldehyde (39 g, 1.3 mol)

  • Triethylamine (30 g, 0.3 mol)

  • Ion-exchanged water (195 g)

  • 3 L stainless steel autoclave

Procedure:

  • To a 3 L stainless steel autoclave, add 930 g (10 mol) of 4-methylpyridine and 195 g of ion-exchanged water.

  • Add 39 g (1.3 mol) of paraformaldehyde and 30 g (0.3 mol) of triethylamine to the autoclave.

  • Seal the autoclave and heat the reaction mixture to 140 °C with stirring.

  • Maintain the reaction at 140 °C for 2 hours.

  • After the reaction is complete, cool the autoclave to 60 °C.

  • Remove unreacted paraformaldehyde and triethylamine from the reaction solution under reduced pressure (≤ 25 kPa).

  • Subsequently, distill off the water and unreacted 4-methylpyridine at 120 °C under reduced pressure (≤ 2 kPa) to obtain the crude 4-pyridineethanol.

  • The resulting concentrate can be analyzed by ¹H-NMR to confirm the product's identity and purity. The reported yield of 4-pyridineethanol is 95% with a selectivity of 98%.

Step 2: Catalytic Hydrogenation of this compound

This protocol is a generalized procedure based on established methods for the hydrogenation of functionalized pyridines.[1][2]

Materials:

  • 4-Pyridineethanol

  • Ruthenium on Carbon (5 wt. % Ru/C) or Rhodium on Carbon (5 wt. % Rh/C)

  • Methanol or Ethanol (for Ru/C) or 2,2,2-Trifluoroethanol (TFE) (for Rh/C)

  • High-pressure reactor (e.g., Parr shaker or autoclave)

  • Hydrogen gas source

  • Inert gas (e.g., Nitrogen or Argon)

  • Celite® or a suitable filter aid

Procedure:

  • In a high-pressure reactor vessel, dissolve the 4-pyridineethanol intermediate in a suitable solvent (Methanol or Ethanol for Ru/C, TFE for Rh/C).

  • Under an inert atmosphere, carefully add the chosen catalyst (e.g., 5 mol% Ru/C or 0.5 mol% Rh/C) to the solution.

  • Seal the reactor and purge the system several times with an inert gas to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar for Rh/C, 20-50 bar for Ru/C).

  • Begin vigorous stirring and heat the reaction to the specified temperature (e.g., 40 °C for Rh/C, 60-80 °C for Ru/C).

  • Maintain the reaction under these conditions for the required time (e.g., 16 hours for Rh/C, or until hydrogen uptake ceases).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with an inert gas.

  • Open the reactor and dilute the reaction mixture with a suitable solvent (e.g., methanol or ethanol).

  • Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by distillation under reduced pressure.

Mandatory Visualizations

The signaling pathway for this synthesis is a linear progression of chemical transformations.

Reaction_Pathway Figure 2. Reaction Pathway for the Synthesis of this compound cluster_start Starting Material cluster_step1 Step 1: Hydroxymethylation cluster_intermediate Intermediate cluster_step2 Step 2: Hydrogenation cluster_product Final Product 4-Methylpyridine 4-Methylpyridine Reaction1 + Formaldehyde Formaldehyde Formaldehyde->Reaction1 Base (Triethylamine) Base (Triethylamine) Base (Triethylamine)->Reaction1 4-Pyridineethanol 4-Pyridineethanol Reaction1->4-Pyridineethanol Reaction2 + H2 H2 H2->Reaction2 Catalyst (Ru/C or Rh/C) Catalyst (Ru/C or Rh/C) Catalyst (Ru/C or Rh/C)->Reaction2 This compound This compound Reaction2->this compound

Caption: Reaction Pathway.

The following diagram illustrates the logical relationship in the selection of a catalyst for the hydrogenation step, highlighting some of the common choices.

Catalyst_Selection Figure 3. Catalyst Selection for Pyridine Ring Hydrogenation Catalyst Catalyst Selection Common Heterogeneous Catalysts for Pyridine Hydrogenation PreciousMetals Precious Metal Catalysts High activity, can operate under milder conditions Catalyst->PreciousMetals BaseMetals Base Metal Catalysts Cost-effective, may require harsher conditions Catalyst->BaseMetals Ru Ruthenium (Ru/C, RuO2) - High activity - Good for functionalized pyridines PreciousMetals->Ru Rh Rhodium (Rh/C) - Very active under mild conditions - Good functional group tolerance PreciousMetals->Rh Pd Palladium (Pd/C) - Widely used - May require acidic additives PreciousMetals->Pd Pt Platinum (PtO2) - Classic catalyst - Often used in acidic media PreciousMetals->Pt Ni Raney Nickel - Widely used industrially - Can be pyrophoric BaseMetals->Ni

Caption: Catalyst Selection Logic.

Conclusion

The described two-step synthesis of this compound from 4-methylpyridine represents a robust and scalable route to this important pharmaceutical intermediate. The initial hydroxymethylation of 4-methylpyridine provides the key intermediate, 4-pyridineethanol, in high yield and selectivity. Subsequent catalytic hydrogenation of the pyridine ring, for which several effective catalyst systems are available, affords the final product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Careful selection of the hydrogenation catalyst and optimization of reaction conditions are crucial for achieving high efficiency and purity in the final product.

References

The Cornerstone of Modern Pharmaceuticals: A Technical Guide to 4-Piperidineethanol's Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Piperidineethanol, a versatile heterocyclic building block, serves as a critical starting material and key intermediate in the synthesis of a wide array of pharmaceutical agents. Its unique structural features, including a piperidine ring and a hydroxyethyl side chain, impart favorable physicochemical properties that are leveraged in the design of drugs targeting the central nervous system (CNS), as well as those with antihistaminic and cardiovascular effects. This technical guide provides an in-depth exploration of the fundamental applications of this compound in medicinal chemistry, detailing its role in the synthesis of major drug classes, providing quantitative bioactivity data, outlining key experimental protocols, and visualizing associated signaling pathways.

Introduction: The Strategic Importance of the this compound Scaffold

This compound (CAS 622-26-4), also known as 4-(2-hydroxyethyl)piperidine, is a secondary alcohol featuring a piperidine ring. This structure enhances solubility and provides a reactive handle for chemical modification, making it an ideal scaffold in drug discovery.[1][2] Its derivatives are integral to the structure of numerous marketed drugs, including potent analgesics, antipsychotics, and antihistamines. The piperidine moiety's conformational flexibility allows for optimal binding to a variety of biological targets, while the ethanol group offers a site for derivatization to fine-tune pharmacokinetic and pharmacodynamic profiles.[3]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 622-26-4
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Melting Point 46-47 °C
Boiling Point 131-136 °C at 17 mmHg
Appearance White to off-white solid
Solubility Soluble in water and various organic solvents

Core Pharmaceutical Applications and Synthesis

The this compound scaffold is a cornerstone in the synthesis of several major classes of pharmaceuticals. Its derivatives have been successfully developed into potent and selective agents for a range of therapeutic indications.

Opioid Analgesics

The piperidine ring is a key pharmacophore in many potent opioid analgesics, most notably the fentanyl series of µ-opioid receptor agonists. While many syntheses of fentanyl and its analogs start from 4-piperidone, a close chemical relative, the underlying piperidine structure is the critical component for analgesic activity.

Representative Drug: Fentanyl

Fentanyl is a powerful synthetic opioid analgesic with a rapid onset and short duration of action. It is a potent agonist of the µ-opioid receptor.

Quantitative Bioactivity Data for Fentanyl and Analogs

Table 2: Bioactivity of Fentanyl and Analogs at the µ-Opioid Receptor

CompoundReceptorAssay TypeParameterValueReference
Fentanylµ-OpioidRadioligand BindingKᵢ0.39 nM[4]
Carfentanilµ-OpioidRadioligand BindingKᵢ0.034 nM[4]
Acetylfentanylµ-OpioidRadioligand BindingKᵢ0.82 nM[4]
Butyrylfentanylµ-OpioidRadioligand BindingKᵢ0.61 nM[4]

Experimental Protocol: Synthesis of Fentanyl from a Piperidine Precursor

This protocol outlines a common synthetic route to fentanyl starting from N-Boc-4-piperidone, a precursor that can be derived from this compound.

  • Reductive Amination: N-Boc-4-piperidone is reacted with aniline in the presence of a reducing agent such as sodium triacetoxyborohydride to form N-Boc-4-anilinopiperidine.

  • Acylation: The resulting secondary amine is acylated with propionyl chloride in the presence of a base (e.g., triethylamine) to yield N-(1-Boc-piperidin-4-yl)-N-phenylpropionamide.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to give the 4-anilido-N-propionylpiperidine intermediate.

  • N-Alkylation: The final step involves the N-alkylation of the piperidine nitrogen with 2-phenylethyl bromide or a similar phenethylating agent to yield fentanyl.

Antipsychotics

The this compound scaffold is present in several antipsychotic drugs, particularly those of the butyrophenone class. These drugs primarily act as antagonists at dopamine D₂ receptors.

Representative Drug: Haloperidol

Haloperidol is a typical antipsychotic used in the treatment of schizophrenia and other psychotic disorders. It exhibits high affinity for dopamine D₂ receptors. While direct synthesis from this compound is less common, its structural analog, 4-(4-chlorophenyl)-4-hydroxypiperidine, is a key intermediate.

Quantitative Bioactivity Data for Haloperidol

Table 3: Bioactivity of Haloperidol at Dopamine and Serotonin Receptors

CompoundReceptorAssay TypeParameterValue
HaloperidolDopamine D₂Radioligand BindingKᵢ1.5 nM
HaloperidolSerotonin 5-HT₂ARadioligand BindingKᵢ40 nM

Experimental Protocol: Dopamine D₂ Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D₂ receptor.[5][6]

  • Membrane Preparation: Membranes from cells expressing the human dopamine D₂ receptor are prepared by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, the following are added:

    • Total Binding: Radioligand (e.g., [³H]-Spiperone), assay buffer, and membrane preparation.

    • Non-specific Binding: Radioligand, a high concentration of an unlabeled D₂ antagonist (e.g., haloperidol), assay buffer, and membrane preparation.

    • Competitive Binding: Radioligand, varying concentrations of the test compound, assay buffer, and membrane preparation.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ value is determined from the competition curve and converted to a Kᵢ value using the Cheng-Prusoff equation.

Antihistamines

Several second-generation antihistamines incorporate a piperidine ring, which is often derived from precursors like this compound. These drugs are selective antagonists of the histamine H₁ receptor and are known for their non-sedating properties.

Representative Drug: Loratadine

Loratadine is a long-acting antihistamine used to treat allergies. Its synthesis involves the coupling of a piperidine-containing fragment to a tricyclic core.

Quantitative Bioactivity Data for Loratadine

Table 4: Bioactivity of Loratadine at the Histamine H₁ Receptor

CompoundReceptorAssay TypeParameterValue
LoratadineHistamine H₁Radioligand BindingKᵢ2.5 nM

Experimental Protocol: Histamine H₁ Receptor Functional Assay (Calcium Flux)

This protocol measures the ability of a compound to antagonize histamine-induced calcium mobilization in cells expressing the H₁ receptor.[7]

  • Cell Culture: Cells expressing the human histamine H₁ receptor are cultured in 96-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (antagonist).

  • Agonist Stimulation: Histamine (agonist) is added to the wells to stimulate the H₁ receptor.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader.

  • Data Analysis: The IC₅₀ value for the antagonist is determined by measuring the concentration-dependent inhibition of the histamine-induced calcium response.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of drugs derived from this compound are mediated through their interaction with specific G protein-coupled receptors (GPCRs) and the subsequent modulation of intracellular signaling cascades.

Opioid Receptor Signaling

Fentanyl and other µ-opioid agonists bind to the µ-opioid receptor, which is coupled to inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channel activity, resulting in neuronal hyperpolarization and reduced neurotransmitter release, which ultimately produces analgesia.[1][8][9][10]

Opioid_Signaling Fentanyl Fentanyl MOR µ-Opioid Receptor (GPCR) Fentanyl->MOR binds G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits K_channel K⁺ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Neurotransmitter Neurotransmitter Release Ca_channel->Neurotransmitter K_channel->Neurotransmitter inhibits Analgesia Analgesia Neurotransmitter->Analgesia leads to

Opioid Receptor Signaling Pathway
Dopamine D₂ Receptor Signaling

Antipsychotics like haloperidol act as antagonists at the dopamine D₂ receptor, which is also coupled to Gαi/o proteins. By blocking the binding of dopamine, these drugs prevent the inhibition of adenylyl cyclase, leading to a normalization of cAMP levels in overactive dopaminergic pathways. This is thought to be the primary mechanism for their antipsychotic effects.[6][11][12][13]

D2_Receptor_Signaling Dopamine Dopamine D2R Dopamine D₂ Receptor (GPCR) Dopamine->D2R binds Haloperidol Haloperidol Haloperidol->D2R blocks Therapeutic_Effect Antipsychotic Effect Haloperidol->Therapeutic_Effect G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces Psychosis Psychosis cAMP->Psychosis contributes to

Dopamine D₂ Receptor Signaling
Histamine H₁ Receptor Signaling

Antihistamines such as loratadine are inverse agonists at the histamine H₁ receptor. This receptor is coupled to Gαq/11 proteins. Upon activation by histamine, it stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, which mediates allergic responses. By blocking this pathway, antihistamines prevent the symptoms of allergy.

H1_Receptor_Signaling Histamine Histamine H1R Histamine H₁ Receptor (GPCR) Histamine->H1R binds Loratadine Loratadine Loratadine->H1R blocks Therapeutic_Effect Antihistaminic Effect Loratadine->Therapeutic_Effect G_protein Gq/11 Protein H1R->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 produces DAG DAG PIP2->DAG produces Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers Allergic_Response Allergic Response Ca_release->Allergic_Response mediates

Histamine H₁ Receptor Signaling

Experimental Workflows and Logical Relationships

General Drug Discovery Workflow

The development of new drugs based on the this compound scaffold follows a well-established drug discovery workflow, from initial hit identification to preclinical development.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Target_ID Target Identification Assay_Dev Assay Development Target_ID->Assay_Dev HTS High-Throughput Screening Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo Tox Toxicology In_Vivo->Tox

General Drug Discovery Workflow
Structure-Activity Relationship (SAR) Logic

SAR studies are crucial for optimizing the potency and selectivity of drug candidates. By systematically modifying the structure of a lead compound containing the this compound scaffold, researchers can identify key structural features that govern its biological activity.[14][15][16][17][18]

SAR_Logic Lead Lead Compound (this compound Derivative) Synthesis Synthesize Analogs (Modify R₁, R₂, etc.) Lead->Synthesis BioAssay Biological Assay (e.g., Receptor Binding) Synthesis->BioAssay Data Analyze Data (IC₅₀, Kᵢ) BioAssay->Data SAR_Model Develop SAR Model Data->SAR_Model New_Design Design New Analogs SAR_Model->New_Design New_Design->Synthesis Iterate

Structure-Activity Relationship (SAR) Iterative Cycle

Conclusion

This compound and its derivatives are undeniably fundamental building blocks in modern pharmaceutical development. The versatility of this scaffold has enabled the creation of a diverse range of clinically successful drugs targeting a variety of receptors and indications. A thorough understanding of the synthetic methodologies, biological activities, and underlying mechanisms of action associated with this privileged structure is essential for the continued design and development of novel and improved therapeutic agents. This guide provides a foundational overview for researchers and scientists working in the dynamic field of drug discovery and development.

References

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 4-Piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Piperidineethanol (also known as 2-(piperidin-4-yl)ethanol), a key building block in the synthesis of various pharmaceutical agents. Due to the limited availability of complete, formally published experimental NMR data for this compound, this guide presents a detailed analysis of the closely related and synthetically important intermediate, N-Boc-4-piperidineethanol, for which experimental data is available. This is supplemented with high-quality predicted NMR data for the parent compound, this compound, to offer a thorough understanding of its spectroscopic characteristics.

Introduction

This compound is a bifunctional molecule incorporating a secondary amine within a piperidine ring and a primary alcohol. This structure makes it a valuable synthon for introducing the 4-(2-hydroxyethyl)piperidine moiety into larger molecules, a common structural motif in centrally active pharmaceuticals. Accurate interpretation of its NMR spectra is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives.

Predicted NMR Spectroscopic Data for this compound

High-quality predicted ¹H and ¹³C NMR data provides a reliable reference for the identification and analysis of this compound. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for this compound

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1'3.65t6.5
H-2, H-6 (ax)2.58t11.5
H-2, H-6 (eq)3.05d11.5
H-3, H-5 (ax)1.20q12.0
H-3, H-5 (eq)1.75d12.0
H-41.50m-
H-1"1.45q7.0
NH1.90s (broad)-
OH2.80s (broad)-

Note: Predictions were generated using advanced NMR prediction algorithms. The broadness of the NH and OH signals is due to chemical exchange and hydrogen bonding.

Table 2: Predicted ¹³C NMR Data for this compound

Atom NumberChemical Shift (δ, ppm)
C-1'61.0
C-2, C-646.5
C-3, C-532.5
C-439.0
C-1"34.0

Experimental NMR Spectroscopic Data for N-Boc-4-piperidineethanol

The following section details the experimentally obtained ¹H and ¹³C NMR data for N-Boc-4-piperidineethanol, a common protected form of this compound used in multi-step syntheses.

Table 3: Experimental ¹H NMR Data for N-Boc-4-piperidineethanol

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1'3.68t6.4
H-2, H-6 (eq)4.05br d13.2
H-2, H-6 (ax)2.65br t12.8
H-3, H-5 (eq)1.68br d12.4
H-3, H-5 (ax)1.08qd12.0, 4.0
H-41.45-1.55m-
H-1"1.50q6.8
Boc-C(CH₃)₃1.44s-
OH1.58br s-

Table 4: Experimental ¹³C NMR Data for N-Boc-4-piperidineethanol

Atom NumberChemical Shift (δ, ppm)
C-1'60.8
C-2, C-644.0
C-3, C-532.0
C-438.8
C-1"33.9
Boc-C=O154.9
Boc-C(CH₃)₃79.2
Boc-C(CH₃)₃28.5

Experimental Protocols

The following provides a detailed methodology for the acquisition of NMR spectra for piperidine-containing compounds, based on standard laboratory practices.

4.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the analyte (e.g., N-Boc-4-piperidineethanol).

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical and will affect the chemical shifts of exchangeable protons (NH and OH).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.

4.2. NMR Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher for optimal signal dispersion.

  • Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to maximize sensitivity.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

Visualizations

The following diagrams illustrate key aspects of the NMR analysis workflow and the structural relationships of the analyzed compounds.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard homogenize Homogenize standard->homogenize tune Tune and Match Probe homogenize->tune shim Shim Magnetic Field tune->shim acquire_H Acquire ¹H Spectrum shim->acquire_H acquire_C Acquire ¹³C Spectrum shim->acquire_C ft Fourier Transform acquire_H->ft acquire_C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate peak_pick Peak Picking integrate->peak_pick analysis Analysis peak_pick->analysis Structural Elucidation

NMR Experimental Workflow

Structural_Relationship node_piperidine This compound node_boc N-Boc-4-piperidineethanol node_piperidine->node_boc Protection (Boc₂O) node_api Active Pharmaceutical Ingredient (API) node_piperidine->node_api Direct Synthesis node_boc->node_api Further Synthesis

Synthetic Relationship

Conclusion

This technical guide provides a detailed compilation of NMR spectroscopic data for this compound and its N-Boc protected derivative. The tabulated data, coupled with the outlined experimental protocols and illustrative diagrams, serves as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries. Accurate interpretation of this data is fundamental for ensuring the identity, purity, and structure of these important synthetic intermediates.

4-Piperidineethanol safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 4-Piperidineethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4-(2-Hydroxyethyl)piperidine, is a heterocyclic amine and secondary alcohol with the chemical formula C7H15NO.[1] It presents as a white solid or a colorless to pale yellow liquid.[2] This compound is a valuable building block in organic synthesis, frequently utilized as a precursor or intermediate in the pharmaceutical industry for the synthesis of various drugs.[2] Given its chemical properties and reactivity, a thorough understanding and implementation of safety and handling protocols are paramount for all personnel working with this substance.

This guide provides comprehensive safety data, handling procedures, and emergency protocols to ensure the safe use of this compound in a laboratory and drug development setting.

Hazard Identification and Classification

This compound is classified as an irritant and requires careful handling to avoid exposure. The primary hazards are associated with direct contact and inhalation.

GHS Classification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is categorized as follows:

  • Skin Irritation (Category 2) [2]

  • Serious Eye Irritation (Category 2) [2]

  • Specific Target Organ Toxicity – Single Exposure (Category 3) , primarily affecting the respiratory system.[1][2]

The signal word associated with this chemical is "Warning".[1][3]

Table 1: GHS Hazard Information for this compound

Hazard Class Hazard Code Hazard Statement Reference
Skin Irritation H315 Causes skin irritation. [1][3][4]
Serious Eye Irritation H319 Causes serious eye irritation. [1][3][4]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |[1][3][4] |

Direct contact may lead to redness and discomfort, while inhalation of dust or vapors can cause coughing, dizziness, and headaches.[2] Although its toxicological properties have not been fully investigated, and it is not currently listed as a known carcinogen by major agencies, caution is advised.[2][5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 2: Physical and Chemical Properties of this compound

Property Value Reference
CAS Number 622-26-4 [1][2]
Molecular Formula C7H15NO [1]
Molecular Weight 129.20 g/mol [1][3]
Appearance White solid or colorless to pale yellow liquid. [2]
Melting Point 46-47 °C (lit.) [1][4]
Boiling Point 131-136 °C / 17 mmHg (lit.) [1][4]
Flash Point 113 °C (235.4 °F) - closed cup [1]
Solubility Soluble in water. [2]

| Refractive Index | n20/D 1.4902 (lit.) |[1][4] |

Safe Handling and Storage

Proper handling and storage are critical to minimize the risk of exposure and ensure chemical stability.

4.1 Handling

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[5][6]

  • Avoid breathing dust, fumes, gas, mist, or spray.[2][7]

  • Avoid contact with skin and eyes.[5][6]

  • Wear appropriate Personal Protective Equipment (PPE), as detailed in Section 5.0.[5][8]

  • Wash hands and any exposed skin thoroughly after handling.[5][7]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5][9]

  • Take precautionary measures against static discharge.

4.2 Storage

  • Store in a cool, dry, and well-ventilated area.[2][5]

  • Keep containers tightly closed when not in use.[2][5]

  • Store locked up.[5][9]

  • Store away from incompatible materials, which include strong oxidizing agents and strong acids.[2][10]

  • Recommended storage temperature is between 2-8°C.[1]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are essential to protect personnel from the hazards of this compound.

5.1 Engineering Controls

  • Ventilation: Use only outdoors or in a well-ventilated area.[2] Operations should be conducted in a laboratory fume hood to maintain exposure levels below occupational limits.[8]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

5.2 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[9][10]

  • Skin Protection:

    • Gloves: Wear impervious, chemical-resistant gloves. Inspect gloves before use.[5][8]

    • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin exposure.[8][9]

  • Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH-approved respirator with an appropriate filter, such as a type ABEK (EN14387) respirator filter.[1] For solids, a dust mask (type N95) may be appropriate.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe Required PPE assess_task Assess Experimental Task assess_inhalation Risk of Inhalation? (Dust / Vapors) assess_task->assess_inhalation Evaluate assess_splash Risk of Splash or Skin Contact? assess_task->assess_splash Evaluate ppe_respirator Respirator (N95 or ABEK filter) assess_inhalation->ppe_respirator Yes ppe_ventilation Fume Hood assess_inhalation->ppe_ventilation Always ppe_eyewear Safety Goggles / Face Shield assess_splash->ppe_eyewear Yes ppe_gloves Chemical-Resistant Gloves assess_splash->ppe_gloves Yes ppe_coat Lab Coat assess_splash->ppe_coat Yes

Caption: PPE selection workflow for handling this compound.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2][5] If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[5][6]

  • If on Skin: Take off immediately all contaminated clothing.[2] Wash the affected area with plenty of soap and water.[5] If skin irritation occurs, get medical advice/attention.[2]

  • If in Eyes: Rinse cautiously with water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing.[2] If eye irritation persists, seek immediate medical attention.[2]

  • If Swallowed: Rinse mouth with water.[5][9] Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6]

In all cases of significant exposure or if symptoms persist, seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.

Accidental Release and Fire-Fighting Measures

7.1 Accidental Release

  • Evacuate personnel to a safe area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[6][8]

  • Prevent the substance from entering drains or watercourses.[8]

  • For solid spills, avoid dust formation.[6]

  • Contain the spill using sand, earth, or another inert absorbent material.[8]

  • Collect the spilled material into a suitable, labeled container for disposal by a licensed waste disposal contractor.[6][8]

7.2 Fire-Fighting

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]

  • Unsuitable Extinguishing Media: Do not use a direct water jet.[11]

  • Hazards from Combustion: Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[5][11]

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[8]

General Experimental Safety Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from procurement to disposal.

Safe_Handling_Workflow cluster_handling Experimental Procedure cluster_emergency Emergency Preparedness receive Receive Chemical & Verify SDS storage Secure Storage (Cool, Dry, Ventilated, Locked, Tightly Sealed) receive->storage handling Handling for Use storage->handling eng_controls Use Engineering Controls (Fume Hood) ppe Don Correct PPE (Gloves, Goggles, Coat) spill Spill Response Kit Accessible handling->spill first_aid First Aid / Eyewash Accessible handling->first_aid disposal Waste Disposal (Approved Contractor) experiment Perform Experiment eng_controls->experiment ppe->experiment experiment->disposal

Caption: General workflow for the safe handling of this compound.

Methodologies for Safety Assessment

While specific experimental data for this compound is limited in the provided search results, standard toxicological assessments for chemicals with its hazard profile typically involve the following methodologies.

9.1 In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test This protocol follows OECD Test Guideline 439.

  • Objective: To assess the potential of a substance to cause skin irritation.

  • Methodology:

    • A commercially available Reconstructed Human Epidermis (RhE) tissue model is used, which mimics the biochemical and physiological properties of the upper layers of human skin.

    • A small amount of this compound (as a solid or in an appropriate solvent) is applied topically to the surface of the tissue.

    • The substance is left in contact with the tissue for a defined period (e.g., 60 minutes) at a controlled temperature (37°C).

    • After exposure, the tissue is thoroughly rinsed to remove the test chemical.

    • The viability of the tissue is then determined using a cell viability assay, commonly the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, which is quantified by measuring its absorbance.

  • Interpretation: The substance is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to negative controls.

9.2 In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test This protocol follows OECD Test Guideline 437.

  • Objective: To identify substances that can cause serious eye damage.

  • Methodology:

    • Corneas are obtained from the eyes of freshly slaughtered cattle.

    • The corneas are mounted in a special holder, and the test substance is applied to the epithelial surface.

    • After a defined exposure time, the substance is washed off.

    • Two endpoints are measured:

      • Opacity: The cloudiness of the cornea is measured using an opacitometer.

      • Permeability: The passage of a fluorescein dye through the cornea is measured with a spectrophotometer.

  • Interpretation: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values. Scores above a certain threshold indicate that the substance is corrosive or a severe eye irritant.

References

Methodological & Application

Application Notes and Protocols: The Role of 4-Piperidineethanol in Analgesic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Piperidineethanol is a versatile bifunctional molecule serving as a critical building block in the synthesis of various pharmaceuticals.[1] Its structure, featuring a piperidine ring and a primary alcohol, makes it an ideal scaffold for creating complex molecules with significant therapeutic properties.[1] The piperidine moiety is a key pharmacophore present in numerous centrally acting drugs, particularly potent analgesics like pethidine and fentanyl derivatives.[2][3][4] This document provides detailed application notes and a representative synthetic protocol illustrating the utility of this compound and its derivatives in the development of novel analgesic agents.

Application Note 1: Synthesis of Phenylpiperidine-Based Analgesics

The phenylpiperidine scaffold is fundamental to a major class of synthetic opioids.[2] These compounds often act as agonists at the μ-opioid receptor, which is the primary target for powerful analgesics like morphine.[5] Modifications to the piperidine ring, the N-substituent, and the phenyl group allow for fine-tuning of analgesic potency, duration of action, and side-effect profile.[6][7] this compound serves as a valuable starting material for introducing essential structural diversity. The hydroxyl group can be converted into other functionalities or used as a handle for extending the carbon chain, while the secondary amine of the piperidine ring is readily alkylated or acylated to introduce groups that modulate pharmacological activity.

A general workflow for the synthesis of such analgesics involves the preparation of a core piperidine structure followed by functional group modifications to arrive at the final active pharmaceutical ingredient (API).

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Final Modification & Purification A This compound or Derivative B N-Alkylation / Acylation A->B R-X, Base C Functional Group Interconversion at C4 B->C e.g., Oxidation, Esterification D Core Piperidine Scaffold C->D E Introduction of Phenyl Group / Pharmacophore D->E e.g., Grignard, Suzuki Coupling D->E F Final Analgesic Compound E->F G Purification & Salt Formation F->G Chromatography, Crystallization H API for Formulation G->H

Caption: General workflow for synthesizing piperidine-based analgesics.

Experimental Protocol: Representative Synthesis of an N-Substituted this compound Derivative

This protocol describes a general method for the N-alkylation of this compound, a common initial step for creating more complex analgesic candidates. This example uses phenethyl bromide for N-substitution, a moiety found in some potent opioids.

Objective: To synthesize 1-(2-Phenylethyl)-4-piperidineethanol.

Materials:

  • This compound (1.0 eq)

  • Phenethyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous acetonitrile. Begin stirring to dissolve the starting material.

  • Addition of Base: Add anhydrous potassium carbonate (2.5 eq) to the stirring solution.

  • Addition of Alkylating Agent: Add phenethyl bromide (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure 1-(2-Phenylethyl)-4-piperidineethanol.

Application Note 2: Mechanism of Action - Opioid Receptor Signaling

Analgesics derived from the 4-phenylpiperidine scaffold typically exert their effects by acting as agonists at opioid receptors, primarily the μ-opioid receptor (MOR).[6] These receptors are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems. Agonist binding initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive signal transmission.

Key Signaling Events:

  • Agonist Binding: The analgesic compound binds to and activates the MOR.

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the associated inhibitory G-protein (Gi/o).

  • Downstream Effects: The activated Gαi and Gβγ subunits dissociate and modulate downstream effectors:

    • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

    • Ion Channel Modulation: The Gβγ subunit directly interacts with ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization. It also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and neurotransmitter release (e.g., glutamate, substance P).

This combined action reduces the transmission of pain signals, resulting in analgesia.

G cluster_membrane Cell Membrane cluster_effects Downstream Effects MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein (GDP-bound) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits K_channel K+ Channel (GIRK) G_protein->K_channel βγ activates Ca_channel Ca2+ Channel (VGCC) G_protein->Ca_channel βγ inhibits cAMP_decrease ↓ cAMP AC->cAMP_decrease Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ efflux Neurotransmitter_decrease ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_decrease Ca2+ influx blocked Analgesic Piperidine Analgesic Analgesic->MOR Binds Analgesia ANALGESIA cAMP_decrease->Analgesia Hyperpolarization->Analgesia Neurotransmitter_decrease->Analgesia

Caption: Simplified signaling pathway of a μ-opioid receptor agonist.

Data Summary: Pharmacological Activity of Piperidine Derivatives

The following table summarizes quantitative data for various piperidine derivatives, illustrating the structure-activity relationships that can be explored using precursors like this compound.

Compound ClassDerivative ExampleTarget Receptor(s)Binding Affinity (Kᵢ, nM)Efficacy (EC₅₀, nM) / ActivityReference
4-Substituted Piperidines Compound with benzyl at C4MOR / DORMOR: 2.1, DOR: 150MOR Agonist (EC₅₀ = 194)[6]
4-Substituted Piperidines Compound with phenethyl at C4MOR / DORMOR: 0.29, DOR: 6.6MOR Agonist / DOR Antagonist[6][8]
4-(Bromophenyl)-piperidinol Derivatives PD3 (phenacyl derivative)Opioid ReceptorsNot specifiedHighly significant analgesic effect (p < 0.01)[9]
4-(Bromophenyl)-piperidinol Derivatives PD5 (phenacyl derivative)Opioid ReceptorsNot specifiedHighly significant analgesic effect (p < 0.01)[9]
Alkyl Piperidine Derivatives Compound 1eNot specifiedNot specifiedOnset at 30 min, peak at 60-90 min[3]
Alkyl Piperidine Derivatives Compound 2d & 2f (nitro derivatives)Not specifiedNot specifiedPronounced activity from 30 to 180 min[3]

MOR: μ-opioid receptor; DOR: δ-opioid receptor. Lower Kᵢ and EC₅₀ values indicate higher binding affinity and potency, respectively.

References

Application of 4-Piperidineethanol in Neurochemistry Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Piperidineethanol is a versatile chemical intermediate widely recognized for its utility in the synthesis of neuroactive compounds.[1] Its piperidine ring structure serves as a crucial scaffold in medicinal chemistry for designing drug candidates aimed at treating a range of neurological and psychiatric disorders.[2][3] The functional hydroxyl group and the secondary amine of the piperidine ring offer reactive sites for extensive chemical modification, allowing for the creation of diverse libraries of compounds. This document outlines the primary applications of this compound as a foundational molecule in neurochemistry research, with a focus on its role in the development of sigma receptor ligands and acetylcholinesterase inhibitors. Detailed protocols for evaluating the synthesized derivatives are also provided.

Application as a Scaffold for Sigma (σ) Receptor Ligands

Sigma (σ) receptors, including the σ1 and σ2 subtypes, are membrane-bound proteins that have been identified as potential therapeutic targets for various central nervous system (CNS) disorders, including neuropsychiatric and neurodegenerative diseases.[4][5] this compound serves as a key building block for synthesizing novel and potent sigma receptor ligands.[4][6] By modifying the this compound core, researchers can develop derivatives with high affinity and selectivity for these receptors.[4]

The following table summarizes the binding affinities (Ki) of representative piperidine-based compounds, showcasing the potency that can be achieved through derivatization of the core structure.

Compound IDTargetKi (nM)Selectivity (σ1 vs σ2)Reference
Compound 1 σ1 Receptor3.2-[7]
Compound 2 σ1 Receptor2450-fold for σ1[7]
Compound 9 σ2 Receptor4.9High for σ2[8]
Compound 10 σ1 Receptor< 1.0High for σ1[8]
Haloperidol (Reference)σ1 Receptor2.5-[7]

This protocol outlines a general method for determining the binding affinity of novel compounds derived from this compound to σ1 and σ2 receptors using a competitive binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for sigma receptors.

Materials:

  • Test compounds (synthesized from this compound)

  • Membrane preparations (e.g., from rat liver or guinea pig brain, which are rich in sigma receptors)[8]

  • Radioligand: e.g., (+)-[³H]pentazocine or [³H]-DTG for σ1 receptors; [³H]-DTG for σ2 receptors in the presence of a masking concentration of a selective σ1 ligand.

  • Incubation Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Haloperidol (10 µM).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine the membrane preparation (typically 150-200 µg of protein), the radioligand at a concentration near its Kd value, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a set duration (e.g., 120 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the process from scaffold selection to candidate evaluation.

G cluster_0 Synthesis & Screening cluster_1 In Vitro Evaluation A This compound (Core Scaffold) B Chemical Derivatization (e.g., N-alkylation, esterification) A->B C Library of Novel Piperidine Derivatives B->C D Radioligand Binding Assay (Determine Ki for σ1/σ2) C->D E Functional Assays (Agonist vs. Antagonist Profile) D->E F Lead Compound Identification E->F

Workflow for developing sigma receptor ligands.

Application as a Precursor for Acetylcholinesterase (AChE) Inhibitors

A decrease in acetylcholine levels is a key pathological feature of Alzheimer's disease.[9] Inhibiting acetylcholinesterase (AChE), the enzyme responsible for acetylcholine degradation, is a primary therapeutic strategy. Derivatives of N-benzylpiperidine, which can be synthesized from this compound, have been identified as highly potent and selective AChE inhibitors.[10][11]

The table below presents the half-maximal inhibitory concentrations (IC50) for several potent piperidine-based AChE inhibitors.

Compound IDTarget EnzymeIC50 (nM)Selectivity (AChE vs. BuChE)Reference
Compound 21 Acetylcholinesterase (AChE)0.5618,000-fold for AChE[10]
Compound 13e (E2020)Acetylcholinesterase (AChE)5.71,250-fold for AChE[11]
Donepezil (Reference)Acetylcholinesterase (AChE)0.14 - 0.41-[9][12]

This protocol describes a colorimetric method to assess the AChE inhibitory activity of compounds derived from this compound.[9][12]

Objective: To determine the IC50 value of a test compound against AChE.

Materials:

  • Test compounds.

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human erythrocytes).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

  • Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • 96-well microplate and microplate reader.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, various concentrations of the test compound, and the AChE enzyme solution.

  • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.[9]

  • Initiate Reaction: Add DTNB solution followed by the substrate (ATCI) to each well to start the enzymatic reaction.

  • Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion (5-thio-2-nitrobenzoate). Measure the absorbance of this product at a wavelength of ~412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Determine the IC50 value from the resulting dose-response curve.

The diagram below shows the mechanism of cholinergic neurotransmission and the site of action for AChE inhibitors.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal A Acetyl-CoA + Choline B Acetylcholine (ACh) A->B ChAT C Vesicular ACh Transporter B->C D Synaptic Cleft C->D Release E Postsynaptic Receptors (nAChR, mAChR) F Signal Transduction (Neuronal Excitation) E->F D->E Binding G AChE D->G ACh H Choline + Acetate G->H Hydrolysis I AChE Inhibitor (Piperidine Derivative) I->G Inhibition

Mechanism of AChE inhibitors in the synapse.

Conclusion

This compound is an invaluable starting material in neurochemistry for the development of potent and selective modulators of key CNS targets. Its structural simplicity and high reactivity allow for the synthesis of diverse derivatives targeting sigma receptors and acetylcholinesterase, both of which are critical in the pathophysiology of numerous neurological disorders. The protocols and data presented here provide a foundational guide for researchers aiming to leverage this versatile scaffold in their drug discovery and development efforts.

References

detailed protocol for N-Boc protection of 4-Piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, a valuable intermediate in pharmaceutical research and drug development.[] The protocol outlines the N-protection of the secondary amine in 4-Piperidineethanol using di-tert-butyl dicarbonate (Boc₂O). The tert-butoxycarbonyl (Boc) protecting group is widely used due to its stability under various conditions and its straightforward removal under mild acidic conditions.[2][3] This procedure is designed for researchers in organic synthesis and medicinal chemistry, offering a reliable method with high yield and purity.

Introduction

The protection of amine functional groups is a critical strategy in multi-step organic synthesis.[2] The Boc group is one of the most common protecting groups for amines because it renders the amine unreactive to most nucleophiles and bases, allowing for selective transformations elsewhere in the molecule.[3][4] The product of this reaction, N-Boc-4-piperidineethanol, is a key building block for synthesizing a range of biologically active compounds, including kinase inhibitors and receptor antagonists.[] The following protocol details a standard and efficient method for this transformation using di-tert-butyl dicarbonate in the presence of a base.[5][6]

Reaction Scheme

The reaction involves the nucleophilic attack of the secondary amine of this compound on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. A base is used to neutralize the acidic byproduct generated during the reaction.

Experimental Protocol

Materials and Reagents
Reagent/MaterialMolecular FormulaM.W. ( g/mol )Quantity (for 10 mmol scale)Molar Eq.Properties
This compoundC₇H₁₅NO129.201.29 g (10.0 mmol)1.0-
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.252.40 g (11.0 mmol)1.1m.p.: 22-24 °C, Density: 0.95 g/cm³[3]
Triethylamine (TEA)C₆H₁₅N101.191.52 mL (1.10 g, 10.9 mmol)1.1b.p.: 89.5 °C, Density: 0.726 g/mL
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1150 mL-Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~150 mL-Extraction Solvent
1 M Hydrochloric Acid (HCl)HCl36.46~40 mL-Aqueous Wash
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01~40 mL-Aqueous Wash
Brine (Saturated NaCl solution)NaCl58.44~40 mL-Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-Drying Agent
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • System for purification (distillation apparatus or flash chromatography)

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.29 g, 10.0 mmol).

  • Dissolution: Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask and stir until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Addition of Reagents: While stirring at 0 °C, add triethylamine (1.52 mL, 10.9 mmol) to the solution, followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (2.40 g, 11.0 mmol).

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours (overnight).

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

    • Dissolve the residue in ethyl acetate (100 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 40 mL).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification: The crude product can be purified by vacuum distillation (b.p. 120-150 °C at 0.5 mmHg) to yield the pure product.[8] Alternatively, purification can be achieved via silica gel column chromatography.

Expected Results and Characterization

  • Yield: 85-95%

  • Appearance: Colorless to light-yellow oil.

  • IUPAC Name: tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.[]

  • CAS Number: 89151-44-0.[8]

  • Molecular Weight: 229.32 g/mol .[8]

  • Boiling Point: 120-150 °C / 0.5 mmHg.[8]

  • Density: 1.043 g/mL at 25 °C.[8]

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[8]

  • Di-tert-butyl dicarbonate is an irritant. Avoid inhalation and contact with skin and eyes.

  • Tetrahydrofuran and ethyl acetate are flammable solvents. Keep away from ignition sources.

  • Triethylamine is corrosive and has a strong, unpleasant odor. Handle with care.

Workflow Visualization

The following diagram illustrates the key steps in the N-Boc protection protocol.

G Workflow for N-Boc Protection of this compound A 1. Dissolve this compound in anhydrous THF B 2. Cool solution to 0 °C A->B C 3. Add Triethylamine and Di-tert-butyl Dicarbonate B->C D 4. Stir at Room Temperature (12-16 h) C->D E 5. Monitor by TLC D->E F 6. Concentrate to remove THF E->F G 7. Redissolve in Ethyl Acetate F->G H 8. Aqueous Work-up (HCl, NaHCO3, Brine) G->H I 9. Dry (Na2SO4), Filter, and Concentrate H->I J 10. Purify by Vacuum Distillation or Chromatography I->J K Product: tert-butyl 4-(2-hydroxyethyl) piperidine-1-carboxylate J->K

Caption: Experimental workflow for the synthesis of N-Boc-4-piperidineethanol.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Ursolic Acid Derivatives Incorporating 4-Piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and biological evaluation of ursolic acid derivatives incorporating 4-piperidineethanol, focusing on their potential as anticancer agents. The information is compiled from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, oncology, and drug discovery.

Introduction

Ursolic acid (UA), a naturally occurring pentacyclic triterpenoid found in a variety of plants, has garnered significant interest in the scientific community due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] However, the therapeutic potential of ursolic acid is often hampered by its poor aqueous solubility and limited bioavailability.[1] To overcome these limitations and enhance its anticancer efficacy, researchers have focused on the semi-synthesis of novel UA derivatives.

One promising strategy involves the modification of the C-28 carboxylic acid group of ursolic acid. The introduction of amine-containing moieties, such as this compound, at this position can lead to derivatives with improved pharmacological profiles. This document details the synthesis of N-[3β-acetoxy-urs-12-en-28-oyl]-amino-4-piperidineethanol, summarizes its cytotoxic activity against various cancer cell lines, and discusses the potential signaling pathways involved in its mechanism of action.

Data Presentation

The cytotoxic activities of the synthesized ursolic acid derivative, N-[3β-acetoxy-urs-12-en-28-oyl]-amino-4-piperidineethanol, were evaluated against a panel of human cancer cell lines using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.

CompoundCell LineCell TypeIC50 (µM)[1]
N-[3β-acetoxy-urs-12-en-28-oyl]-amino-4-piperidineethanolHepG2Hepatocellular Carcinoma18.5
BGC-823Gastric Carcinoma25.3
SH-SY5YNeuroblastoma32.1
HeLaCervical Cancer21.8
Ursolic Acid (Parent Compound)HepG2Hepatocellular Carcinoma> 50
BGC-823Gastric Carcinoma> 50
SH-SY5YNeuroblastoma> 50
HeLaCervical Cancer> 50

Note: The IC50 values are based on the findings reported by Shao et al. (2011) and indicate enhanced in vitro antiproliferative activity of the derivative compared to the parent ursolic acid.[1]

Experimental Protocols

The synthesis of N-[3β-acetoxy-urs-12-en-28-oyl]-amino-4-piperidineethanol involves a two-step process starting from ursolic acid. The general methodology is outlined below.

Protocol 1: Synthesis of 3β-acetoxy-urs-12-en-28-oic acid (1)

This protocol describes the acetylation of the C-3 hydroxyl group of ursolic acid.

Materials:

  • Ursolic Acid

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric Acid (1N)

  • Brine

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve ursolic acid in a mixture of pyridine and dichloromethane.

  • Add acetic anhydride to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1N hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure 3β-acetoxy-urs-12-en-28-oic acid.

Protocol 2: Synthesis of N-[3β-acetoxy-urs-12-en-28-oyl]-amino-4-piperidineethanol (2)

This protocol details the amidation of the C-28 carboxylic acid of 3β-acetoxy-urs-12-en-28-oic acid with this compound.

Materials:

  • 3β-acetoxy-urs-12-en-28-oic acid (from Protocol 1)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 3β-acetoxy-urs-12-en-28-oic acid in anhydrous DMF.

  • Add EDCI, HOBt, and DIPEA to the solution and stir for 30 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • After completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-[3β-acetoxy-urs-12-en-28-oyl]-amino-4-piperidineethanol.

Mandatory Visualization

Diagram 1: Synthetic Workflow

G Ursolic_Acid Ursolic Acid Step1 Acetylation (Acetic Anhydride, Pyridine) Ursolic_Acid->Step1 Intermediate 3β-acetoxy-urs-12-en-28-oic acid Step1->Intermediate Step2 Amidation (this compound, EDCI, HOBt) Intermediate->Step2 Final_Product N-[3β-acetoxy-urs-12-en-28-oyl]- amino-4-piperidineethanol Step2->Final_Product

Caption: Synthetic pathway for the preparation of the target ursolic acid derivative.

Diagram 2: Proposed Apoptotic Signaling Pathway

Ursolic acid and its derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. While the specific signaling for the this compound derivative has not been fully elucidated, a plausible mechanism involves the modulation of the Bcl-2 family of proteins and the activation of caspases.

G cluster_0 Mitochondrial Apoptosis Pathway UA_Derivative Ursolic Acid Derivative (with this compound) Bcl2 Bcl-2 (anti-apoptotic) Downregulation UA_Derivative->Bcl2 Bax Bax (pro-apoptotic) Upregulation UA_Derivative->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits permeabilization Bax->Mitochondrion promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by the ursolic acid derivative.

References

Synthesis of Novel Amodiaquine Analogues Utilizing a 4-Piperidineethanol Side Chain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of novel amodiaquine analogues incorporating a 4-piperidineethanol moiety. This modification is proposed to potentially alter the pharmacokinetic profile and reduce the metabolic liabilities associated with amodiaquine, such as the formation of toxic quinoneimines. The synthetic strategy is a multi-step process involving a Mannich reaction to construct the side chain, followed by a nucleophilic aromatic substitution to couple the side chain with the 4,7-dichloroquinoline core.

Proposed Synthetic Pathway

The synthesis is designed in three key stages:

  • Mannich Reaction: Formation of the N-substituted aminomethylphenol side chain by reacting 4-acetamidophenol with formaldehyde and this compound.

  • Hydrolysis: Removal of the acetyl protecting group from the aminophenol intermediate.

  • Nucleophilic Aromatic Substitution: Coupling of the deprotected side chain with 4,7-dichloroquinoline to yield the final amodiaquine analogue.

Experimental Protocols

Step 1: Synthesis of 4-Acetamido-2-((4-(2-hydroxyethyl)piperidin-1-yl)methyl)phenol (Intermediate 1)

This step involves a Mannich reaction, a three-component condensation, to introduce the aminomethyl group onto the phenol ring.[1][2][3][4]

Materials:

  • 4-Acetamidophenol

  • Paraformaldehyde

  • This compound

  • Ethanol (or Isopropanol)

  • Hydrochloric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-acetamidophenol (1.0 equivalent) in ethanol.

  • Add this compound (1.2 equivalents) to the suspension.

  • To this mixture, add paraformaldehyde (1.5 equivalents) and a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the crude product with cold ethanol and dry under vacuum to yield Intermediate 1.

Quantitative Data for Similar Mannich Reactions:

ReactantsSolventReaction Time (h)Yield (%)Reference
4-Acetamidophenol, Diethylamine, ParaformaldehydeIsopropanol3-558[2]
4-Acetamidophenol, Diethylamine, ParaformaldehydeEthanol3-510[2]
4-Acetamidophenol, Diethylamine, ParaformaldehydeNo Solvent-53[2]
Step 2: Synthesis of 4-Amino-2-((4-(2-hydroxyethyl)piperidin-1-yl)methyl)phenol (Intermediate 2)

This step involves the acidic hydrolysis of the acetamido protecting group.[5]

Materials:

  • Intermediate 1 (4-Acetamido-2-((4-(2-hydroxyethyl)piperidin-1-yl)methyl)phenol)

  • Hydrochloric Acid (32%)

  • Sodium Hydroxide solution (25% aqueous)

  • Water

Procedure:

  • To a round-bottom flask, add Intermediate 1 (1.0 equivalent) and 32% hydrochloric acid.

  • Stir the mixture at room temperature for 15 minutes, then heat to reflux (approximately 85 °C) for 4 hours.

  • Cool the reaction mixture to 50 °C and add water.

  • Adjust the pH of the mixture to approximately 4 using a 25% aqueous sodium hydroxide solution.

  • The resulting solution containing Intermediate 2 can be used directly in the next step.

Step 3: Synthesis of 4-((7-Chloroquinolin-4-yl)amino)-2-((4-(2-hydroxyethyl)piperidin-1-yl)methyl)phenol (Final Product)

This final step is a nucleophilic aromatic substitution reaction to couple the quinoline core with the aminophenol side chain.[5][6][7][8][9][10][11]

Materials:

  • Solution of Intermediate 2 from Step 2

  • 4,7-Dichloroquinoline (4,7-DCQ)

Procedure:

  • To the pH-adjusted solution of Intermediate 2, add 4,7-dichloroquinoline (1.0 equivalent).

  • Heat the mixture to reflux (approximately 85 °C) for 3 hours.

  • After the reaction is complete, cool the mixture to 5 °C and stir for 2 hours to facilitate precipitation of the product.

  • Collect the solid product by filtration.

  • Wash the crude product with cold water and then with a small amount of cold ethanol.

  • Dry the final product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data for Similar Nucleophilic Aromatic Substitution Reactions:

Amine ReactantSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
4-Amino-2-(diethylaminomethyl)phenolWater85390[5]
Butyl amineNeat120-1306-[10]
Ethane-1,2-diamineNeat1307-[10]
Various alkylaminesDMSO140-1800.3-0.580-95[12]

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Nucleophilic Aromatic Substitution A 4-Acetamidophenol I1 Intermediate 1 (4-Acetamido-2-((4-(2-hydroxyethyl)piperidin-1-yl)methyl)phenol) A->I1 B This compound B->I1 C Paraformaldehyde C->I1 I1_label + H2O I2 Intermediate 2 (4-Amino-2-((4-(2-hydroxyethyl)piperidin-1-yl)methyl)phenol) I1->I2 H+, H2O, Reflux I1->I2 D 4,7-Dichloroquinoline FP Final Product (Amodiaquine Analogue) I2->FP D->FP FP_label + HCl

Caption: Proposed three-step synthesis of amodiaquine analogues using this compound.

Experimental Workflow Diagram

Workflow start Start mannich Mannich Reaction: - 4-Acetamidophenol - this compound - Paraformaldehyde - Reflux in Ethanol start->mannich isolate1 Isolate & Dry Intermediate 1 mannich->isolate1 hydrolysis Acid Hydrolysis: - Reflux in HCl isolate1->hydrolysis neutralize pH Adjustment to ~4 hydrolysis->neutralize coupling Coupling Reaction: - Add 4,7-DCQ - Reflux neutralize->coupling isolate2 Isolate & Purify Final Product coupling->isolate2 end End isolate2->end

Caption: General experimental workflow for the synthesis of the amodiaquine analogue.

References

Application Note: A Two-Step Synthesis of 4-Piperidineethanol from 4-Pyridineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-piperidineethanol, a valuable building block in pharmaceutical and chemical industries, from commercially available 4-pyridineacetic acid.[1] The procedure involves a two-step reduction process: first, the catalytic hydrogenation of the pyridine ring to a piperidine ring, followed by the reduction of the carboxylic acid moiety to a primary alcohol using a powerful hydride reducing agent. This application note includes comprehensive methodologies, reagent tables for clarity, and a visual workflow diagram to ensure procedural accuracy and reproducibility.

Introduction and Synthetic Strategy

This compound is a versatile bifunctional molecule featuring both a secondary amine and a primary alcohol. This structure makes it a key intermediate in the synthesis of various pharmaceutical agents, including analgesics and antidepressants, as well as a component in neurochemistry research.[1]

The conversion of 4-pyridineacetic acid to this compound requires the reduction of both the aromatic pyridine ring and the carboxylic acid group. A direct, single-step conversion is challenging due to the differing conditions required for each reduction. Catalytic hydrogenation is highly effective for saturating the pyridine ring, while the reduction of a carboxylic acid to an alcohol necessitates a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Therefore, a robust and high-yielding two-step approach is outlined:

  • Step 1: Catalytic Hydrogenation. The pyridine ring of 4-pyridineacetic acid hydrochloride is reduced to a piperidine ring using platinum(IV) oxide (PtO₂) as a catalyst under a hydrogen atmosphere, yielding 4-piperidineacetic acid hydrochloride.

  • Step 2: Carboxylic Acid Reduction. The resulting 4-piperidineacetic acid is directly reduced to this compound using lithium aluminum hydride (LiAlH₄) in an anhydrous solvent.

This method provides a clear and reliable pathway to the target molecule.

Experimental Protocols

Safety Precautions: Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All operations should be conducted in a well-ventilated fume hood. Lithium aluminum hydride (LiAlH₄) is a pyrophoric reagent that reacts violently with water and protic solvents; it must be handled with extreme care under an inert, anhydrous atmosphere.[2][3] Catalytic hydrogenation involves flammable hydrogen gas and should be performed in appropriate high-pressure equipment by trained personnel.

This procedure details the reduction of the pyridine ring to a piperidine ring.

Materials and Equipment:

  • High-pressure reaction vessel (e.g., Parr shaker)

  • 4-Pyridineacetic acid hydrochloride

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid

  • Ethyl ether

  • Filtration apparatus (e.g., Büchner funnel with Celite or filter paper)

  • Rotary evaporator

Methodology:

  • To a high-pressure reaction vessel, add 4-pyridineacetic acid hydrochloride and platinum(IV) oxide (PtO₂).

  • Add glacial acetic acid to the vessel to serve as the solvent.

  • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Commence agitation (shaking or stirring) and maintain the reaction at room temperature. Monitor the reaction progress by observing the pressure drop in the hydrogen tank.

  • Once the hydrogen uptake ceases (indicating reaction completion), carefully vent the excess hydrogen pressure in the fume hood.

  • Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

  • Concentrate the filtrate using a rotary evaporator to obtain a semi-solid residue.

  • Add ethyl ether to the residue to form a suspension and stir for several hours to precipitate the product fully.

  • Collect the white solid product, 4-piperidineacetic acid hydrochloride, by filtration, wash with fresh ethyl ether, and dry under vacuum. The product is often obtained in quantitative yield and can be used in the next step without further purification.

Data Presentation: Reagents for Protocol 1

Reagent Molar Mass ( g/mol ) Quantity Moles Role
4-Pyridineacetic acid HCl 173.60 24.3 g 0.140 Starting Material
Platinum(IV) oxide (PtO₂) 227.08 2.07 g - Catalyst
Glacial Acetic Acid 60.05 150 mL - Solvent
Hydrogen (H₂) 2.02 50 psi - Reducing Agent

| Ethyl Ether | 74.12 | ~250 mL | - | Precipitation/Wash |

This procedure describes the reduction of the carboxylic acid group to a primary alcohol.

Materials and Equipment:

  • Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Ice-water bath

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 4-Piperidineacetic acid

  • Sodium hydroxide (NaOH) solution (e.g., 30% aqueous)

  • Distilled water

  • Rotary evaporator

Methodology:

  • Set up a dry three-neck flask under a nitrogen atmosphere. To the flask, add anhydrous tetrahydrofuran (THF).

  • Cool the flask in an ice-water bath and carefully add lithium aluminum hydride (LiAlH₄) in portions.

  • Slowly add crushed 4-piperidineacetic acid to the LiAlH₄ suspension via a powder funnel or directly in portions.[4] Ensure the internal temperature does not exceed 30 °C during the addition.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.[4]

  • After the reaction is complete, cool the flask back to 0 °C with an ice bath.

  • Quench the reaction with extreme caution by slowly and sequentially adding the following dropwise:

    • Water

    • 30% aqueous sodium hydroxide solution

    • Water

  • A granular precipitate of aluminum salts should form. Remove the ice bath and stir the resulting mixture vigorously for 30 minutes at room temperature.[4]

  • Filter off the solid precipitate and wash it thoroughly with THF.

  • Combine the filtrate and the THF washings. Remove the solvent by distillation under reduced pressure using a rotary evaporator to yield the crude product.[4]

  • The resulting light-yellow solid, this compound, can be further purified by recrystallization or distillation if necessary. A yield of approximately 62.5% has been reported for this step.[4]

Data Presentation: Reagents for Protocol 2

Reagent Molar Mass ( g/mol ) Quantity Moles Role
4-Piperidineacetic acid 143.18 4.95 g 0.035 Starting Material
Lithium aluminum hydride 37.95 2.28 g 0.060 Reducing Agent
Anhydrous THF 72.11 80 mL - Solvent
Water (for quench) 18.02 3 mL - Quenching Agent
30% NaOH (aq) (for quench) 40.00 3 mL - Quenching Agent

| Water (for quench) | 18.02 | 3 mL | - | Quenching Agent |

Visualization of Experimental Workflow

The following diagram illustrates the complete two-step synthesis process.

G cluster_start Starting Material cluster_step1 Step 1: Catalytic Hydrogenation cluster_step2 Step 2: Carboxylic Acid Reduction A 4-Pyridineacetic Acid HCl B Hydrogenation (H₂, PtO₂, Acetic Acid) A->B C 4-Piperidineacetic Acid B->C Yield: Quantitative D Reduction (1. LiAlH₄, THF 2. Workup) C->D E This compound D->E Yield: ~63%

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for the Use of 4-Piperidineethanol in the Synthesis of Neurokinin-2 (NK2) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurokinin-2 (NK2) receptors, members of the G-protein coupled receptor (GPCR) superfamily, are primarily activated by the tachykinin neuropeptide Neurokinin A (NKA).[1][2] These receptors are predominantly located in the peripheral nervous system, gastrointestinal tract, respiratory system, and other smooth muscle tissues.[3][4] Activation of NK2 receptors is implicated in a variety of physiological processes, including smooth muscle contraction, inflammatory responses, and pain signaling.[3][4] Consequently, the development of selective NK2 receptor antagonists is a significant area of research for the potential treatment of various conditions such as asthma, irritable bowel syndrome (IBS), and anxiety.[4][5]

The piperidine scaffold is a key pharmacophore in a multitude of central nervous system (CNS) active compounds and has been extensively utilized in the design of NK2 receptor antagonists. A notable example is SR-48968 (Saredutant), a potent and selective non-peptide NK2 receptor antagonist. The synthesis of analogues of SR-48968 and other piperidine-based NK2 antagonists often involves the N-alkylation of a substituted piperidine ring. 4-Piperidineethanol is a valuable reactant in this context, serving as a versatile building block that allows for the introduction of a hydroxyethyl group at the 4-position of the piperidine ring. This modification can influence the pharmacokinetic and pharmacodynamic properties of the resulting antagonist, potentially leading to improved solubility, metabolic stability, and receptor binding affinity.

These application notes provide detailed protocols for the synthesis of a potent NK2 receptor antagonist using this compound as a key reactant, based on methodologies developed for SR-48968 analogues.

Synthetic Pathway for an SR-48968 Analogue from this compound

The synthesis involves a two-step process starting from this compound. The first step is the N-alkylation of this compound with a suitable electrophile, in this case, a methanesulfonate derivative of an N-methylbenzamide moiety. The subsequent step involves the reaction of the tertiary alcohol on the piperidine-4-yl side chain with an organometallic reagent to introduce further structural diversity.

G cluster_reagents1 cluster_reagents2 reactant1 This compound intermediate Intermediate Alcohol (SR-48968 Analogue) reactant1->intermediate N-Alkylation reactant2 N-Methyl-N-[4-[[[(methylsulfonyl)oxy]methyl]phenyl]methyl]-2-naphthalenecarboxamide reagent1 K2CO3, DMF final_product Final Product (e.g., 4-(1-Hydroxy-1-ethylpropyl)piperidine Analogue) intermediate->final_product Grignard Reaction reagent2 1. (COCl)2, DMSO, Et3N 2. EtMgBr reagent1->intermediate reagent2->final_product

Synthetic route to an NK2 receptor antagonist.

Experimental Protocols

Protocol 1: Synthesis of N-Methyl-N-[[4-[[4-(2-hydroxyethyl)-1-piperidinyl]methyl]phenyl]methyl]-2-naphthalenecarboxamide

This protocol details the N-alkylation of this compound with the mesylate precursor of the naphthalenecarboxamide side chain.

Materials:

  • This compound

  • N-Methyl-N-[4-[[[(methylsulfonyl)oxy]methyl]phenyl]methyl]-2-naphthalenecarboxamide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous N,N-dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq.) to the solution.

  • Add N-Methyl-N-[4-[[[(methylsulfonyl)oxy]methyl]phenyl]methyl]-2-naphthalenecarboxamide (1.0 eq.) to the stirred suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired product.

Protocol 2: Synthesis of 4-(1-Hydroxy-1-ethylpropyl)piperidine Analogue

This protocol describes the conversion of the hydroxyethyl side chain of the intermediate to a 1-hydroxy-1-ethylpropyl group via a Swern oxidation followed by a Grignard reaction.

Materials:

  • N-Methyl-N-[[4-[[4-(2-hydroxyethyl)-1-piperidinyl]methyl]phenyl]methyl]-2-naphthalenecarboxamide (from Protocol 1)

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF or diethyl ether)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware for workup and purification

Procedure:

Part A: Swern Oxidation

  • In a dry round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.0 eq.) in anhydrous DCM to the cooled oxalyl chloride solution.

  • After stirring for 15 minutes, add a solution of the alcohol from Protocol 1 (1.0 eq.) in anhydrous DCM dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (Et₃N) (5.0 eq.) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde. This intermediate is often used in the next step without further purification.

Part B: Grignard Reaction

  • Dissolve the crude aldehyde from Part A in an anhydrous etheral solvent (e.g., THF or diethyl ether) and cool to 0 °C under an inert atmosphere.

  • Slowly add ethylmagnesium bromide (EtMgBr) (2.2 eq.) to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the final 4-(1-hydroxy-1-ethylpropyl)piperidine analogue.

Data Presentation

The following table summarizes the in vitro activity of a series of 4-substituted piperidine analogues of SR-48968 at the NK2 receptor. The activity is expressed as the pA₂, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.

Compound Number4-Substituent on Piperidine RingNK2 Receptor Affinity (pA₂)
1 -H7.5
2 -CH(CH₃)₂7.8
3 -C(CH₃)₃8.0
4 -CH₂OH8.2
5 -CH₂CH₂OH (from this compound)8.5
6 -C(OH)(CH₃)₂8.8
7 -C(OH)(CH₂CH₃)₂9.2

Data is representative and compiled for illustrative purposes based on structure-activity relationships reported for SR-48968 analogues.

Visualizations

Neurokinin-2 Receptor Signaling Pathway

The NK2 receptor is a Gq-coupled GPCR. Upon binding of its endogenous ligand, Neurokinin A (NKA), the receptor activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses.

G NKA Neurokinin A (NKA) NK2R NK2 Receptor (GPCR) NKA->NK2R Binds Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cell_Response PKC->Cell_Response

NK2 receptor signaling cascade.
Experimental Workflow for N-Alkylation of this compound

The following diagram illustrates the key steps in the synthesis of the intermediate alcohol described in Protocol 1.

G start Start setup Reaction Setup: - this compound - Mesylate Precursor - K2CO3, DMF - Inert Atmosphere start->setup reaction Heating and Stirring (60-70 °C, 12-18h) setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup: - Quench with Water - Extract with EtOAc monitoring->workup purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification product Purified Intermediate purification->product

Workflow for N-alkylation synthesis.

References

Application Notes and Protocols: The Role of Piperidine Scaffolds in Developing Hepatitis C Virus NS5B Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis C virus (HCV) NS5B polymerase is a critical enzyme for viral replication, making it a prime target for the development of direct-acting antiviral agents. A diverse range of chemical scaffolds have been explored to identify potent and selective inhibitors of this enzyme. Among these, the piperidine moiety has emerged as a valuable structural component in the design of novel antiviral compounds. While the direct application of 4-Piperidineethanol in published HCV NS5B inhibitor research is not prominent, its structure represents a fundamental building block for the synthesis of more complex piperidine-containing molecules. This document provides an overview of the application of piperidine scaffolds in the development of HCV NS5B polymerase inhibitors, including relevant data, experimental protocols, and workflow visualizations.

Piperidine Derivatives as HCV NS5B Polymerase Inhibitors: A Summary of Activity

The development of piperidine-containing molecules as antiviral agents has been a subject of interest. For instance, computational studies on piperidin-4-amine derivatives have suggested their potential as anti-HCV agents targeting the NS5B polymerase. Furthermore, a high-throughput screening campaign identified 4-aminopiperidine derivatives as potent inhibitors of HCV proliferation, although their mechanism was determined to be at the assembly stage rather than direct NS5B inhibition.[1] These findings underscore the utility of the piperidine scaffold in developing anti-HCV compounds with various mechanisms of action.

For the purpose of illustrating the potential of this class of compounds, the following table summarizes hypothetical quantitative data for a series of piperidine-based HCV NS5B polymerase inhibitors.

Compound IDModification on Piperidine ScaffoldNS5B IC50 (nM)HCV Replicon EC50 (nM)Cytotoxicity (CC50, µM)
PIPE-001 N-benzyl150350> 50
PIPE-002 N-phenylacetamide75180> 50
PIPE-003 4-amino-N-aryl50120> 20
PIPE-004 4-hydroxy-N-benzyl200500> 100

Experimental Protocols

In Vitro HCV NS5B Polymerase Inhibition Assay

This protocol outlines a typical enzymatic assay to determine the 50% inhibitory concentration (IC50) of test compounds against HCV NS5B polymerase.

Materials:

  • Recombinant HCV NS5B polymerase

  • RNA template (e.g., poly(A))

  • RNA primer (e.g., oligo(U))

  • Radiolabeled nucleotide (e.g., [α-³³P]UTP)

  • Unlabeled ribonucleotides (ATP, CTP, GTP, UTP)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 50 mM NaCl)

  • Test compounds dissolved in DMSO

  • Scintillation proximity assay (SPA) beads

  • Microplates (96- or 384-well)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, RNA template, and RNA primer.

  • Add the test compound at various concentrations to the wells of the microplate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the recombinant HCV NS5B polymerase to each well and incubate for 15 minutes at 30°C to allow for compound binding.

  • Initiate the polymerase reaction by adding the ribonucleotide mix, including the radiolabeled nucleotide.

  • Incubate the reaction for 1-2 hours at 30°C.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Add SPA beads to each well. The beads will bind to the newly synthesized radiolabeled RNA.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based HCV Replicon Assay

This protocol describes a cell-based assay to evaluate the 50% effective concentration (EC50) of test compounds in inhibiting HCV RNA replication within host cells.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., containing a luciferase reporter gene).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).

  • Test compounds dissolved in DMSO.

  • Luciferase assay reagent.

  • Luminometer.

  • Cell viability assay kit (e.g., MTS or MTT).

Procedure:

  • Seed the HCV replicon-containing Huh-7 cells in 96-well plates and incubate overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a positive control (known HCV inhibitor) and a negative control (DMSO vehicle).

  • Incubate the cells for 48-72 hours.

  • To determine the EC50, lyse the cells and measure the luciferase activity using a luminometer.

  • To determine the cytotoxicity (CC50), perform a cell viability assay on a parallel plate of cells treated with the same compound concentrations.

  • Calculate the percent inhibition of HCV replication and cell viability for each concentration.

  • Determine the EC50 and CC50 values using non-linear regression analysis. The selectivity index (SI) can be calculated as CC50/EC50.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization synthesis Synthesis of Piperidine Derivatives (e.g., from this compound) enzymatic_assay In Vitro NS5B Polymerase Assay (Determine IC50) synthesis->enzymatic_assay replicon_assay Cell-Based HCV Replicon Assay (Determine EC50) enzymatic_assay->replicon_assay Active Compounds cytotoxicity_assay Cytotoxicity Assay (Determine CC50) replicon_assay->cytotoxicity_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization Identify Lead Candidates lead_optimization->synthesis Iterative Design

Caption: Workflow for the discovery of piperidine-based HCV NS5B inhibitors.

signaling_pathway HCV_RNA HCV (+) RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex HCV_RNA->Replication_Complex NS5B NS5B RNA Polymerase Polyprotein->NS5B Proteolytic Processing NS5B->Replication_Complex Negative_Strand (-) RNA Intermediate Replication_Complex->Negative_Strand RNA Synthesis New_Positive_Strand New (+) RNA Genomes Negative_Strand->New_Positive_Strand RNA Synthesis Piperidine_Inhibitor Piperidine-Based Inhibitor Piperidine_Inhibitor->NS5B Allosteric or Active Site Binding

Caption: Mechanism of action for HCV NS5B polymerase inhibitors.

References

Application Notes and Protocols for N-Boc-4-piperidineethanol in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes propose a novel use for N-Boc-4-piperidineethanol as a bifunctional linker in solid-phase peptide synthesis (SPPS) for the generation of C-terminal peptide alcohols. Peptides featuring a C-terminal 2-(piperidin-4-yl)ethanol moiety possess unique structural and potential therapeutic properties. The piperidine scaffold can impart conformational rigidity and act as a versatile handle for further chemical modification, making it a valuable tool in peptidomimetic and drug conjugate development. This document provides detailed, albeit theoretical, protocols for the immobilization of N-Boc-4-piperidineethanol onto a solid support, subsequent peptide chain elongation using standard Fmoc/tBu chemistry, and final cleavage and deprotection.

Introduction

The synthesis of C-terminally modified peptides is a cornerstone of modern medicinal chemistry. C-terminal peptide alcohols, in particular, often exhibit altered metabolic stability, solubility, and biological activity compared to their corresponding carboxylic acid or amide counterparts. Furthermore, the incorporation of cyclic scaffolds, such as piperidine, into peptide structures is a well-established strategy to induce specific secondary structures (e.g., β-turns), thereby enhancing receptor affinity and selectivity.

N-Boc-4-piperidineethanol is a bifunctional molecule featuring a primary alcohol for attachment to a solid support and a Boc-protected secondary amine within a rigid piperidine ring. This structure makes it an ideal, yet underexplored, candidate for use as a linker in SPPS to create peptides with a C-terminal 2-(piperidin-4-yl)ethanol modification. The Boc protecting group on the piperidine nitrogen is orthogonal to the Fmoc-based peptide synthesis strategy, as it remains stable during the basic conditions of Fmoc deprotection and is cleaved concomitantly with side-chain protecting groups during final acidic cleavage.

Proposed Application: A Novel Linker for C-Terminal Peptide Alcohols

We propose the use of N-Boc-4-piperidineethanol as a linker to be immobilized on a highly acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin. The primary hydroxyl group of N-Boc-4-piperidineethanol allows for its covalent attachment to the resin. The first amino acid of the peptide sequence is then esterified to the now resin-bound hydroxyl group, initiating the peptide synthesis.

Upon completion of the peptide chain elongation via standard Fmoc-SPPS, a standard trifluoroacetic acid (TFA) cleavage cocktail is used. This single step cleaves the ester bond linking the peptide to the piperidineethanol moiety, and simultaneously removes the side-chain protecting groups and the Boc group from the piperidine nitrogen. The final product is a peptide alcohol with a C-terminal 2-(piperidin-4-yl)ethanol group.

Potential Advantages:

  • Novel C-Terminal Modification: Introduces a unique piperidine-ethanol moiety at the C-terminus, which can influence the peptide's pharmacological properties.

  • Conformational Constraint: The rigid piperidine ring can help to pre-organize the peptide backbone into a bioactive conformation.

  • Handle for Conjugation: The deprotected piperidine nitrogen can serve as a reactive handle for post-synthetic modifications, such as PEGylation, fluorescent labeling, or conjugation to other molecules.

  • Compatibility: The Boc-protected linker is fully compatible with standard Fmoc/tBu solid-phase peptide synthesis protocols.

Experimental Protocols

The following protocols are proposed for the use of N-Boc-4-piperidineethanol as a linker in manual Fmoc/tBu solid-phase peptide synthesis.

Protocol 1: Immobilization of N-Boc-4-piperidineethanol onto 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the linker to the solid support.

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0-1.6 mmol/g substitution) in anhydrous dichloromethane (DCM) (10 mL/g of resin) for 30 minutes in a reaction vessel.

  • Linker Solution Preparation: In a separate flask, dissolve N-Boc-4-piperidineethanol (2.0 equivalents relative to resin loading) and N,N-diisopropylethylamine (DIPEA) (4.0 equivalents) in anhydrous DCM.

  • Immobilization Reaction: Drain the DCM from the swollen resin and add the linker solution. Agitate the mixture at room temperature for 4-6 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL/g of resin) and agitate for an additional 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).

  • Drying: Dry the resin under high vacuum to a constant weight.

  • Loading Determination (Optional): The loading of the linker can be determined gravimetrically or by cleaving the linker from a small amount of resin with a known weight and quantifying the cleaved product.

Protocol 2: First Amino Acid Attachment and Peptide Elongation

This protocol details the attachment of the first amino acid and the subsequent synthesis of the peptide chain.

  • Resin Swelling: Swell the N-Boc-4-piperidineethanol-functionalized resin in N,N-dimethylformamide (DMF) (10 mL/g) for 1 hour.

  • First Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (4.0 equivalents relative to resin loading) in DMF.

    • Add a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (4.0 equivalents) and an activator like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

    • Pre-activate for 5 minutes.

    • Drain the DMF from the resin and add the activated amino acid solution.

    • Agitate the reaction mixture for 4-12 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Once coupling is complete, drain the solution and wash the resin with DMF (5x) and DCM (3x).

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5x).

  • Subsequent Amino Acid Couplings: Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence using standard Fmoc-SPPS protocols (e.g., using HBTU/DIPEA or HATU/DIPEA as coupling reagents).

Protocol 3: Final Cleavage and Deprotection

This protocol describes the release of the peptide from the solid support and the removal of all protecting groups.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid as described in Protocol 2, step 4.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF (3x), DCM (5x), and methanol (3x). Dry the resin under high vacuum for at least 4 hours.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (10 mL/g of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a 10-fold volume of cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet twice more with cold diethyl ether.

  • Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables provide a summary of the reagents required and the expected outcomes for the synthesis of a model peptide using the proposed N-Boc-4-piperidineethanol linker.

Table 1: Reagents and Materials

Reagent/MaterialSupplierNotes
2-Chlorotrityl chloride resinStandard Supplier100-200 mesh, 1.0-1.6 mmol/g loading
N-Boc-4-piperidineethanolStandard SupplierPurity >97%
Fmoc-protected amino acidsStandard SupplierStandard side-chain protection (e.g., tBu, Trt)
N,N-Diisopropylethylamine (DIPEA)Standard SupplierBase
N,N'-Diisopropylcarbodiimide (DIC)Standard SupplierCoupling agent
4-Dimethylaminopyridine (DMAP)Standard SupplierCoupling catalyst
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)Standard SupplierCoupling agent for chain elongation
PiperidineStandard SupplierFor Fmoc deprotection
N,N-Dimethylformamide (DMF)Standard SupplierPeptide synthesis grade
Dichloromethane (DCM)Standard SupplierAnhydrous for linker immobilization
Trifluoroacetic acid (TFA)Standard SupplierFor cleavage
Triisopropylsilane (TIS)Standard SupplierScavenger
Diethyl ether (cold)Standard SupplierFor peptide precipitation

Table 2: Summary of a Representative Synthesis

ParameterExpected Value/Outcome
Linker Immobilization
Initial Resin Loading1.2 mmol/g
Linker Loading Efficiency~70-85%
Final Resin Loading~0.8-1.0 mmol/g
Peptide Synthesis (Model 10-mer)
Average Coupling Efficiency per Cycle>99% (monitored by ninhydrin test)
Cleavage and Purification
Cleavage Yield>80%
Crude Peptide Purity (by RP-HPLC)~60-75%
Final Purity after Purification>95%
Final Product CharacterizationMass Spectrometry (Expected Mass ± 1 Da), RP-HPLC (Single Peak)

Visualizations

The following diagrams illustrate the key chemical structures and workflows described in these application notes.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Piperidineethanol. The following information is intended to help improve reaction yields and address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory and industrial methods for synthesizing this compound are:

  • Reduction of 4-piperidineacetic acid or its esters: This method typically employs strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Catalytic hydrogenation of 4-pyridineethanol: This process involves the reduction of the pyridine ring to a piperidine ring using a catalyst and hydrogen gas.

  • Reaction of piperidine with ethylene oxide: This is a common industrial method involving the nucleophilic addition of piperidine to ethylene oxide.[1][2]

Q2: I am getting a low yield in my LiAlH₄ reduction of 4-piperidineacetic acid. What are the potential causes?

A2: Low yields in LiAlH₄ reductions can be due to several factors:

  • Moisture in the reaction: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Incomplete reaction: The reaction may require longer reaction times or gentle heating to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Degradation of the product during workup: The workup procedure for LiAlH₄ reactions is critical. Improper quenching can lead to the formation of aluminum salts that can trap the product.

  • Side reactions: Although LiAlH₄ is a powerful reducing agent, side reactions can occur.

Q3: What are the typical catalysts and conditions for the catalytic hydrogenation of 4-pyridineethanol?

A3: Typical catalysts include platinum group metals such as Platinum(IV) oxide (PtO₂) and Ruthenium on alumina (Ru/Al₂O₃).[3][4][5] The reaction is usually carried out in a solvent like ethanol or acetic acid under hydrogen pressure (1-5 MPa) and at temperatures ranging from 50-150°C.[3]

Q4: My catalytic hydrogenation of 4-pyridineethanol is slow or incomplete. How can I improve it?

A4: To improve the rate and completeness of the hydrogenation:

  • Increase hydrogen pressure: Higher pressure increases the concentration of hydrogen available for the reaction.

  • Increase temperature: Elevating the temperature can increase the reaction rate, but be cautious of potential side reactions.

  • Agitation: Ensure efficient stirring to maximize the contact between the catalyst, substrate, and hydrogen.

  • Catalyst activity: Use a fresh, high-quality catalyst. Catalyst poisoning can occur, so ensure starting materials and solvents are pure.

Q5: What are the main safety concerns when working with the synthesis of this compound?

A5: Key safety concerns include:

  • Lithium aluminum hydride (LiAlH₄): It is a pyrophoric and water-reactive reagent. Handle it under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

  • Ethylene oxide: It is a flammable, toxic, and carcinogenic gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Catalytic hydrogenation: This involves the use of flammable hydrogen gas under pressure, requiring specialized high-pressure reactor equipment and adherence to safety protocols.

Troubleshooting Guides

Method 1: Reduction of 4-Piperidineacetic Acid with LiAlH₄
Issue Potential Cause Troubleshooting Steps
Low or no product yield Presence of moisture in reagents or glassware.Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents.
Incomplete reaction.Monitor the reaction progress using TLC. If the starting material is still present, consider extending the reaction time or gently heating the reaction mixture.
Improper workup procedure.Follow a standard quenching procedure for LiAlH₄ reactions carefully (e.g., Fieser workup) to avoid the formation of emulsions and product loss in the aluminum salts.
Formation of a gelatinous precipitate during workup Incorrect quenching of the LiAlH₄ reaction.Add water, followed by 15% aqueous NaOH, and then more water dropwise at 0°C with vigorous stirring. This should produce a granular precipitate that is easier to filter.
Product is contaminated with starting material Insufficient amount of LiAlH₄.Use a slight excess of LiAlH₄ to ensure complete reduction of the starting material.
Method 2: Catalytic Hydrogenation of 4-Pyridineethanol
Issue Potential Cause Troubleshooting Steps
Low or no product yield Inactive catalyst.Use a fresh batch of catalyst. Ensure the catalyst has not been exposed to air or moisture for extended periods.
Catalyst poisoning.Purify the starting material (4-pyridineethanol) and the solvent to remove any potential catalyst poisons (e.g., sulfur compounds).
Insufficient hydrogen pressure or temperature.Increase the hydrogen pressure and/or temperature within safe operating limits of the equipment.
Incomplete reaction (presence of starting material) Short reaction time.Extend the reaction time and monitor the reaction progress by GC or NMR.
Poor mixing.Ensure efficient stirring to facilitate the mass transfer of hydrogen to the catalyst surface.
Formation of side products (e.g., over-reduction or ring opening) Reaction conditions are too harsh.Try lowering the reaction temperature or pressure. Screen different catalysts to find one with better selectivity.

Data Presentation

The following table summarizes typical reaction conditions and yields for the different synthesis methods of this compound.

Synthesis Method Starting Material Reagents/Catalyst Solvent Reaction Time Temperature Yield
LiAlH₄ Reduction 4-Piperidineacetic acidLiAlH₄Anhydrous THFOvernight25°C62.5%[1][6]
Catalytic Hydrogenation 4-PyridineethanolRu/Al₂O₃Ethanol150 s (in a microreactor)80°C>99% conversion, 99.8% selectivity[3]
Catalytic Hydrogenation Pyridine (general)Pt/Al₂O₃Water10 s (in a microreactor)50°C99.8% conversion, 99.9% selectivity[3]
Reaction with Ethylene Oxide PiperidineEthylene oxide-Not specifiedNot specifiedHigh yield (industrial process)[1]

Experimental Protocols

Method 1: Reduction of 4-Piperidineacetic Acid with Lithium Aluminum Hydride

This protocol is based on a reported synthesis with a 62.5% yield.[1][6]

  • Setup: Under a nitrogen atmosphere, add lithium aluminum hydride (0.06 mol) to anhydrous tetrahydrofuran (THF, 80 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Addition of Starting Material: Slowly add pulverized 4-piperidineacetic acid (4.95 g, 0.03 mol) to the LiAlH₄ suspension. Control the rate of addition to maintain the reaction temperature below 30°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at 25°C overnight.

  • Workup: Cool the reaction mixture to 0°C with an ice bath. Carefully and sequentially add water (3 mL), 30% aqueous sodium hydroxide (3 mL), and water (3 mL) dropwise.

  • Isolation: Stir the resulting mixture at 25°C for 30 minutes. Filter the solid aluminum salts and wash them with THF. Combine the filtrate and washings.

  • Purification: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by distillation or recrystallization.

Method 2: Catalytic Hydrogenation of 4-Pyridineethanol

This is a general procedure based on the hydrogenation of pyridine derivatives.[3][4][5]

  • Setup: Place 4-pyridineethanol and a suitable solvent (e.g., ethanol or glacial acetic acid) in a high-pressure reactor.

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., 5 mol% PtO₂ or Ru/Al₂O₃) to the reactor.

  • Reaction: Seal the reactor, purge it with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 5.0 MPa). Heat the mixture to the reaction temperature (e.g., 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Isolation: Filter the reaction mixture to remove the catalyst. The catalyst should be handled carefully as it can be pyrophoric.

  • Purification: Remove the solvent from the filtrate under reduced pressure. If acetic acid was used as the solvent, it needs to be neutralized with a base before extraction of the product. The crude product can be purified by distillation.

Visualizations

logical_relationship cluster_start Starting Materials cluster_methods Synthesis Methods cluster_product Product 4-Piperidineacetic Acid 4-Piperidineacetic Acid Reduction Reduction 4-Piperidineacetic Acid->Reduction LiAlH₄ 4-Pyridineethanol 4-Pyridineethanol Catalytic Hydrogenation Catalytic Hydrogenation 4-Pyridineethanol->Catalytic Hydrogenation H₂, Catalyst Piperidine & Ethylene Oxide Piperidine & Ethylene Oxide Nucleophilic Addition Nucleophilic Addition Piperidine & Ethylene Oxide->Nucleophilic Addition This compound This compound Reduction->this compound Catalytic Hydrogenation->this compound Nucleophilic Addition->this compound

Caption: Overview of the main synthetic routes to this compound.

experimental_workflow cluster_reduction LiAlH₄ Reduction Workflow cluster_hydrogenation Catalytic Hydrogenation Workflow A Setup: LiAlH₄ in Anhydrous THF under N₂ B Slow addition of 4-Piperidineacetic Acid A->B C Reaction at 25°C overnight B->C D Workup: Quenching with H₂O and NaOH C->D E Isolation: Filtration of Al salts D->E F Purification: Distillation/Recrystallization E->F G Setup: 4-Pyridineethanol & Catalyst in Reactor H Pressurize with H₂ and Heat G->H I Monitor H₂ uptake H->I J Workup: Vent H₂ and Filter Catalyst I->J K Isolation: Solvent Removal J->K L Purification: Distillation K->L

Caption: Experimental workflows for the two main laboratory syntheses.

troubleshooting_logic Start Low Yield in Synthesis Method Which Method? Start->Method LiAlH4_Check Check for Moisture? Method->LiAlH4_Check LiAlH₄ Reduction Hydro_Check Check Catalyst Activity? Method->Hydro_Check Catalytic Hydrogenation Moisture_Yes Dry Glassware & Solvents LiAlH4_Check->Moisture_Yes Yes Moisture_No Check Reaction Time & Workup LiAlH4_Check->Moisture_No No Catalyst_Bad Use Fresh Catalyst Hydro_Check->Catalyst_Bad Inactive Catalyst_Good Check Purity of Starting Materials & Conditions Hydro_Check->Catalyst_Good Active

Caption: A simplified troubleshooting flowchart for low yield issues.

References

Technical Support Center: Purification of 4-Piperidineethanol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Piperidineethanol by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Recommended Solvents for Screening:

  • Primary Recommendations: Isopropanol, Ethanol, Methanol, Water

  • Secondary Recommendations (for solvent/anti-solvent systems): Toluene, Heptane, Ethyl Acetate, Acetone

Q2: How do I perform a solvent screening to find a suitable recrystallization solvent?

A2: To perform a solvent screening:

  • Place a small amount (10-20 mg) of crude this compound into several test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature to assess solubility.

  • A good single solvent will dissolve the compound poorly at room temperature.

  • Heat the test tubes containing undissolved solid. A suitable solvent will completely dissolve the this compound at or near the solvent's boiling point.

  • Allow the hot, clear solutions to cool to room temperature, and then place them in an ice bath.

  • The solvent that produces a good yield of crystals upon cooling is a suitable choice for recrystallization.[4]

Q3: Can I use a mixed solvent system for the recrystallization of this compound?

A3: Yes, a mixed solvent system (solvent/anti-solvent) is a viable option, especially if a suitable single solvent cannot be identified. In this method, this compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and then a "poor" or "anti-solvent" (in which it is sparingly soluble) is added dropwise until the solution becomes turbid.[1] The solution is then gently heated to redissolve the precipitate and allowed to cool slowly. Common solvent pairs often consist of a polar solvent and a non-polar solvent.

Q4: What are the key physical properties of this compound relevant to its recrystallization?

A4: Understanding the physical properties of this compound is crucial for a successful recrystallization.

PropertyValueReference(s)
Molecular FormulaC₇H₁₅NO[5]
Molecular Weight129.20 g/mol [5]
Melting Point46-47 °C[2]
Boiling Point131-136 °C at 17 mmHg[2]
AppearanceWhite crystalline low melting solid[3]
SolubilitySlightly soluble in Chloroform and Methanol[2][3]

Q5: What are some common impurities found in crude this compound?

A5: Crude this compound may contain unreacted starting materials, byproducts from the synthesis, and residual solvents. The nature of impurities will depend on the synthetic route used. For instance, if prepared by the reduction of a pyridine derivative, unreacted starting material or partially reduced intermediates could be present.

Experimental Protocol: General Recrystallization of this compound

This protocol provides a general methodology for the single-solvent recrystallization of this compound. This should be optimized based on the results of a solvent screening.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., isopropanol)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture with stirring until the solid fully dissolves. It is crucial to use the minimum amount of hot solvent to achieve a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)Reference(s)
No crystals form upon cooling. - Too much solvent was used: The solution is not saturated. - Supersaturation: The solution is cooled but crystallization has not initiated.- Boil off some of the solvent to concentrate the solution and allow it to cool again. - Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. - Add a seed crystal of pure this compound.[6]
"Oiling out" occurs (product separates as a liquid). - High concentration of impurities: This can lower the melting point of the mixture. - Solution is cooled too rapidly. - The boiling point of the solvent is higher than the melting point of the solute. - Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. - Consider using a different solvent with a lower boiling point.[6]
Low yield of recrystallized product. - Too much solvent was used: A significant amount of the product remains in the mother liquor. - Premature crystallization during hot filtration. - Washing with too much or warm solvent. - Use the minimum amount of hot solvent necessary for dissolution. - Ensure the filtration apparatus is pre-heated before hot filtration. - Wash the crystals with a minimal amount of ice-cold solvent.[7]
Crystals form too quickly. - The solution is too concentrated or cooled too rapidly. - Reheat the solution and add a small amount of additional solvent. Allow the solution to cool more slowly at room temperature before placing it in an ice bath.[7]
Recrystallized product is still impure. - Ineffective solvent: The impurities may have similar solubility to this compound in the chosen solvent. - Crystals crashed out too quickly, trapping impurities. - Perform a second recrystallization, possibly with a different solvent or a solvent pair. - Ensure the solution cools slowly to allow for selective crystallization.[8]

Purification Workflow

Recrystallization_Workflow start Crude this compound solvent_selection Solvent Screening start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization Insoluble impurities removed isolation Isolate Crystals (Vacuum Filtration) crystallization->isolation washing Wash with Cold Solvent isolation->washing drying Dry Crystals washing->drying end Pure this compound drying->end

Caption: A general workflow for the purification of this compound by recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree start Recrystallization Issue no_crystals No Crystals Form? start->no_crystals oiling_out Oiling Out? no_crystals->oiling_out No action_concentrate Concentrate Solution (Boil off solvent) no_crystals->action_concentrate Yes low_yield Low Yield? oiling_out->low_yield No action_reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->action_reheat_add_solvent Yes impure_product Product Still Impure? low_yield->impure_product No action_min_solvent Use Minimum Hot Solvent low_yield->action_min_solvent Yes action_recrystallize_again Recrystallize Again with Different Solvent impure_product->action_recrystallize_again Yes action_scratch Scratch Flask / Add Seed Crystal action_concentrate->action_scratch action_change_solvent Change Solvent / Use Solvent Pair action_reheat_add_solvent->action_change_solvent action_preheat_funnel Pre-heat Funnel for Hot Filtration action_min_solvent->action_preheat_funnel action_cold_wash Wash with Minimal Cold Solvent action_preheat_funnel->action_cold_wash

Caption: A decision tree to troubleshoot common issues in the recrystallization of this compound.

References

common side reactions in the synthesis of 4-Piperidineethanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-piperidineethanol and its derivatives. Our aim is to help you navigate common side reactions, optimize reaction conditions, and improve the overall yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-alkylation of this compound?

A1: The most prevalent side reaction during the N-alkylation of this compound with alkyl halides is over-alkylation. This leads to the formation of a quaternary ammonium salt. The tertiary amine product of the initial alkylation is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation.[1][2] This is particularly problematic when an excess of the alkylating agent is used or when the reaction is not carefully monitored.[3]

Q2: How can I minimize the formation of quaternary ammonium salts during N-alkylation?

A2: To suppress the formation of quaternary ammonium salts, several strategies can be employed:

  • Control Stoichiometry: Use a molar excess of this compound relative to the alkylating agent.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance with a syringe pump, helps to maintain a low concentration of it in the reaction mixture, favoring mono-alkylation.[3]

  • Use of a Non-nucleophilic Base: Incorporating a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can neutralize the acid formed during the reaction without competing in the alkylation.[4]

  • Alternative Methods: Consider using reductive amination, which is a milder and more selective method that avoids the issue of over-alkylation.[5]

Q3: What is reductive amination, and why is it a preferred method for N-alkylation of this compound?

A3: Reductive amination involves the reaction of this compound with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ to the desired N-alkylated product. This method is highly selective for mono-alkylation and completely avoids the formation of quaternary ammonium salts, a common issue with direct alkylation using alkyl halides.[5][6] A popular and mild reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduces the iminium ion in the presence of the carbonyl compound.[7]

Q4: I am synthesizing this compound by reducing ethyl piperidine-4-carboxylate with LiAlH₄. What are the potential side reactions?

A4: While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for converting esters to primary alcohols, potential side reactions can occur.[8] Incomplete reduction can leave unreacted starting material or an aldehyde intermediate, though the aldehyde is typically more reactive than the ester and is readily reduced.[8] The highly reactive nature of LiAlH₄ can also lead to the reduction of other functional groups if present in the molecule. Careful control of the reaction conditions and a proper work-up procedure are crucial for obtaining a high yield of the desired this compound.

Q5: My Grignard reaction to introduce a substituent at the 4-position of a piperidone precursor is giving low yields. What could be the issue?

A5: Low yields in Grignard reactions with piperidone precursors can be due to several factors. Grignard reagents are strong bases and can deprotonate the α-protons of the ketone, leading to an enolate and recovery of the starting material upon workup.[9] With sterically hindered ketones, the Grignard reagent can also act as a reducing agent, delivering a hydride from its β-carbon to the carbonyl carbon.[9] Ensuring anhydrous conditions and using a more nucleophilic organolithium reagent or a "Turbo-Grignard" reagent (RMgCl·LiCl) can sometimes favor the desired addition reaction.

Troubleshooting Guides

Issue 1: Low Yield of N-Alkylated this compound due to Quaternary Salt Formation

Symptoms:

  • Low isolated yield of the desired tertiary amine.

  • A significant amount of a water-soluble byproduct is generated.

  • Difficulty in extracting the product from the aqueous layer during workup.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in N-alkylation.

Quantitative Data on N-Alkylation Side Products:

Piperidine DerivativeAlkylating AgentBaseSolventMono-alkylation Yield (%)Quaternary Salt Yield (%)Reference
2-MethylpiperidineMethyl IodideK₂CO₃MeCN8510[5]
PiperidineBenzyl BromideNoneAcetonitrile~60-70Variable[3]
Complex AminesAlkyl HalideDIPEAMeCN<70Not specified[3]
Issue 2: Incomplete Reduction of Ethyl Piperidine-4-carboxylate with LiAlH₄

Symptoms:

  • Presence of starting material (ester) in the final product mixture.

  • Formation of an aldehyde intermediate (less common).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete LiAlH₄ reduction.

Experimental Protocols

Protocol 1: Synthesis of this compound via LiAlH₄ Reduction of Ethyl Isonipecotate

Materials:

  • Ethyl isonipecotate (Ethyl piperidine-4-carboxylate)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl isonipecotate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% NaOH solution (x mL), and finally water (3x mL), where x is the number of grams of LiAlH₄ used.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF and diethyl ether.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil which may solidify upon standing.

Protocol 2: N-Benzylation of this compound via Reductive Amination

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent) and anhydrous DCE.

  • Add benzaldehyde (1.1 equivalents) to the solution and stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1 to 24 hours.[5]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-4-piperidineethanol.

Reaction Pathway Comparison:

Reaction_Comparison cluster_0 Direct N-Alkylation cluster_1 Reductive Amination Start_A This compound + Benzyl Bromide Product_A N-Benzyl-4-piperidineethanol Start_A->Product_A Desired Path Side_Product_A Quaternary Ammonium Salt Start_A->Side_Product_A Side Reaction (Over-alkylation) Start_B This compound + Benzaldehyde Intermediate_B Iminium Ion Start_B->Intermediate_B Product_B N-Benzyl-4-piperidineethanol Intermediate_B->Product_B Reduction (NaBH(OAc)₃)

Caption: Comparison of direct N-alkylation and reductive amination pathways.

References

Technical Support Center: Optimizing N-Alkylation of 4-Piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of 4-piperidineethanol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of this compound, offering potential causes and recommended solutions in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction shows low or no conversion of this compound. What are the possible causes and solutions?

A: Low or no yield in N-alkylation reactions can stem from several factors related to reactants, reagents, or reaction conditions.

  • Low Reactivity of Alkylating Agent: The nature of the leaving group on your alkylating agent is critical. The general order of reactivity is Alkyl Iodide > Alkyl Bromide > Alkyl Chloride. If you are using a less reactive agent like an alkyl chloride, the reaction may be sluggish.

    • Solution: Consider switching to a more reactive alkyl bromide or iodide to accelerate the reaction. Alternatively, increasing the reaction temperature may be necessary for less reactive agents.[1]

  • Inappropriate Base: The reaction of a secondary amine with an alkyl halide generates an acid (e.g., HBr, HCl) which protonates the starting amine, rendering it non-nucleophilic and stalling the reaction.

    • Solution: Add a suitable base to neutralize this acid. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA).[2]

  • Poor Solubility: If reactants, particularly the base, are not well-dissolved in the chosen solvent, the reaction rate can be severely hindered.

    • Solution: Switch to a more polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) to improve the solubility of all reaction components.[1]

  • Steric Hindrance: Bulky substituents on either the this compound or the alkylating agent can slow down the reaction rate.

    • Solution: Increase the reaction temperature to provide the necessary activation energy. In some cases, a less sterically hindered alkylating agent may be required.

Issue 2: Formation of Quaternary Ammonium Salt (Over-alkylation)

Q: I'm observing a significant amount of a water-soluble byproduct, likely the quaternary ammonium salt. How can I prevent this?

A: Over-alkylation is a common side reaction because the N-alkylated tertiary amine product is often more nucleophilic than the starting secondary amine.[3]

  • Control Stoichiometry: An excess of the alkylating agent dramatically increases the likelihood of a second alkylation event.

    • Solution: Use a slight excess of the this compound relative to the alkylating agent.

  • Slow Addition of Alkylating Agent: A high local concentration of the alkylating agent promotes the second alkylation.

    • Solution: Add the alkylating agent slowly to the reaction mixture over several hours. Using a syringe pump for gradual addition is ideal as it maintains a low concentration of the electrophile.[2]

  • Lower Reaction Temperature: Higher temperatures can increase the rate of the second alkylation.

    • Solution: Running the reaction at a lower temperature can sometimes disfavor the formation of the quaternary salt.[1]

  • Alternative Method: Direct alkylation is inherently prone to this issue.

    • Solution: Consider switching to reductive amination, a method that is highly selective for mono-alkylation and avoids the formation of quaternary ammonium salts.[4][5]

Issue 3: Undesired O-Alkylation Side Product

Q: Besides my desired N-alkylated product, I am also seeing a byproduct from O-alkylation of the ethanol group. How can I improve selectivity for N-alkylation?

A: The secondary amine of the piperidine ring is generally more nucleophilic than the primary alcohol, making N-alkylation the favored pathway. However, reaction conditions can influence this selectivity.

  • Choice of Base: A very strong base (e.g., Sodium Hydride, NaH) can deprotonate the hydroxyl group, forming a highly nucleophilic alkoxide, which will then readily compete with the amine for the alkylating agent.[2]

    • Solution: Use a moderately strong base that is sufficient to neutralize the acid formed during the reaction but not strong enough to significantly deprotonate the alcohol. Potassium carbonate (K₂CO₃) or DIPEA are excellent choices.[2]

  • Protecting Group Strategy: If O-alkylation remains a persistent issue, protecting the hydroxyl group is the most robust solution.

    • Solution: Protect the alcohol as a silyl ether (e.g., TBDMS) or another suitable protecting group that is stable to the N-alkylation conditions and can be removed easily afterward.[6][7] Temporary protection of diols with borate esters has also been shown to be effective in preventing O-alkylation.[8]

Troubleshooting Summary Table

Problem Potential Cause Recommended Solution
Low / No Yield Low reactivity of alkylating agent (e.g., R-Cl)Switch to a more reactive agent (R-Br or R-I) or increase temperature.[1]
Acid formation deactivates the amineAdd a non-nucleophilic base (e.g., K₂CO₃, DIPEA).[2]
Poor solubility of reagentsUse a polar aprotic solvent like DMF or MeCN.[1]
Over-alkylation Excess alkylating agentUse a slight excess of this compound.
(Quaternary Salt)High concentration of alkylating agentAdd the alkylating agent slowly via syringe pump.[2]
Reaction conditions favor di-alkylationConsider reductive amination as an alternative method.[4]
O-Alkylation Base is too strong (e.g., NaH)Use a milder base like K₂CO₃ or DIPEA.[2]
Inherent reactivity of the hydroxyl groupProtect the hydroxyl group (e.g., as a silyl ether) before alkylation.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-alkylation of this compound? A1: The two most prevalent and effective methods are:

  • Direct Alkylation: This involves reacting this compound with an alkyl halide (e.g., alkyl bromide) in the presence of a base. It is a straightforward and widely used technique.[1]

  • Reductive Amination: This is a highly selective alternative that avoids over-alkylation. It involves reacting this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4][5]

Q2: Which bases are recommended for direct N-alkylation, and what are their pros and cons? A2: The choice of base is critical and depends on your substrate and conditions.

Base Pros Cons
Potassium Carbonate (K₂CO₃) Inexpensive, effective, easy to remove after reaction.Can have limited solubility in some organic solvents.
DIPEA (Hünig's Base) Soluble in organic solvents, non-nucleophilic.More expensive, can be difficult to remove during workup.
Sodium Hydride (NaH) Very strong base for less nucleophilic amines.[2]Highly reactive with water/alcohols (can cause O-alkylation), requires strictly anhydrous conditions.[2]

Q3: What are the best solvents for this reaction? A3: Polar aprotic solvents are generally preferred for SN2 reactions like N-alkylation.

Solvent Pros Cons
Acetonitrile (MeCN) Good solvent for many salts, relatively easy to remove.Lower boiling point limits reaction temperature without pressure.
DMF, DMAc, NMP High boiling point, excellent solvating power.Difficult to remove, should be avoided when possible for green chemistry considerations.
DMSO Excellent solvating power.Very high boiling point, can be reactive at high temperatures with certain reagents.

Q4: When should I choose reductive amination over direct alkylation? A4: You should strongly consider reductive amination when:

  • You are experiencing significant over-alkylation and formation of the quaternary ammonium salt.[4]

  • Your desired alkyl group can be easily sourced from a corresponding aldehyde or ketone.

  • You require milder reaction conditions.

Q5: Is it necessary to run the reaction under an inert atmosphere? A5: While not always essential for simple alkylations with robust reagents, it is considered good laboratory practice to run N-alkylation reactions under an inert atmosphere (e.g., nitrogen or argon). This is particularly critical when using moisture-sensitive reagents like sodium hydride or if any components are susceptible to oxidation.[1]

Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation with an Alkyl Halide

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add a suitable anhydrous solvent (e.g., acetonitrile, 0.1-0.5 M concentration).

  • Stir the suspension vigorously.

  • Slowly add the alkyl halide (1.05 - 1.1 eq.) to the mixture, preferably using a syringe pump over 2-4 hours.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Perform a standard aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation via Reductive Amination

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the aldehyde or ketone (1.1 eq.), and an anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_start Start cluster_reaction Reaction cluster_workup Workup & Purification start Combine this compound, Base (e.g., K2CO3), & Anhydrous Solvent add_alkyl Slowly Add Alkyl Halide (R-X) via Syringe Pump start->add_alkyl Stir vigorously heat Heat Reaction (e.g., 60-80 °C) add_alkyl->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT & Filter monitor->cool Reaction Complete concentrate Concentrate Filtrate cool->concentrate extract Aqueous Workup & Extraction concentrate->extract purify Column Chromatography extract->purify product Isolated N-Alkyl This compound purify->product

Caption: Workflow for Direct N-Alkylation of this compound.

G start Low or No Yield Observed q1 Is the Alkylating Agent Reactive? (e.g., R-Br, R-I) start->q1 a1_no Switch to R-Br or R-I or Increase Temp q1->a1_no No q2 Is a suitable base present in excess? (e.g., K2CO3) q1->q2 Yes a1_yes Check Base a2_no Add 2.0 eq. of K2CO3 or DIPEA q2->a2_no No q3 Are all reagents soluble in the solvent? q2->q3 Yes a2_yes Check Solubility a3_yes Consider Steric Hindrance or Alternative Method (Reductive Amination) q3->a3_yes Yes a3_no Switch to a more polar aprotic solvent (e.g., DMF) q3->a3_no No

Caption: Troubleshooting Decision Tree for Low Reaction Yield.

G cluster_direct Direct Alkylation Pathway cluster_reductive Reductive Amination Pathway start_direct This compound + R-X + Base product_direct N-Alkyl Product start_direct->product_direct SN2 Reaction side_product Quaternary Salt (Over-alkylation) product_direct->side_product 2nd SN2 Reaction (Common Side Reaction) start_reductive This compound + Aldehyde/Ketone intermediate Iminium Ion Intermediate start_reductive->intermediate Condensation product_reductive N-Alkyl Product intermediate->product_reductive Reduction (e.g., NaBH(OAc)3)

Caption: Comparison of Direct Alkylation vs. Reductive Amination.

References

Technical Support Center: Troubleshooting Guide for 4-Piperidineethanol Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive troubleshooting support and frequently asked questions (FAQs) for professionals scaling up the synthesis of 4-Piperidineethanol. It addresses common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production, focusing on reaction optimization, safety, and purification.

Frequently Asked Questions (FAQs)

Reaction Yield & Purity

Q1: Why is my reaction yield significantly lower on a larger scale compared to the lab-scale experiment?

A1: A drop in yield during scale-up is a common issue that can be attributed to several factors that are less prominent on a smaller scale.[1] Inadequate mixing in larger reactors can lead to localized temperature and concentration gradients, promoting the formation of side products.[1] Heat dissipation is also more challenging in large vessels, and poor control of the reaction exotherm can degrade reactants and products.[1] Furthermore, mass transfer limitations between gas, liquid, and solid catalyst phases can slow down the reaction rate, leading to incomplete conversion.[1]

Q2: What are the common by-products in this compound synthesis, and how can their formation be minimized?

A2: During the catalytic hydrogenation of the pyridine precursor, common by-products include partially hydrogenated intermediates (dihydropyridines, tetrahydropyridines) and N-alkylated impurities.[2] The formation of these by-products can be minimized by optimizing reaction conditions. For instance, conducting the reaction at moderate temperatures, such as between 90°C and 120°C, and ensuring sufficient hydrogen pressure (at least 500 psig) can significantly reduce their formation.[2] The choice of catalyst and solvent also plays a crucial role in selectivity.[1]

Q3: I'm observing poor selectivity for the desired trans-isomer. How can this be improved?

A3: While this compound itself doesn't have trans/cis isomers, this is a common issue for substituted piperidines. If working with a substituted precursor, the trans-isomer is generally the thermodynamically more stable product.[3] To favor its formation, ensure a sufficient reaction time and an appropriate temperature to allow the reaction to reach equilibrium.[3] Increasing hydrogen pressure can also influence the diastereomeric ratio in favor of the cis isomer in some cases.[4]

Process Safety & Reaction Control

Q4: How can I effectively manage the exothermic nature of the pyridine hydrogenation reaction during scale-up?

A4: Managing the reaction exotherm is critical for safety and product quality.[1] The primary strategy is the controlled, slow addition of one of the reactants (e.g., the pyridine substrate) to the reactor, allowing the cooling system to remove the generated heat effectively.[5] Ensure your reactor has an efficient cooling system and monitor the internal temperature continuously. If the temperature rises above the setpoint, the addition rate should be slowed or stopped until it stabilizes.[5] For highly exothermic processes, conducting a reaction calorimetry study beforehand is recommended to understand the heat flow profile.

Q5: What safety precautions are essential when handling piperidine derivatives at a large scale?

A5: Piperidine and its derivatives can be corrosive and toxic.[6] It is crucial to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.[6][7] Be aware that piperidine compounds can be flammable and may emit toxic fumes of nitrogen oxides upon decomposition when heated.[6] Ensure that proper emergency procedures, including access to safety showers and eyewash stations, are in place.

Catalysts & Reagents

Q6: What is the optimal catalyst and loading for the hydrogenation of a 4-substituted pyridine precursor?

A6: The choice of catalyst is critical and depends on the substrate and desired conditions. Noble metal catalysts like Rhodium (Rh), Ruthenium (Ru), and Platinum (Pt) on a carbon support are highly active.[8] Non-noble metal catalysts such as Raney Nickel are more cost-effective for large-scale industrial applications but often require more stringent conditions (higher temperature and pressure).[8] A typical starting catalyst loading for palladium-catalyzed reactions is between 1 to 5 mol%.[9] However, this should be optimized for each specific process to balance reaction rate, cost, and potential for metal leaching into the product.[9][10]

Q7: I'm observing catalyst deactivation during the reaction. What are the potential causes and solutions?

A7: Catalyst deactivation can be caused by poisoning from impurities in the starting materials or solvent, or by fouling, where by-products deposit on the catalyst surface.[10] To mitigate this, ensure the use of high-purity, degassed solvents and reactants. If deactivation persists, a catalyst screening study may be necessary to find a more robust catalyst.[1] In some cases, the catalyst can be regenerated and reused.[2]

Downstream Processing & Purification

Q8: The purification of crude this compound is proving difficult at a larger scale. What strategies can I employ?

A8: Purification challenges often arise from the compound's high polarity and basicity, making it highly soluble in water.[11][12] A common first step is to remove the heterogeneous catalyst by filtration through a pad of Celite.[8] To remove unreacted pyridine, an acidic wash can be performed to form the pyridinium salt, which is soluble in the aqueous phase.[13] For the final purification, distillation under reduced pressure is often effective.[7] If solid, recrystallization from a suitable solvent system can yield a high-purity product.[11] For very similar impurities, advanced techniques like ion-exchange chromatography may be required.[11]

Data Presentation

Table 1: Comparison of Common Catalysts for Pyridine Hydrogenation

Catalyst Typical Temperature (°C) Typical Pressure (bar) Advantages Disadvantages & Considerations
Rhodium (Rh/C) 25 - 80 5 - 70 High activity and selectivity under mild conditions.[8][14] High cost.
Ruthenium (Ru/C) 80 - 120 >50 Effective for a wide range of pyridine derivatives.[2][8] May require higher pressures.
Platinum (Pt/C, PtO₂) 60 - 100 30 - 80 Good activity; can influence stereoselectivity at high pressure.[4] Can be sensitive to acidic conditions.
Palladium (Pd/C) 80 - 120 >50 Widely used and versatile.[2][4] May be less active than Rh or Ru for some substrates.

| Raney Nickel (Ra-Ni) | 100 - 200 | >70 | Cost-effective for industrial scale.[8] | Requires higher temperatures and pressures; pyrophoric.[8] |

Table 2: Key Parameters and Challenges in Scale-Up

Parameter Lab-Scale Observation Common Scale-Up Challenge Mitigation Strategy
Mixing Efficient mixing with magnetic stir bar. Inefficient bulk mixing, localized "hot spots".[1] Use appropriate reactor geometry and impeller type (e.g., pitched-blade turbine); verify mixing efficiency.[5]
Heat Transfer Flask surface area is large relative to volume; easy to control temperature. Lower surface-area-to-volume ratio; risk of thermal runaway.[1][15] Slow, controlled addition of reagents; use of a reactor with a high-performance cooling jacket; perform calorimetry studies.[5]
Reaction Time Reaction completes quickly. Increased reaction times due to mass transfer limitations.[1] Optimize agitation speed; consider alternative reactor designs like loop reactors for gas-liquid reactions.[2]

| Purification | Simple extraction and chromatography. | Handling large volumes of solvents; emulsions during extraction; product isolation.[16][17] | Develop a scalable purification method (distillation, crystallization); use of techniques like tangential flow filtration (TFF).[11][16] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Pyridineethanol

This protocol describes a general procedure for the hydrogenation of a pyridine precursor to a piperidine derivative.

  • Reactor Preparation: Charge a suitable high-pressure autoclave reactor with the chosen catalyst (e.g., 5% Ru/C).

  • Reactant Charging: Add the solvent (e.g., methanol or trifluoroethanol) followed by the 4-pyridineethanol substrate.[8]

  • Inerting: Seal the reactor and purge the system several times with an inert gas like nitrogen to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 60 bar) and begin vigorous stirring.[8] Heat the reactor to the target temperature (e.g., 100°C).[2]

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by taking periodic samples for analysis (e.g., GC, HPLC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Remove the solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation.[8]

Protocol 2: Lab-Scale Synthesis via Reduction of 4-Piperidineacetic Acid

This protocol is based on a literature procedure for small-scale synthesis.[7]

  • Setup: Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) to a flask and cool it in an ice bath.

  • Reducing Agent: Carefully and slowly add lithium tetrahydroaluminate (LiAlH₄) to the cooled THF.

  • Substrate Addition: Slowly add crushed 4-piperidineacetic acid, ensuring the internal temperature does not exceed 30°C.[7]

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Quenching: Cool the mixture back to 0°C. Slowly and sequentially add water, 30% aqueous sodium hydroxide solution, and then more water to quench the excess LiAlH₄.[7]

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the solids and remove the solvent from the filtrate by distillation under reduced pressure to yield the product.[7]

Visualized Workflows and Pathways

start_node start_node problem_node problem_node check_node check_node solution_node solution_node end_node end_node start Low Yield or Purity Observed at Scale check_mixing Is Mixing Efficient? start->check_mixing check_temp Is Temperature Controlled? check_mixing->check_temp Yes sol_mixing Improve Agitation (Speed, Impeller Design) check_mixing->sol_mixing No check_catalyst Is Catalyst Active & Selective? check_temp->check_catalyst Yes sol_temp Slow Reagent Addition Improve Cooling check_temp->sol_temp No check_purity Is Starting Material Pure? check_catalyst->check_purity Yes sol_catalyst Optimize Catalyst/Loading Screen New Catalysts check_catalyst->sol_catalyst No sol_purity Purify/Re-source Starting Materials check_purity->sol_purity No end Optimized Process check_purity->end Yes sol_mixing->end sol_temp->end sol_catalyst->end sol_purity->end

Caption: Troubleshooting workflow for low yield and purity issues.

Pyridine 4-Pyridineethanol Dihydro Dihydropyridine (Intermediate) Pyridine->Dihydro +H₂ (Catalyst) Tetra Tetrahydropyridine (Intermediate) Dihydro->Tetra +H₂ (Catalyst) Piperidine This compound Tetra->Piperidine +H₂ (Catalyst)

Caption: General reaction pathway for the hydrogenation of pyridine.

start_node start_node process_node process_node decision_node decision_node final_node final_node start Crude Reaction Mixture filter Filter to Remove Catalyst start->filter concentrate Solvent Removal (Reduced Pressure) filter->concentrate wash Acidic Wash to Remove Pyridine Impurities concentrate->wash is_solid Is Product a Solid? wash->is_solid distill Vacuum Distillation is_solid->distill No crystallize Recrystallization is_solid->crystallize Yes final Pure this compound distill->final crystallize->final

Caption: General purification workflow for this compound.

References

stability of 4-Piperidineethanol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Piperidineethanol under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is an organic compound featuring a piperidine ring and an ethanol group.[1][2] It serves as a versatile building block in the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory agents.[2] Understanding its stability under different pH conditions is crucial for ensuring the integrity, potency, and safety of active pharmaceutical ingredients (APIs) and formulated drug products.[3][4] Stability studies help in selecting appropriate formulation strategies, packaging, and storage conditions.[3][4]

Q2: What are the general stability characteristics of this compound?

A2: this compound is generally stable under normal temperatures and pressures.[1] However, as a molecule containing both a secondary amine (piperidine ring) and a primary alcohol, it has the potential to react under certain conditions. It should be stored away from strong acids, oxidizing agents, and moisture-sensitive materials to prevent degradation.[1][5]

Q3: What potential degradation pathways exist for this compound under acidic or basic conditions?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential reactions based on its functional groups can be hypothesized:

  • Acidic Conditions: Under strong acidic conditions and heat, the hydroxyl group could be protonated, making it a good leaving group and potentially leading to dehydration or substitution reactions. The piperidine nitrogen will be protonated, which generally protects the amine from oxidation but may influence intermolecular reactions.

  • Basic Conditions: this compound is expected to be relatively stable under mild basic conditions. Strong bases are generally not expected to cause degradation of the alcohol or the secondary amine. However, compatibility with other components in a formulation under basic conditions should always be assessed.

Q4: How can I assess the stability of this compound in my experiments?

A4: Forced degradation studies, also known as stress testing, are the standard approach to determine the stability of a substance.[6][7][8] These studies involve subjecting the compound to harsh conditions (e.g., strong acids, bases, heat, light, oxidizing agents) to accelerate degradation and identify potential degradation products.[3][4] The goal is to induce a partial degradation, typically in the range of 5-20%, to ensure that the analytical method can detect and resolve the degradants from the parent compound.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
No degradation observed under acidic/basic stress testing. The conditions are not harsh enough (concentration of acid/base, temperature, or duration of exposure is too low).Increase the concentration of the acid or base (e.g., from 0.1 N to 1 N), increase the temperature (e.g., to 60-80°C), or extend the duration of the study.[3][4]
Complete degradation of this compound is observed. The stress conditions are too aggressive.Reduce the concentration of the acid or base, lower the temperature, or shorten the exposure time. The aim is to achieve partial degradation to identify the primary degradation products.[4]
Poor peak shape or resolution in HPLC analysis after degradation study. The pH of the sample injected onto the HPLC column is incompatible with the mobile phase or the column chemistry.Neutralize the acidic or basic samples before injection. A common practice is to adjust the pH to be close to that of the mobile phase.
Unexpected peaks are observed in the chromatogram. These could be degradation products, impurities from the starting material, or artifacts from the reaction with excipients or the solvent.Use a high-purity sample of this compound for the study. Run a blank (solvent without the compound) under the same stress conditions. Use a stability-indicating analytical method, such as LC-MS, to identify the mass of the unknown peaks and elucidate their structures.[8]
Precipitate forms after adding acid or base. The salt form of this compound or a degradation product may have limited solubility in the chosen solvent system.If possible, use a co-solvent to improve solubility.[4] Ensure that the concentration of this compound is not too high.

Experimental Protocols

General Protocol for Forced Hydrolytic Degradation Study

This protocol outlines a general procedure for investigating the stability of this compound under acidic and basic conditions.

1. Materials and Reagents:

  • This compound (high purity)

  • Hydrochloric acid (HCl), e.g., 0.1 N and 1 N solutions

  • Sodium hydroxide (NaOH), e.g., 0.1 N and 1 N solutions

  • High-purity water (e.g., Milli-Q or equivalent)

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Volumetric flasks and pipettes

  • HPLC or UPLC system with a suitable detector (e.g., UV, DAD) and a C18 column. An LC-MS system is highly recommended for the identification of degradation products.[8]

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/methanol mixture) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl in a flask.

    • Store the solution at a controlled temperature (e.g., room temperature, 40°C, 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH before analysis.

    • If no degradation is observed, repeat the experiment with 1 N HCl or at a higher temperature.[3]

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH in a flask.

    • Follow the same procedure as for acid hydrolysis, but neutralize the aliquots with an equivalent amount of HCl before analysis.

    • If no degradation is observed, repeat with 1 N NaOH or at a higher temperature.[3]

  • Control Sample:

    • Prepare a control sample by mixing the stock solution with an equal volume of water and subjecting it to the same temperature conditions.

4. Analysis:

  • Analyze the stressed and control samples by a validated stability-indicating HPLC method.

  • The method should be able to separate the parent this compound peak from any potential degradation products.

  • Peak purity analysis of the parent peak is recommended to ensure it is not co-eluting with any degradants.[8]

5. Data Interpretation:

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in the control or initial time point sample.

  • If degradation products are observed, characterize them using techniques like LC-MS/MS.

Data Presentation

The results of a forced degradation study can be summarized in a table for easy comparison.

Table 1: Summary of Forced Hydrolysis of this compound

Condition Time (hours) Temperature (°C) % Degradation of this compound Number of Degradation Products Major Degradation Product (if identified)
0.1 N HCl2460Example: 8.5%Example: 2Example: DP-1 (m/z ...)
1 N HCl860Example: 15.2%Example: 3Example: DP-1, DP-3
0.1 N NaOH2460Example: < 1%Example: 0N/A
1 N NaOH2480Example: 5.1%Example: 1Example: DP-2 (m/z ...)
Water (Control)2480Example: < 0.5%Example: 0N/A
Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow start Start: Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) start->base control Control (Water, 60°C) start->control sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling control->sampling neutralize Neutralize Samples sampling->neutralize analysis Analyze by Stability-Indicating HPLC/LC-MS Method neutralize->analysis data Data Analysis: - % Degradation - Identify Degradants - Peak Purity analysis->data

Caption: Workflow for conducting a forced degradation study.

Logical Relationship for Stability Assessment

Stability_Assessment_Logic stability Stability of This compound conditions Environmental Conditions stability->conditions is affected by outcome Outcome stability->outcome results in acid_base Acid/Base (pH) conditions->acid_base temp Temperature conditions->temp light Light (Photostability) conditions->light oxygen Oxidizing Agents conditions->oxygen stable Stable (No Degradation) outcome->stable unstable Unstable (Degradation Products Formed) outcome->unstable impact Impact on Drug Development unstable->impact formulation Formulation Design impact->formulation storage Storage Conditions impact->storage shelf_life Shelf-life Determination impact->shelf_life

Caption: Factors influencing the stability of this compound.

References

proper storage and handling of 4-(2-hydroxyethyl)piperidine to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 4-(2-hydroxyethyl)piperidine to minimize degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4-(2-hydroxyethyl)piperidine?

A1: To ensure the stability of 4-(2-hydroxyethyl)piperidine, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3] For long-term storage, a temperature of 2-8°C is recommended.[4] It is also advised to keep the compound away from heat and sources of ignition.[2][5][6]

Q2: Is 4-(2-hydroxyethyl)piperidine sensitive to air or moisture?

A2: Yes, 4-(2-hydroxyethyl)piperidine is sensitive to moisture and should be handled in a way that minimizes exposure to the atmosphere.[4] It is hygroscopic, meaning it can absorb moisture from the air, which may lead to degradation. Always ensure the container is tightly sealed after use.

Q3: What materials or chemicals are incompatible with 4-(2-hydroxyethyl)piperidine?

A3: 4-(2-hydroxyethyl)piperidine should not be stored with strong oxidizing agents or acids.[3] Contact with these substances can cause vigorous reactions and lead to the degradation of the compound.

Q4: What are the signs of degradation of 4-(2-hydroxyethyl)piperidine?

A4: Physical signs of degradation can include a change in color from its typical white to light brown appearance, or a change in its physical state.[7][8] If you observe any significant changes in the appearance or properties of the compound, it is advisable to verify its purity before use.

Q5: What is the recommended shelf life for 4-(2-hydroxyethyl)piperidine?

A5: One supplier suggests a shelf life of 60 months when stored under appropriate conditions.[9] However, the actual shelf life can be influenced by storage conditions and handling. It is recommended to monitor the compound for any signs of degradation and to re-test its purity if there are any doubts, especially if it has been stored for an extended period.

Troubleshooting Guides

Problem: The 4-(2-hydroxyethyl)piperidine has changed color.

  • Possible Cause: Exposure to air, light, or contaminants can lead to oxidation or other degradation pathways, resulting in a color change.

  • Solution:

    • Assess the extent of the color change. A slight discoloration may not significantly impact all applications, but a significant change suggests notable degradation.

    • It is highly recommended to perform a purity analysis (e.g., via HPLC or GC) to determine the level of impurities.

    • If the purity is compromised, it is best to use a fresh batch of the compound for sensitive experiments to ensure data integrity.

    • To prevent this in the future, store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.

Problem: The compound has been accidentally exposed to moisture.

  • Possible Cause: As a hygroscopic substance, 4-(2-hydroxyethyl)piperidine will readily absorb atmospheric moisture.[4]

  • Solution:

    • If the exposure was minimal, you may be able to dry the compound under a vacuum. However, be aware that this may not reverse any hydrolysis that has occurred.

    • For critical applications, it is recommended to use a fresh, unexposed sample.

    • Always handle the compound in a dry environment, such as a glove box, if possible, and ensure the container is promptly and securely sealed after each use.

Quantitative Data

PropertyValueCitation(s)
Storage Temperature 2-8°C (Recommended)[4]
15-25°C (General)[8]
Melting Point 16.7 °C / 62.1 °F[5][8]
46-47 °C[4]
Boiling Point 198 - 203 °C / 388.4 - 397.4 °F[5][8]
131-136 °C at 17 mmHg[4]
Flash Point 77 °C / 170.6 °F[5][8]
pH 12.4 (10% solution)[8]
Shelf Life 60 Months (under ideal conditions)[9]

Experimental Protocols

Protocol: General Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general protocol and may require optimization for your specific equipment and application.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of a 4-(2-hydroxyethyl)piperidine reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Prepare a series of dilutions from the stock solution to create calibration standards.

  • Sample Preparation:

    • Prepare a sample of the 4-(2-hydroxyethyl)piperidine to be tested at the same concentration as the primary reference standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 210 nm) or by a mass spectrometer.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the calibration standards to generate a standard curve.

    • Inject the test sample.

    • Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components. The retention time should match that of the reference standard.

Visualizations

experimental_workflow General Purity Assessment Workflow cluster_prep Preparation prep Sample Preparation hplc HPLC Analysis data Data Analysis hplc->data report Purity Report data->report standard Prepare Reference Standard standard->hplc sample Prepare Test Sample sample->hplc

Caption: A general workflow for assessing the purity of 4-(2-hydroxyethyl)piperidine.

degradation_pathways Potential Degradation Factors for 4-(2-hydroxyethyl)piperidine cluster_factors Degradation Factors compound 4-(2-hydroxyethyl)piperidine degradation Degradation Products compound->degradation Degradation temp High Temperature temp->degradation light Light Exposure light->degradation oxygen Oxygen (Air) oxygen->degradation moisture Moisture (Hygroscopic) moisture->degradation incompatible Incompatible Chemicals (e.g., Strong Oxidizers, Acids) incompatible->degradation

Caption: Factors that can contribute to the degradation of 4-(2-hydroxyethyl)piperidine.

References

Technical Support Center: Purification of 4-Piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Piperidineethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound can originate from the synthetic route employed. The most prevalent synthesis methods are the reduction of 4-piperidineacetic acid and the catalytic hydrogenation of 2-pyridineethanol.[1][2]

Potential Impurities from Synthesis:

  • Unreacted Starting Materials:

    • 4-Piperidineacetic acid

    • 2-Pyridineethanol

  • Partially Hydrogenated Intermediates:

    • Partially reduced pyridine derivatives (from catalytic hydrogenation)

  • Reaction Byproducts:

    • Side-products from incomplete or over-reduction.

  • Reagents and Solvents:

    • Residual reaction solvents (e.g., Tetrahydrofuran - THF).[1]

    • Inorganic salts from the workup (e.g., sodium salts).[1]

    • Water.

Q2: My crude this compound is a discolored oil/solid. What is the likely cause?

A2: Crude this compound can appear as a light yellow to brownish solid or oil due to the presence of minor, highly colored byproducts from the synthesis.[1] The presence of residual solvents can also affect its physical state.

Q3: I am having trouble purifying this compound using silica gel chromatography. My peaks are tailing and my recovery is low. What can I do?

A3: This is a common issue when purifying basic compounds like this compound on standard silica gel. The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the silica surface, leading to peak tailing and sometimes irreversible adsorption.[3]

Here are some solutions:

  • Mobile Phase Modification: Add a basic modifier to your eluent to reduce the interaction with the silica.

    • Triethylamine (TEA): A common choice is to add 0.1-1% (v/v) of TEA to your mobile phase (e.g., ethyl acetate/hexanes).[3]

    • Ammonia: A solution of ammonia in methanol (e.g., 2% of 7N NH3 in MeOH) can also be effective.[3]

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): This is a good alternative to silica for purifying basic compounds.[3]

    • Deactivated Silica: Use silica gel that has been end-capped or treated to reduce the number of acidic silanol groups.[3]

  • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography on a C18 column can be a good option. Using an acidic modifier like formic acid or trifluoroacetic acid (TFA) in the mobile phase can improve peak shape by protonating the piperidine nitrogen.[3]

Q4: I tried to recrystallize my this compound, but it "oiled out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.

Here are some troubleshooting steps:

  • Lower the temperature at which crystallization begins: Add a small amount of additional hot solvent to the oily solution to ensure it is fully dissolved. Then, allow it to cool more slowly.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. This can provide a surface for crystal nucleation.

  • Add a seed crystal: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the solvent system: The chosen solvent may not be ideal. Try a different solvent or a solvent mixture.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Yield after Recrystallization - Using too much solvent. - Premature crystallization during hot filtration. - The compound is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent to dissolve the crude product. - Pre-heat the funnel and receiving flask for hot filtration. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Crystals after Recrystallization - Co-crystallization of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can adsorb the desired product. - Perform a second recrystallization.
Broad or Tailing Peaks in HPLC Analysis - Interaction of the basic piperidine with residual silanols in the column.- Add a modifier to the mobile phase (e.g., 0.1% formic acid or phosphoric acid for reverse-phase).[4] - Use a column with low silanol activity or an end-capped column.[4]
Inconsistent Results in Chromatography - Inconsistent mobile phase composition. - Column degradation.- Prepare fresh mobile phase for each run. - Use a guard column to protect the analytical column. - Flush the column with an appropriate solvent after each use.

Data Presentation

Table 1: Comparison of Purification Methods for Crude this compound

Purification Method Typical Purity Achieved Typical Yield Advantages Disadvantages
Recrystallization 95-98%70-85%- Simple and cost-effective. - Good for removing less soluble impurities.- May not remove impurities with similar solubility. - Potential for "oiling out".
Vacuum Distillation >98%60-80%- Effective for removing non-volatile and highly volatile impurities. - Can yield very pure product.- Requires vacuum equipment. - Potential for thermal degradation if not controlled properly.
Flash Chromatography (with basic modifier) >99%50-75%- High resolution for separating closely related impurities.- More complex and time-consuming. - Requires larger volumes of solvent. - Potential for product loss on the column.[3]

Table 2: Recommended Recrystallization Solvents for this compound

Solvent/Solvent System Observations
Isopropanol Good starting point for piperidine derivatives.[5]
Ethanol/Water Dissolve in hot ethanol and add hot water dropwise as an anti-solvent until cloudiness persists, then clarify with a few drops of hot ethanol.[5]
Acetone/Hexanes Dissolve in hot acetone and add hexanes as an anti-solvent.
Toluene Can be effective, but ensure slow cooling to promote crystal growth.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, pre-heat a gravity filtration setup (funnel and receiving flask) and quickly filter the hot solution.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until a faint cloudiness persists.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). If a stronger solvent is used, adsorb the sample onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.

  • Elution: Elute the column with a suitable mobile phase containing a basic modifier (e.g., 0.5% triethylamine in 30:70 ethyl acetate/hexanes). The polarity of the mobile phase can be gradually increased if necessary.

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purity Analysis by HPLC
  • Method: Reversed-Phase HPLC (RP-HPLC)[4]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 10% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve a small amount of the purified this compound in the initial mobile phase composition.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Cleanup distillation Vacuum Distillation crude->distillation High Purity chromatography Flash Chromatography crude->chromatography High Resolution analysis Purity Analysis (HPLC/GC) recrystallization->analysis distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product Purity Confirmed

Caption: General workflow for the purification of this compound.

Troubleshooting_Chromatography start Issue: Peak Tailing in Silica Gel Chromatography cause Cause: Strong interaction of basic piperidine with acidic silanol groups start->cause solution1 Modify Mobile Phase cause->solution1 solution2 Change Stationary Phase cause->solution2 solution3 Use Reverse Phase cause->solution3 sub_solution1a Add Triethylamine (TEA) solution1->sub_solution1a sub_solution1b Add Ammonia/Methanol solution1->sub_solution1b sub_solution2a Use Alumina solution2->sub_solution2a sub_solution2b Use Deactivated Silica solution2->sub_solution2b

Caption: Troubleshooting peak tailing in silica gel chromatography.

References

Technical Support Center: Catalytic Hydrogenation of 4-Pyridineethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 4-pyridineethanol to produce 4-(2-hydroxyethyl)piperidine.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic hydrogenation of 4-pyridineethanol.

Issue Potential Causes Recommended Solutions
Low or No Conversion Catalyst Inactivity: The catalyst may be old, oxidized, or poisoned.[1][2] Insufficient Hydrogen Pressure: The pressure may be too low to overcome the aromaticity of the pyridine ring.[1] Low Reaction Temperature: The temperature may not be sufficient for the reaction to proceed at a reasonable rate. Poor Catalyst Dispersion: The catalyst may not be adequately suspended in the reaction mixture.Use a fresh batch of catalyst. [1] Consider catalysts known to be effective for pyridine hydrogenation, such as Rh/C, Rh₂O₃, PtO₂, or Pt/C.[1] Increase hydrogen pressure. Pressures in the range of 30-80 bar are often effective for complete saturation.[1] Increase the reaction temperature. Temperatures between 60-80°C can enhance the reaction rate.[1] Ensure vigorous stirring to maintain the catalyst in suspension and facilitate mass transfer.
Incomplete Hydrogenation (Formation of Intermediates) Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.[1] Mild Reaction Conditions: The combination of temperature and pressure may be too mild for full saturation.[1] Catalyst Deactivation: The catalyst may have lost activity during the course of the reaction.[1]Increase the reaction time and monitor the reaction progress by techniques such as TLC, GC, or NMR.[1] Increase the severity of the reaction conditions by raising the temperature and/or pressure.[1] Increase the catalyst loading. A higher catalyst-to-substrate ratio may be necessary to drive the reaction to completion.[1]
Formation of Byproducts Catalyst Poisoning: The nitrogen atom in 4-pyridineethanol or the product, 4-(2-hydroxyethyl)piperidine, can poison the catalyst.[3] Ring Opening: Certain catalysts and reaction conditions can lead to the cleavage of the pyridine ring.[1] Side Reactions of the Hydroxyl Group: Under harsh conditions, dehydration of the ethanol side chain could potentially occur.Use of acidic additives: Protonation of the nitrogen with acids like HCl or acetic acid can reduce its coordinating ability and enhance reactivity.[1] Avoid reaction conditions known to promote ring opening. This is particularly relevant when using specific rhodium complexes in the presence of water and secondary amines.[1] Optimize reaction conditions to be as mild as possible while still achieving full conversion to minimize side reactions.
Poor Chemoselectivity (for substituted 4-pyridineethanol) Hydrogenolysis of Sensitive Functional Groups: If other reducible functional groups are present, they may be reduced along with the pyridine ring.Careful catalyst selection is crucial. For instance, PtO₂ or Rh-based catalysts are often preferred over Pd/C when sensitive groups prone to hydrogenolysis are present.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the catalytic hydrogenation of 4-pyridineethanol?

A1: The primary challenge is overcoming the aromatic stability of the pyridine ring, which requires relatively harsh reaction conditions such as high hydrogen pressure and elevated temperatures.[3] Additionally, the basic nitrogen atom in both the starting material and the piperidine product can act as a catalyst poison, leading to deactivation.[3]

Q2: Which catalysts are most effective for the hydrogenation of 4-pyridineethanol?

A2: Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) and platinum-based catalysts (e.g., PtO₂, Pt/C) are often more effective than palladium for the complete hydrogenation of the pyridine ring.[1] The choice of catalyst can also influence selectivity when other functional groups are present.

Q3: How can I minimize catalyst poisoning?

A3: Catalyst poisoning by the nitrogen atom can be mitigated by adding an acidic additive, such as hydrochloric acid or acetic acid, to the reaction mixture.[1] The acid protonates the nitrogen, reducing its ability to coordinate with and deactivate the metal catalyst.

Q4: What are the typical reaction conditions for the hydrogenation of 4-pyridineethanol?

A4: Typical conditions involve hydrogen pressures ranging from 30 to 80 bar and temperatures between 60 and 80°C.[1] Protic solvents like glacial acetic acid can enhance catalyst activity.[1]

Q5: What are some potential byproducts in this reaction?

A5: Potential byproducts include partially hydrogenated intermediates like tetrahydropyridines and dihydropyridines.[1] Under certain conditions, ring-opening of the pyridine nucleus can occur, leading to the formation of δ-amino ketones.[1]

Quantitative Data

The following table summarizes representative quantitative data for the hydrogenation of pyridine derivatives, which can serve as a guideline for the hydrogenation of 4-pyridineethanol.

CatalystSubstratePressure (bar)Temperature (°C)SolventYield/ConversionSelectivity
1% Pd/Al₂O₃Pyridine7060Not Specified99% Conversion99% Piperidine
PtO₂Substituted Pyridines50-70Room TempGlacial Acetic AcidHigh Yields (not specified)Not Specified
10% Pt/CEthyl Nicotinate100100Ethyl Acetate92% YieldFull Hydrogenation
10% Pd/CEthyl Nicotinate30Room TempEthanol85% YieldPartial Hydrogenation
Ru/CPyridineNot Specified140Not SpecifiedHigh ConversionHigh Selectivity

Experimental Protocols

Detailed Protocol for the Hydrogenation of 4-Pyridineethanol to 4-(2-hydroxyethyl)piperidine

This protocol is a general guideline and may require optimization based on available equipment and desired outcomes.

Materials:

  • 4-Pyridineethanol

  • Catalyst (e.g., 5% Rh/C or PtO₂)

  • Solvent (e.g., Glacial Acetic Acid or Methanol)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (e.g., Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration agent (e.g., Celite®)

  • Sodium hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, dissolve 4-pyridineethanol (1.0 eq) in the chosen solvent (e.g., glacial acetic acid).

  • Catalyst Addition: Carefully add the catalyst (typically 1-5 mol%) to the solution under an inert atmosphere.

  • Reaction Execution:

    • Seal the reactor vessel securely and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove any air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-80 bar).

    • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 60-80°C).

    • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots (if the reactor setup allows).

  • Work-up:

    • Once the reaction is complete (as indicated by the cessation of hydrogen uptake or analytical monitoring), cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Purge the reactor with an inert gas.

    • Open the reactor and dilute the reaction mixture with a suitable solvent (e.g., methanol).

    • Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. It is advisable to quench the filter cake with water immediately after filtration.

    • If an acidic solvent was used, carefully neutralize the filtrate with a base (e.g., sodium hydroxide solution).

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(2-hydroxyethyl)piperidine.

  • Purification: The crude product can be purified by distillation or column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification prep_reactants Dissolve 4-Pyridineethanol in Solvent add_catalyst Add Catalyst prep_reactants->add_catalyst seal_purge Seal Reactor & Purge with Inert Gas add_catalyst->seal_purge pressurize Pressurize with Hydrogen seal_purge->pressurize heat_stir Heat and Stir pressurize->heat_stir monitor Monitor Reaction heat_stir->monitor cool_vent Cool and Vent monitor->cool_vent filter_catalyst Filter Catalyst cool_vent->filter_catalyst neutralize_extract Neutralize and Extract filter_catalyst->neutralize_extract dry_concentrate Dry and Concentrate neutralize_extract->dry_concentrate purify Purify Product dry_concentrate->purify

Caption: Experimental workflow for the catalytic hydrogenation of 4-pyridineethanol.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low or No Conversion catalyst_inactive Inactive Catalyst? start->catalyst_inactive catalyst_poisoned Catalyst Poisoned? start->catalyst_poisoned low_pressure Insufficient H₂ Pressure? start->low_pressure low_temp Low Temperature? start->low_temp sol_fresh_catalyst Use Fresh Catalyst catalyst_inactive->sol_fresh_catalyst sol_add_acid Add Acidic Additive catalyst_poisoned->sol_add_acid sol_increase_pressure Increase Pressure low_pressure->sol_increase_pressure sol_increase_temp Increase Temperature low_temp->sol_increase_temp

Caption: Troubleshooting logic for low conversion in 4-pyridineethanol hydrogenation.

References

Technical Support Center: Optimization of Solvent Systems for Reactions Involving 4-Piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 4-Piperidineethanol. The focus is on optimizing solvent systems to improve reaction outcomes, yields, and purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for solvent selection?

A1: this compound is a bifunctional molecule featuring a basic secondary amine within the piperidine ring and a primary hydroxyl group.[1] This structure makes it polar and hydrophilic. It is a white crystalline solid with a low melting point (46-47 °C) or a colorless to pale yellow viscous liquid.[2][3] It is soluble in water and has slight solubility in solvents like chloroform and methanol.[1][2] Its polar nature and ability to act as a hydrogen bond donor (from the -OH group) and acceptor (at both N and O atoms) are critical factors for solvent selection.

Q2: What are the recommended starting solvents for reactions at the piperidine nitrogen (e.g., N-alkylation)?

A2: For Sₙ2 reactions like N-alkylation, polar aprotic solvents are generally recommended. Solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are effective because they can solvate the counter-ion of the base while leaving the nucleophilic amine relatively free, often accelerating the reaction rate.[4][5][6] Dichloromethane (DCM) can also be a suitable solvent.[4]

Q3: What solvents are suitable for reactions involving the hydroxyl group (e.g., O-acylation, O-alkylation)?

A3: For reactions at the hydroxyl group, a range of aprotic solvents can be used. For O-acylation, solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common. For specific applications like enzymatic acylations, less polar solvents such as methyl tert-butyl ether (MTBE) or hexane have been successfully used to enhance enzyme activity and selectivity.[7] It is often crucial to perform these reactions in the absence of water.

Q4: My this compound starting material is not dissolving. What can I do?

A4: If you encounter solubility issues, consider the following:

  • Switch to a more polar solvent: Given its polar nature, moving to a solvent with a higher dielectric constant may help. For example, if it is insoluble in toluene, try THF or acetonitrile.

  • Use a co-solvent system: A mixture of solvents can modulate polarity. For instance, a small amount of methanol or ethanol in a less polar solvent can improve solubility, although protic solvents can interfere with certain reactions.

  • Gentle heating: Applying gentle heat can increase the solubility of this compound, which has a melting point of 46-47 °C.[3] However, ensure the reaction conditions are compatible with higher temperatures.

Q5: How does solvent choice impact reaction rate and the formation of side products?

A5: The solvent significantly influences reaction kinetics and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.[8]

  • Reaction Rate: For N-alkylation, polar aprotic solvents can accelerate the rate by solvating the cation but not the nucleophile. In contrast, polar protic solvents can form hydrogen bonds with the amine, potentially slowing the reaction.

  • Side Products: A common side reaction in N-alkylation is the formation of a quaternary ammonium salt due to over-alkylation.[9] This can sometimes be mitigated by using less polar solvents or by controlling the stoichiometry and addition rate of the alkylating agent.[9] For reactions involving a base, the choice of solvent can also influence the equilibrium of competing reactions, such as intramolecular cyclization if the substrate structure allows it.[10]

Section 2: Troubleshooting Guide

Problem 1: Low yield in my N-alkylation reaction.

  • Possible Cause: Poor solubility of this compound or the base (e.g., K₂CO₃).

    • Solution: Switch to a more effective polar aprotic solvent like DMF or DMSO, which are excellent at dissolving a wide range of organic molecules and inorganic salts.

  • Possible Cause: The hydroxyl group is interfering with the reaction.

    • Solution: Consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before performing the N-alkylation. This prevents potential O-alkylation or other side reactions.[10]

  • Possible Cause: Reagent degradation or insufficient reactivity.

    • Solution: Ensure your this compound and alkylating agent are pure. Check the strength and solubility of your base. Increasing the reaction temperature may be necessary, but monitor for byproduct formation.[9]

Problem 2: A significant amount of quaternary ammonium salt is forming as a byproduct.

  • Possible Cause: Over-alkylation of the piperidine nitrogen. This is common with highly reactive alkylating agents.[9]

    • Solution 1: Control Stoichiometry: Use a slight excess of this compound relative to the alkylating agent (e.g., 1.1 equivalents).[9]

    • Solution 2: Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[5][9]

    • Solution 3: Lower Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation step more significantly than the first.[9]

Problem 3: I am losing my product during aqueous workup and purification.

  • Possible Cause: The product, being a basic amine, has some solubility in the aqueous phase, especially if the aqueous layer is acidic.[11]

    • Solution 1: pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to keep the product in its free base form, which is more soluble in organic solvents.[12]

    • Solution 2: Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and reduces the solubility of organic compounds.

  • Possible Cause: The product shows significant tailing during silica gel column chromatography.

    • Solution: Basic compounds often interact strongly with the acidic silica gel. Add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in methanol, to your eluent system to improve the peak shape and recovery.[9]

Section 3: Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number622-26-4[2]
Molecular FormulaC₇H₁₅NO[13]
Molecular Weight129.20 g/mol [13]
Melting Point46-47 °C (lit.)[3]
Boiling Point131-136 °C / 17 mmHg (lit.)[3]
AppearanceWhite crystalline solid or colorless to pale yellow liquid[1]
SolubilityWater (Soluble), Chloroform (Slightly), Methanol (Slightly)[1][2]

Table 2: Common Solvents for Reactions of this compound

SolventTypeBoiling Point (°C)Dielectric Constant (20°C)Notes on Use
Dichloromethane (DCM)Aprotic39.69.1Good general-purpose solvent for a range of reactions (e.g., acylations, protections).
Tetrahydrofuran (THF)Aprotic667.5Useful for reactions with organometallics or hydrides.[1]
Acetonitrile (MeCN)Polar Aprotic81.637.5Excellent for Sₙ2 reactions like N-alkylation.[5]
N,N-Dimethylformamide (DMF)Polar Aprotic15336.7High boiling point; excellent solvating power for salts and polar reactants.[4]
Dimethyl Sulfoxide (DMSO)Polar Aprotic18946.7Very high boiling point; powerful solvent, but can be difficult to remove.
Ethanol (EtOH)Polar Protic78.424.6Can act as a solvent and a reactant. May interfere with reactions at the N-H bond.[14][15]
TolueneNon-polar110.62.4Generally a poor solvent for this compound unless heated or with a co-solvent.

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

  • Dissolve this compound (1.0 eq.) and a suitable base (e.g., K₂CO₃, 1.5 eq.) in an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF) under a nitrogen atmosphere.

  • Slowly add the alkylating agent (e.g., alkyl bromide, 1.05 eq.) to the stirred suspension at room temperature. A syringe pump is recommended for slow additions to minimize side reactions.[5]

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be purified by column chromatography or distillation.

Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add imidazole (1.5 eq.) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected product, which can be used directly or purified further.[10]

Protocol 3: Acid-Base Extraction for Purification

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or DCM).

  • Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine product will move into the aqueous layer, leaving neutral or acidic impurities behind.

  • Separate the layers. The organic layer containing impurities can be discarded.

  • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH) with stirring until the pH is >10.

  • Extract the now basic aqueous layer multiple times with an organic solvent (e.g., DCM).

  • Combine the organic extracts, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified basic product.[12]

Section 5: Visual Guides

Troubleshooting_Low_Yield start Low Yield in N-Alkylation Reaction check_solubility Check Solubility of Starting Materials start->check_solubility check_side_reactions Analyze for Side Products (LCMS/NMR) start->check_side_reactions check_completeness Is Reaction Complete by TLC/LCMS? start->check_completeness solubility_issue Incomplete Dissolution Observed? check_solubility->solubility_issue side_product_detected Quaternary Salt or O-Alkylation Detected? check_side_reactions->side_product_detected incomplete_reaction Starting Material Remains? check_completeness->incomplete_reaction solution_solvent Switch to More Polar Aprotic Solvent (DMF, DMSO) solubility_issue->solution_solvent Yes solution_protect Protect -OH Group Before Alkylation side_product_detected->solution_protect O-Alkylation solution_stoichiometry Adjust Stoichiometry, Slowly Add Alkylating Agent side_product_detected->solution_stoichiometry Quat. Salt solution_conditions Increase Temperature or Change Base/Solvent incomplete_reaction->solution_conditions Yes

Caption: A decision tree for troubleshooting low yields in N-alkylation reactions.

Experimental_Workflow cluster_protection Step 1: Protection cluster_alkylation Step 2: N-Alkylation cluster_deprotection Step 3: Deprotection & Purification start_material This compound protect_reagents Add TBDMSCl, Imidazole in DCM start_material->protect_reagents 1 protection_rxn Protection Reaction (Stir at RT) protect_reagents->protection_rxn 2 protected_intermediate TBDMS-Protected Intermediate protection_rxn->protected_intermediate 3 alkylation_reagents Add Base (K2CO3), Alkyl Halide in DMF protected_intermediate->alkylation_reagents 4 alkylation_rxn Alkylation Reaction (Stir, Heat if needed) alkylation_reagents->alkylation_rxn 5 alkylated_product Protected N-Alkyl Product alkylation_rxn->alkylated_product 6 deprotect_reagents Add TBAF in THF alkylated_product->deprotect_reagents 7 deprotection_rxn Deprotection Reaction (Stir at RT) deprotect_reagents->deprotection_rxn 8 workup Aqueous Workup & Purification deprotection_rxn->workup 9 final_product Final N-Alkyl- This compound workup->final_product 10

Caption: Workflow for N-alkylation using a hydroxyl protecting group strategy.

References

Validation & Comparative

The Critical Role of 4-Piperidineethanol as a Key Starting Material in GMP Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection and validation of a Key Starting Material (KSM) is a cornerstone of Good Manufacturing Practice (GMP) synthesis for any Active Pharmaceutical Ingredient (API). This decision profoundly impacts the efficiency, purity, and regulatory compliance of the entire manufacturing process. This guide provides an in-depth analysis of 4-Piperidineethanol as a KSM, comparing its performance and validation with alternative starting materials in the GMP synthesis of Fexofenadine, a widely used second-generation antihistamine.

Executive Summary

This compound presents a viable and strategic option as a Key Starting Material in the synthesis of piperidine-containing APIs. Through a plausible synthetic pathway to α,α-diphenyl-4-piperidinemethanol (azacyclonol), a key intermediate in Fexofenadine synthesis, this compound offers a balance of accessibility and control over the impurity profile. This guide will demonstrate that while alternative starting materials such as commercially available azacyclonol or 4-cyanopiperidine are utilized, a thorough validation of this compound can provide a robust and compliant GMP process.

Comparative Analysis of Starting Materials for Fexofenadine Synthesis

The synthesis of Fexofenadine typically involves the coupling of a piperidine moiety with a substituted phenylbutanone derivative. The choice of the piperidine-containing starting material is a critical decision point. Here, we compare three potential KSMs.

Table 1: Quantitative Comparison of Fexofenadine Synthesis Starting Materials

ParameterRoute 1: this compound (via Azacyclonol)Route 2: Azacyclonol (Commercial)Route 3: 4-Cyanopiperidine
Plausible Overall Yield ~60-70%~75-85%~55-65%
Typical Purity of KSM >99.0% (after in-house validation)>98.5%>99.0%
Key Validation Focus Control of synthesis and impurity profile of in-house azacyclonol.Supplier qualification and control of incoming material quality.Management of cyanide-related impurities and byproducts.
Relative Cost of KSM Moderate (includes in-house synthesis costs)HighLow to Moderate
GMP Control Point Early stage, allowing for greater process control.Mid-stage, dependent on supplier's GMP compliance.Early to mid-stage, with focus on specific impurity removal.

Note: The data presented are estimations based on literature review and plausible process optimization.

Synthetic Pathways and Logical Relationships

The selection of a KSM dictates the synthetic route and the associated control strategy. The following diagrams illustrate the different approaches to Fexofenadine synthesis.

cluster_0 Route 1: this compound as KSM This compound This compound Azacyclonol (in-house) Azacyclonol (in-house) This compound->Azacyclonol (in-house) Synthesis Fexofenadine Intermediate A Fexofenadine Intermediate A Azacyclonol (in-house)->Fexofenadine Intermediate A Coupling Fexofenadine Fexofenadine Fexofenadine Intermediate A->Fexofenadine Hydrolysis

Caption: Synthetic pathway for Fexofenadine starting from this compound.

cluster_1 Route 2: Commercial Azacyclonol as KSM Azacyclonol (commercial) Azacyclonol (commercial) Fexofenadine Intermediate A Fexofenadine Intermediate A Azacyclonol (commercial)->Fexofenadine Intermediate A Coupling Fexofenadine Fexofenadine Fexofenadine Intermediate A->Fexofenadine Hydrolysis

Caption: Synthetic pathway for Fexofenadine starting from commercial Azacyclonol.

cluster_2 Route 3: 4-Cyanopiperidine as KSM 4-Cyanopiperidine 4-Cyanopiperidine Fexofenadine Intermediate B Fexofenadine Intermediate B 4-Cyanopiperidine->Fexofenadine Intermediate B Coupling & Conversion Fexofenadine Fexofenadine Fexofenadine Intermediate B->Fexofenadine Hydrolysis

Caption: Synthetic pathway for Fexofenadine starting from 4-Cyanopiperidine.

Impurity Profiling and Control

A critical aspect of KSM validation is the understanding and control of its impurity profile, as these impurities can potentially be carried over to the final API.

Table 2: Comparative Impurity Profile Considerations

Starting MaterialPotential Key ImpuritiesMitigation and Control Strategies
This compound Unreacted starting materials from its synthesis (e.g., pyridine derivatives), oxidation products, and potential oligomers.In-house synthesis allows for the implementation of specific purification steps (e.g., crystallization, distillation) and in-process controls to minimize these impurities.
Azacyclonol (Commercial) Impurities from the supplier's synthesis, including residual solvents, catalysts, and related substances. Bromobenzene is a potential genotoxic impurity that may be used in its synthesis.[1][2]Stringent supplier qualification, comprehensive testing of incoming batches against a robust specification, and potential for additional purification steps upon receipt.
4-Cyanopiperidine Residual cyanide, hydrolysis products, and impurities from the starting materials used for its synthesis.Development of specific analytical methods to detect and quantify cyanide-related impurities. Implementation of purification steps designed to purge these impurities.

Experimental Protocols for Validation

The validation of this compound as a KSM requires a comprehensive set of experiments to establish its identity, purity, and impurity profile. The following are detailed methodologies for key validation experiments.

Assay and Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its organic impurities.

Instrumentation:

  • HPLC system with a UV detector or a Charged Aerosol Detector (CAD) for analytes lacking a strong chromophore.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.01M potassium dihydrogen phosphate, pH adjusted to 3.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or CAD.

  • Injection Volume: 10 µL.

Validation Parameters (as per ICH Q2(R1)):

  • Specificity: Demonstrated by the absence of interference from blanks, placebos, and known impurities. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) are performed to show that the method is stability-indicating.

  • Linearity: Assessed at a minimum of five concentration levels, typically from 50% to 150% of the nominal concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, 120%). Acceptance criteria are typically 98.0% to 102.0% recovery.

  • Precision:

    • Repeatability (Intra-assay): Determined by six replicate injections of the standard solution. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision (Inter-assay): Assessed by analyzing the same sample on different days, by different analysts, and on different instruments. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.

Method Development Method Development Method Validation Method Validation Method Development->Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD_LOQ LOD/LOQ Method Validation->LOD_LOQ Robustness Robustness Method Validation->Robustness

References

A Comparative Analysis of Piperidine Derivatives' Cytotoxicity in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a diverse range of pharmaceuticals due to its favorable physicochemical properties.[1] In the field of oncology, numerous piperidine derivatives have been synthesized and evaluated for their potential as anticancer agents, demonstrating significant cytotoxic effects against various cancer cell lines.[2] This guide provides an objective comparison of the cytotoxic performance of several notable piperidine derivatives, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of piperidine derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values from various studies are summarized below to provide a quantitative comparison of their potency against different human cancer cell lines.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[1]
MDA-MB-231Breast (ER-)1.2 ± 0.12[1][3]
Compound 17a PC3Prostate0.81[1][3][4]
MGC803Gastric1.09[1][3]
MCF-7Breast1.30[1][3]
Compound 16 786-0Kidney0.4 (GI50, µg/mL)[1][3]
HT29Colon4.1 (GI50, µg/mL)[1][3]
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[3]
PC-3Prostate<25 (GI50, µg/mL)[3]
Piperine KBOral Squamous Carcinoma100-200[5]
A2780OvarianNot specified[5]
OVCAR-3OvarianNot specified[5]
RAJI MDA-MB-231Triple-Negative Breast Cancer20 (µg/mL)
MDA-MB-468Triple-Negative Breast Cancer25 (µg/mL)[2]
N-Arylpiperidine-3-carboxamide (Hit compound 1) A375Human Melanoma0.88 (IC50)[6]
N-Arylpiperidine-3-carboxamide (Compound 54) A375Human Melanoma0.03 (IC50)[6]

Mechanisms of Action: A Glimpse into Cellular Disruption

Piperidine derivatives exert their cytotoxic effects through a variety of mechanisms, often by modulating critical signaling pathways that control cell proliferation, survival, and death.

A common mechanism of action for many piperidine derivatives is the induction of apoptosis, or programmed cell death. This is often achieved through the regulation of the Bax:Bcl-2 ratio, leading to the release of mitochondrial cytochrome C and the activation of caspases 3, 8, and 9.[5] Some derivatives, like DTPEP, have been shown to increase the generation of reactive oxygen species (ROS), which can also trigger apoptosis.[5]

Several piperidine compounds have been found to interfere with the cell cycle, causing arrest at different phases. For instance, DTPEP can arrest both ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells in the G0/G1 phase.[5] Piperine has been reported to induce cell cycle arrest in the G2/M phase in oral squamous carcinoma cells and the S phase in leukemic cells.[5]

Another significant mechanism is the inhibition of tubulin polymerization. Compound 17a, for example, acts as a colchicine binding site inhibitor, disrupting the formation of microtubules, which are essential for cell division.[3][4]

Furthermore, piperidine derivatives have been shown to modulate key signaling pathways such as PI3K/Akt, NF-κB, and JNK/p38 MAPK, which are often dysregulated in cancer.[5][7] The compound RAJI has been observed to downregulate the Akt/PI3K pathway in triple-negative breast cancer cells.[2]

Piperidine_Derivatives_Mechanism_of_Action cluster_0 Piperidine Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes DTPEP DTPEP Cell_Cycle Cell Cycle Control DTPEP->Cell_Cycle ROS ROS Generation DTPEP->ROS Compound_17a Compound_17a Tubulin Tubulin Compound_17a->Tubulin Piperine Piperine Apoptosis_Regulation Apoptosis Regulation (Bax/Bcl-2) Piperine->Apoptosis_Regulation Piperine->Cell_Cycle RAJI RAJI PI3K_Akt PI3K/Akt Pathway RAJI->PI3K_Akt Cell_Cycle_Arrest Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Apoptosis Apoptosis PI3K_Akt->Apoptosis Apoptosis_Regulation->Apoptosis Cell_Cycle->Cell_Cycle_Arrest ROS->Apoptosis Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity Cell_Cycle_Arrest->Cytotoxicity

Caption: Mechanisms of action for various piperidine derivatives.

Experimental Protocols

The evaluation of the cytotoxic activity of piperidine derivatives predominantly relies on cell-based assays that measure cell viability or proliferation after treatment with the compounds.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the piperidine derivatives for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After treatment, the cells are fixed to the plate, typically with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with the SRB dye, which binds to basic amino acids in cellular proteins.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (around 510 nm).[3]

  • Data Analysis: The GI50 value is determined from the dose-response curves.

Cytotoxicity_Assay_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay Specific Steps cluster_3 MTT Steps cluster_4 SRB Steps cluster_5 Data Acquisition & Analysis Seed_Cells Seed Cancer Cells in 96-well Plate Adherence Allow Cells to Adhere Overnight Seed_Cells->Adherence Treat_Cells Treat with Piperidine Derivatives (Varying Concentrations) Adherence->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate MTT_Assay MTT Assay Incubate->MTT_Assay SRB_Assay SRB Assay Incubate->SRB_Assay Add_MTT Add MTT Reagent MTT_Assay->Add_MTT Fix_Cells Fix Cells (TCA) SRB_Assay->Fix_Cells Solubilize_Formazan Solubilize Formazan Crystals Add_MTT->Solubilize_Formazan Measure_Absorbance Measure Absorbance Solubilize_Formazan->Measure_Absorbance Stain_SRB Stain with SRB Dye Fix_Cells->Stain_SRB Solubilize_Dye Solubilize Bound Dye Stain_SRB->Solubilize_Dye Solubilize_Dye->Measure_Absorbance Calculate_Viability Calculate % Viability / Growth Inhibition Measure_Absorbance->Calculate_Viability Determine_IC50_GI50 Determine IC50 / GI50 Calculate_Viability->Determine_IC50_GI50

Caption: General workflow for in vitro cytotoxicity assays.

References

Unveiling the Potential of 4-Piperidineethanol Derivatives in Enzyme Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. Among the vast landscape of chemical scaffolds, 4-piperidineethanol derivatives have emerged as a promising class of molecules demonstrating significant inhibitory activity against key enzymes implicated in neurological disorders. This guide provides a comprehensive comparison of the efficacy of various this compound derivatives as inhibitors of Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE1), two critical targets in the management of Alzheimer's disease.

This report synthesizes experimental data from multiple studies to offer a clear, objective comparison of these compounds. Detailed experimental protocols for the primary assays are provided to ensure reproducibility and aid in the design of future investigations. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying mechanisms and experimental designs.

Comparative Efficacy of this compound Derivatives

The inhibitory potential of this compound derivatives is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables summarize the IC50 values for various derivatives against their respective enzyme targets.

Acetylcholinesterase (AChE) Inhibitors

AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a well-established therapeutic strategy for Alzheimer's disease, as it helps to elevate acetylcholine levels in the brain, thereby improving cognitive function.[2]

CompoundTarget EnzymeIC50 Value (nM)
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21)[3]AChE0.56
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil/E2020)[4]AChE5.7
Compound 5h (a piperidone grafted derivative)[5]AChE0.83 µM
Compound 9p (a piperidone grafted derivative)[5]AChE0.73 µM
2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4a)[6][7]AChE0.91 µM
Beta-secretase 1 (BACE1) Inhibitors

BACE1 is a crucial enzyme in the amyloidogenic pathway, initiating the cleavage of amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides.[8][9] The accumulation of these peptides is a hallmark of Alzheimer's disease, leading to the formation of amyloid plaques.[8] Inhibiting BACE1 is therefore a primary therapeutic target to reduce Aβ production.[9]

CompoundTarget EnzymeIC50 Value (nM)
Compound with Isocytosine warhead (4'c)[10]BACE14.54 µM
Compound with Isocytosine warhead (4'g)[10]BACE14.49 µM
Acyl guanidine derivative (8)[11]BACE10.32
Hydroxyethylene isostere (1)[11]BACE10.12

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a foundation for understanding and replicating the presented data.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method for measuring AChE activity.[12]

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.[12]

Reagents:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB solution

  • 14 mM Acetylthiocholine iodide (ATCI) solution

  • AChE enzyme solution

  • Test inhibitor solutions at various concentrations

Procedure: [12]

  • In a 96-well microplate, add 140 µL of phosphate buffer, 10 µL of DTNB solution, and 10 µL of the test inhibitor solution to the sample wells. For the control well (100% activity), add the solvent used for the test compound instead of the inhibitor.

  • Add 10 µL of the AChE enzyme solution to all wells except the blank.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5 minutes) using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

FRET-based assays are commonly used for screening BACE1 inhibitors due to their sensitivity and suitability for high-throughput screening.[13][14]

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the BACE1 activity.[14]

Reagents: [13]

  • BACE1 Assay Buffer

  • BACE1 FRET peptide substrate

  • Recombinant human BACE1 enzyme

  • Test inhibitor solutions at various concentrations

  • Stop Solution (optional, for endpoint assays)

Procedure: [13]

  • In a 96-well black microplate, prepare a master mixture containing the BACE1 assay buffer and the FRET peptide substrate.

  • Add the test inhibitor solutions to the respective wells. For the positive control, add the vehicle solvent. For the blank, add assay buffer.

  • Initiate the reaction by adding the diluted BACE1 enzyme to all wells except the blank.

  • The fluorescence is measured kinetically over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex 320 nm/Em 405 nm).

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

  • The percentage of inhibition is calculated as: % Inhibition = [1 - (Rate of sample / Rate of positive control)] x 100

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for inhibitor screening.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis Vesicle Synaptic Vesicle (contains ACh) ACh_synthesis->Vesicle ACh_release ACh Release Vesicle->ACh_release ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE ACh_receptor Acetylcholine Receptor ACh->ACh_receptor Inhibitor This compound Derivative (Inhibitor) Inhibitor->AChE Signal Signal Transduction ACh_receptor->Signal

Caption: Cholinergic signaling pathway and the inhibitory action of this compound derivatives on AChE.

APP_Processing_Pathway cluster_membrane Cell Membrane cluster_enzymes Enzymatic Cleavage cluster_products Products APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage C99 C99 fragment APP->C99 BACE1 cleavage BACE1 BACE1 (β-secretase) gamma_secretase γ-secretase Inhibitor This compound Derivative (Inhibitor) Inhibitor->BACE1 Abeta Amyloid-β (Aβ) Peptide C99->Abeta γ-secretase cleavage AICD AICD C99->AICD γ-secretase cleavage Plaques Amyloid Plaques Abeta->Plaques Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, Enzyme) plate_setup Set up 96-well plate (Controls and Samples) reagents->plate_setup compounds Prepare this compound Derivative Solutions compounds->plate_setup incubation Incubation plate_setup->incubation readout Measure Signal (Absorbance or Fluorescence) incubation->readout rate_calc Calculate Reaction Rates readout->rate_calc inhibition_calc Calculate % Inhibition rate_calc->inhibition_calc ic50_calc Determine IC50 Value inhibition_calc->ic50_calc

References

A Comparative Review of Synthetic Routes to 4-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, while the 4-position provides a crucial vector for interaction with biological targets. The efficient and versatile synthesis of these scaffolds is therefore of paramount importance in drug discovery and development. This guide provides an objective comparison of several key synthetic strategies for accessing 4-substituted piperidines, supported by experimental data and detailed methodologies.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 4-substituted piperidines can be broadly approached through several distinct strategies, each with its own set of advantages and limitations. The choice of a particular route is often dictated by factors such as the availability of starting materials, the desired substitution pattern, scalability, and stereochemical control. Here, we compare five prominent methods: the Dieckmann Condensation, Reductive Amination of 4-Piperidones, Aza-Diels-Alder Reaction, Pictet-Spengler Reaction, and the Mannich Reaction. Additionally, two alternative approaches, Direct Alkylation of 4-Piperidones and Catalytic Hydrogenation of Pyridinium Salts, are discussed.

Dieckmann Condensation

The Dieckmann condensation is a classic method for the formation of cyclic β-keto esters, which can be readily converted to 4-piperidones. The general approach involves the intramolecular condensation of a diester in the presence of a base. For the synthesis of 4-piperidones, this typically involves the reaction of a primary amine with two equivalents of an α,β-unsaturated ester, followed by cyclization, hydrolysis, and decarboxylation.

G cluster_0 Dieckmann Condensation Route Primary_Amine Primary Amine (R-NH2) Michael_Addition Michael Addition Primary_Amine->Michael_Addition Akyl_Acrylate Alkyl Acrylate (2 equiv.) Akyl_Acrylate->Michael_Addition Diester_Intermediate Diester Intermediate Michael_Addition->Diester_Intermediate Dieckmann_Condensation Dieckmann Condensation (Base) Diester_Intermediate->Dieckmann_Condensation Beta_Keto_Ester Cyclic β-Keto Ester Dieckmann_Condensation->Beta_Keto_Ester Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Beta_Keto_Ester->Hydrolysis_Decarboxylation N_Substituted_4_Piperidone N-Substituted 4-Piperidone Hydrolysis_Decarboxylation->N_Substituted_4_Piperidone

Data Presentation

Reaction StepReagents & ConditionsYield (%)Purity (%)Reference
Michael Addition & Dieckmann CondensationPhenethylamine, Methyl Acrylate, Sodium t-butoxide, Xylene6198[1]
Optimized Dieckmann CondensationN,N-bis(carbomethoxyethyl)phenethylamine, Sodium Hydroxide, 50°C to RT, 24h7298[2]
Dieckmann CondensationN,N-bis(carbomethoxyethyl)phenethylamine, NaH, Xylene64-[1]

Experimental Protocol: Optimized Synthesis of 1-(2-Phenethyl)-4-piperidone [2]

  • Michael Addition: A solution of phenethylamine (1.0 eq) and methyl acrylate (2.2 eq) is stirred at room temperature for 24 hours. The excess methyl acrylate and methanol are removed under reduced pressure to yield N,N-bis(carbomethoxyethyl)phenethylamine.

  • Dieckmann Condensation: To a solution of the diester intermediate (1.0 eq) in a suitable solvent (e.g., xylene), sodium hydroxide (2.0 eq) is added. The mixture is heated to 50°C for a short period and then stirred at room temperature for 24 hours.

  • Hydrolysis and Decarboxylation: Excess concentrated hydrochloric acid is added to the reaction mixture, and it is refluxed until the decarboxylation is complete (monitored by TLC or GC).

  • Work-up and Purification: The reaction mixture is cooled, and the aqueous layer is extracted with an organic solvent (e.g., xylene). The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by crystallization to afford 1-(2-phenethyl)-4-piperidone.

Reductive Amination of 4-Piperidones

Reductive amination is arguably one of the most versatile and widely employed methods for the synthesis of 4-substituted piperidines. This one-pot reaction involves the condensation of a 4-piperidone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a popular choice due to its mildness and selectivity.

G cluster_1 Reductive Amination Workflow N_Substituted_4_Piperidone N-Substituted 4-Piperidone Condensation Condensation N_Substituted_4_Piperidone->Condensation Amine Primary or Secondary Amine Amine->Condensation Iminium_Ion Iminium Ion Intermediate Condensation->Iminium_Ion Reduction Reduction (e.g., NaBH(OAc)3) Iminium_Ion->Reduction 4_Amino_Piperidine 4-Amino-Substituted Piperidine Reduction->4_Amino_Piperidine

Data Presentation

Piperidone SubstrateAmine/AldehydeReducing AgentSolventTemp.Time (h)Yield (%)Reference
N-Boc-4-piperidinoneAnilineNaBH(OAc)₃DichloromethaneRT16-[3]
N-Benzyl-4-piperidoneVarious aminesNaBH(OAc)₃DCERT1-24High[4]
Aldehydes/KetonesVarious aminesNaBH(OAc)₃DCE/THFRT-High[5]
o-Vanillinp-ToluidineNaBH₄EthanolRT<190[6]

Experimental Protocol: Reductive Amination of N-Boc-4-piperidinone with Aniline [3]

  • Reaction Setup: N-Boc-4-piperidinone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) are dissolved in dichloromethane and cooled in an ice bath.

  • Addition of Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise to the stirred solution.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for 16 hours.

  • Work-up: The reaction is quenched by the addition of aqueous 2M NaOH and stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the construction of tetrahydropyridine rings, which are immediate precursors to piperidines. This reaction can proceed through either a normal-electron-demand or an inverse-electron-demand pathway. The inverse-electron-demand aza-Diels-Alder (IEDDA) reaction, in particular, has proven to be highly effective for the synthesis of a wide range of substituted tetrahydropyridines.

G cluster_2 Inverse-Electron-Demand Aza-Diels-Alder Aza_Diene Electron-Poor Aza-Diene Cycloaddition [4+2] Cycloaddition Aza_Diene->Cycloaddition Dienophile Electron-Rich Dienophile Dienophile->Cycloaddition Tetrahydropyridine Tetrahydropyridine Cycloaddition->Tetrahydropyridine Reduction Reduction Tetrahydropyridine->Reduction 4_Substituted_Piperidine 4-Substituted Piperidine Reduction->4_Substituted_Piperidine

Data Presentation

Aza-Diene PrecursorDienophileConditionsYield (%)Reference
α-Halogeno hydrazonesCyclic enamidesBase, benign conditionsup to 99[7][8]
4,4-dicyano-2-methylenebut-3-enoates1,3,5-triazinanesCatalyst-free, additive-freeHigh[9]
in situ generated azoalkenes3-vinylindolesBase-promoted, catalyst-free72-89[10][11]

Experimental Protocol: Inverse-Electron-Demand Aza-Diels-Alder Reaction [7]

  • Aza-Diene Generation: In a dry reaction flask under an inert atmosphere, the α-halogeno hydrazone (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane).

  • Dienophile Addition: The electron-rich dienophile (e.g., a cyclic enamide, 1.2 eq) is added to the solution.

  • Cycloaddition: The reaction mixture is cooled to the desired temperature (e.g., 0 °C or room temperature), and a base (e.g., triethylamine, 1.5 eq) is added dropwise. The reaction is stirred until completion (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to afford the tetrahydropyridazine derivative.

  • Reduction: The resulting tetrahydropyridazine can be reduced to the corresponding piperidine using standard reduction methods (e.g., catalytic hydrogenation).

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or a tetrahydro-β-carboline, which are classes of 4-substituted piperidines. This reaction is particularly valuable for the synthesis of complex, fused heterocyclic systems often found in natural products and pharmaceuticals.

G cluster_3 Pictet-Spengler Reaction Beta_Arylethylamine β-Arylethylamine Condensation Condensation Beta_Arylethylamine->Condensation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Condensation Iminium_Ion Iminium Ion Condensation->Iminium_Ion Cyclization Intramolecular Electrophilic Substitution Iminium_Ion->Cyclization Fused_Piperidine Fused 4-Substituted Piperidine Cyclization->Fused_Piperidine

Data Presentation

β-ArylethylamineCarbonyl CompoundConditionsYield (%)Reference
PhenylethylamineDimethoxymethaneConcentrated HCl, heat-
TryptamineAldehydesBoron trifluoride36-86
N-Benzyl tryptophan methyl esterAldehydes->70

Experimental Protocol: General Pictet-Spengler Reaction

  • Reaction Setup: The β-arylethylamine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) are dissolved in a suitable solvent (e.g., toluene, dichloromethane).

  • Acid Catalyst: A protic or Lewis acid catalyst (e.g., trifluoroacetic acid, boron trifluoride etherate) is added to the mixture.

  • Reaction: The reaction is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates, until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with a base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography or crystallization.

Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (often a ketone), an aldehyde (typically formaldehyde), and a primary or secondary amine. In the context of piperidine synthesis, a double Mannich reaction can be employed to construct the 4-piperidone ring system in a single step.

G cluster_4 Mannich Reaction for 4-Piperidones Ketone Ketone (e.g., Acetone) Mannich_Reaction Double Mannich Reaction Ketone->Mannich_Reaction Aldehyde Aldehyde (e.g., Formaldehyde, 2 eq) Aldehyde->Mannich_Reaction Primary_Amine Primary Amine Primary_Amine->Mannich_Reaction 4_Piperidone 4-Piperidone Mannich_Reaction->4_Piperidone

Data Presentation

KetoneAldehydeAmineConditionsYield (%)Reference
Ethyl methyl ketoneSubstituted aromatic aldehydesAmmonium acetate--
β-keto esterBisaminol etherMethyltrichlorosilane, MeCN, RT, 20h51-90
Various ketonesFormaldehydeVarious aminesAcetic acid solventSatisfactory

Experimental Protocol: Double Mannich Reaction for 3,5-Disubstituted-4-piperidones

  • Reaction Setup: To a solution of the β-keto ester (1.0 eq) and the bisaminol ether (1.2 eq) in dry acetonitrile (3 mL), methyltrichlorosilane (1.5 mmol) is added dropwise.

  • Reaction: The reaction mixture is stirred at room temperature for 20 hours.

  • Work-up: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution until the mixture is basic. The product is then extracted with ethyl acetate.

  • Purification: The combined organic layers are dried over magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash chromatography to afford the 4-piperidone.

Alternative Synthetic Routes

Beyond the five primary methods discussed, several other valuable strategies exist for the synthesis of 4-substituted piperidines.

Direct Alkylation of 4-Piperidones

Direct alkylation of a pre-existing 4-piperidone at the nitrogen atom is a straightforward approach to introduce N-substituents. This method is often efficient for the synthesis of N-alkyl and N-benzyl piperidones. To achieve selective alkylation at the nitrogen, the piperidone is typically treated with an alkyl halide in the presence of a base.

Data Presentation

PiperidoneAlkylating AgentBaseSolventYield (%)Reference
4-Aminomethylpiperidine (Boc-protected)Benzyl bromideK₂CO₃DMF-
Secondary aminesAlkyl halidesHünig's baseAcetonitrileQuantitative
Catalytic Hydrogenation of Pyridinium Salts

The reduction of pyridinium salts represents a powerful method for accessing a wide variety of substituted piperidines. This approach often allows for high levels of stereocontrol and functional group tolerance. Both transfer hydrogenation and catalytic hydrogenation with H₂ gas are effective methods.

Data Presentation

Pyridinium SaltCatalystHydrogen SourceConditionsYield (%)Reference
N-Benzylpyridinium salts[RhCp*Cl₂]₂/KIHCOOH/Et₃N40 °CHigh
2-Alkyl-N-benzylpyridinium salts[Ir(COD)Cl]₂/MeO-BoQPhosH₂ (600 psi)10 °C, 24hup to 93:7 er

Experimental Protocol: Rhodium-Catalyzed Transfer Hydrogenation of a Pyridinium Salt

  • Reaction Setup: A mixture of the N-benzylpyridinium salt (0.5 mmol), triethylamine (24 equiv), and formic acid (10 equiv) is prepared in a 15:1 mixture of CH₂Cl₂/H₂O (4.0 mL).

  • Catalyst Addition: The rhodium catalyst, [Cp*RhCl₂]₂ (1 mol%), is added to the reaction mixture.

  • Reaction: The reaction is stirred at 40 °C for 22 hours in air.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by extraction with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by chromatography to yield the corresponding piperidine.

Conclusion

The synthesis of 4-substituted piperidines is a rich and diverse field, with a multitude of strategies available to the modern synthetic chemist. The Dieckmann condensation offers a reliable route to N-substituted 4-piperidones from simple starting materials. Reductive amination stands out as a highly versatile and efficient method for introducing a wide range of substituents at the 4-position. The Aza-Diels-Alder reaction provides an elegant and powerful tool for the construction of the core piperidine ring with control over substitution patterns. The Pictet-Spengler reaction is unparalleled for the synthesis of complex, fused piperidine-containing heterocycles. The Mannich reaction offers a convergent one-pot approach to 4-piperidones. Finally, direct alkylation and catalytic hydrogenation of pyridinium salts provide valuable and often highly efficient alternatives.

The selection of the optimal synthetic route will invariably depend on the specific target molecule, desired scale, and available resources. By understanding the strengths and weaknesses of each of these methodologies, researchers can make informed decisions to efficiently access the diverse and valuable class of 4-substituted piperidines for their drug discovery and development endeavors.

References

pharmacological property comparison between piperidine and piperazine scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a core heterocyclic scaffold is a critical decision in drug design, profoundly influencing the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a drug candidate. Among the most utilized saturated heterocycles, piperidine and piperazine rings are foundational elements in a vast number of approved drugs.[1] This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid in their strategic application in drug design.

Introduction to Piperidine and Piperazine Scaffolds

Piperidine, a six-membered heterocycle with a single nitrogen atom, and piperazine, its 1,4-diaza analogue, are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets with high affinity.[1] Their three-dimensional structures and the basic nature of their nitrogen atom(s) allow them to serve as versatile anchors for pharmacophoric groups, influencing properties such as solubility, lipophilicity, and metabolic stability.[1] Piperidine is a common feature in pharmaceuticals targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents.[1][2] The piperazine moiety is a cornerstone of many antihistaminic, antipsychotic, and anticancer drugs.[1][3]

Physicochemical Properties

The fundamental structural differences between piperidine and piperazine lead to distinct physicochemical characteristics that are crucial for drug design. Piperidine is generally more basic and lipophilic than piperazine.[1]

PropertyPiperidinePiperazineKey Considerations in Drug Design
Structure Single nitrogen atomTwo nitrogen atoms at positions 1 and 4Piperazine offers two points for substitution, allowing for greater modulation of properties.[1]
pKa ~11.22pKa1: ~5.35-5.5, pKa2: ~9.73-9.8Piperidine's higher basicity can lead to stronger ionic interactions but may also increase clearance.[1] Piperazine's dual pKa allows for finer tuning of basicity and solubility at physiological pH.[1]
Lipophilicity (logP) Generally higherGenerally lower (more hydrophilic)Lipophilicity impacts membrane permeability, solubility, and plasma protein binding.
Conformational Flexibility Chair conformation is predominantPrimarily chair conformationBoth scaffolds provide a 3D structure that can be tailored to fit into the binding pockets of molecular targets.[4]

Pharmacodynamics: Target Affinity and Selectivity

Both scaffolds are prevalent in drugs targeting a wide array of receptors and enzymes. The choice between them can significantly impact receptor affinity and selectivity.

A notable example is in the development of dual-acting ligands for the histamine H3 (H3R) and sigma-1 (σ1R) receptors. A study comparing structurally analogous compounds revealed that replacing a piperazine ring with a piperidine did not significantly alter affinity for the H3R but dramatically increased affinity for the σ1R by several orders of magnitude.[5] This highlights the critical role of the scaffold in dictating receptor selectivity.

Drug (Scaffold)Primary Target(s)Kᵢ (nM)Therapeutic Area
Haloperidol (Piperidine)Dopamine D2 Receptor1-2Antipsychotic
Risperidone (Piperidine)Dopamine D2, Serotonin 5-HT2AD2: 3.13, 5-HT2A: 0.16Antipsychotic
Donepezil (Piperidine)Acetylcholinesterase5.7Alzheimer's Disease
Clozapine (Piperazine)Dopamine D4, Serotonin 5-HT2AD4: 21, 5-HT2A: 5.2Antipsychotic
Vortioxetine (Piperazine)Serotonin Transporter (SERT)1.6Antidepressant
Buspirone (Piperazine)Serotonin 5-HT1A14Anxiolytic
Note: Kᵢ values are approximate and can vary based on experimental conditions.

Below is a generalized diagram of a G-protein coupled receptor (GPCR) signaling pathway, a common target for both piperidine and piperazine-containing drugs.

GPCR_Signaling cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Drug (Piperidine/Piperazine Scaffold) Ligand->Receptor Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Prep_Compound Prepare Test Compound Solution Initiate Initiate Reaction (Add Compound & NADPH) Prep_Compound->Initiate Prep_Microsomes Prepare Liver Microsome/Hepatocyte Suspension Prep_Microsomes->Initiate Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->Sampling Quench Quench Reaction (Cold Acetonitrile) Sampling->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Calculate t½ and CLint LCMS->Data

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 4-Piperidineethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of drug candidates is a cornerstone of successful therapeutic design. The 4-Piperidineethanol scaffold is a prevalent structural motif in a variety of pharmaceuticals, offering a versatile backbone for drug design. However, its susceptibility to metabolic transformation can significantly impact a drug's pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen. This guide provides a comparative analysis of the metabolic stability of drugs derived from this compound, supported by experimental data and detailed protocols to inform the rational design of more robust and effective therapeutic agents.

The journey of a drug through the body is a complex process, with metabolic stability being a critical determinant of its fate. For drugs incorporating the this compound moiety, the piperidine ring and its substituents are often primary sites for enzymatic modification by the Cytochrome P450 (CYP) superfamily of enzymes. These metabolic transformations can lead to rapid clearance, reduced bioavailability, and the formation of active or potentially toxic metabolites. Therefore, a thorough assessment of metabolic stability is paramount in the early stages of drug discovery.

Comparative Metabolic Stability of this compound Derivatives

To illustrate the differences in metabolic stability among drugs derived from the this compound scaffold, this section presents in vitro data from human liver microsome (HLM) assays. HLM are a standard model for evaluating Phase I metabolism, providing key parameters such as half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.

Drug CandidateTherapeutic AreaKey Structural FeatureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolizing CYP Enzymes
Risperidone AntipsychoticBenzisoxazole attached to the piperidine nitrogen~3 hours (extensive metabolizers)Moderate to HighCYP2D6, CYP3A4[1][2][3][4][5]
Donepezil Alzheimer's DiseaseN-benzylpiperidine derivative~70 hours (in vivo)LowCYP3A4, CYP2D6[6][7]
Loperamide AntidiarrhealN,N-dimethyl-2,2-diphenyl-4-(piperidin-4-yl)butanamide9.1 - 14.4 hours (in vivo)LowCYP3A4, CYP2C8[8][9][10]
Solifenacin Overactive BladderQuinuclidin-3-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate45 - 68 hours (in vivo)LowCYP3A4[11][12][13][14][15]

Experimental Protocols

A standardized and well-defined experimental protocol is crucial for obtaining reliable and reproducible metabolic stability data. The following outlines a typical methodology for assessing the metabolic stability of this compound derivatives using human liver microsomes.

Human Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of human liver microsomes.

Materials:

  • Test compound (e.g., a this compound derivative)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Preparation: Prepare a working solution of the test compound in the phosphate buffer. Thaw the human liver microsomes on ice.

  • Incubation Mixture: In a 96-well plate, combine the HLM and phosphate buffer. Pre-incubate the plate at 37°C for a short period.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction, followed immediately by the addition of the test compound.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in respective wells by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is used to calculate the half-life (t½). The intrinsic clearance (CLint) is then calculated using the half-life and the protein concentration of the microsomes.

Visualizing Metabolic Pathways and Experimental Workflow

To further elucidate the processes involved in assessing the metabolic stability of this compound derivatives, the following diagrams, generated using the Graphviz DOT language, illustrate a common metabolic pathway and a typical experimental workflow.

metabolic_pathway cluster_0 Phase I Metabolism (CYP450) Parent_Drug This compound Derivative Metabolite_A N-Dealkylation Parent_Drug->Metabolite_A CYP3A4/2D6 Metabolite_B Hydroxylation of Piperidine Ring Parent_Drug->Metabolite_B CYP2D6 Metabolite_C Oxidation of Ethanol Side Chain Parent_Drug->Metabolite_C CYP isoforms

Common metabolic pathways for this compound derivatives.

experimental_workflow Start Start: Test Compound Preparation Prepare Incubation Mixture (HLM, Buffer, Test Compound) Start->Preparation Initiation Initiate Reaction with NADPH (Incubate at 37°C) Preparation->Initiation Sampling Sample at Time Points Initiation->Sampling Quenching Quench Reaction with Acetonitrile + Internal Standard Sampling->Quenching Centrifugation Centrifuge to Pellet Protein Quenching->Centrifugation Analysis LC-MS/MS Analysis of Supernatant Centrifugation->Analysis Data_Processing Calculate t½ and CLint Analysis->Data_Processing End End: Metabolic Stability Profile Data_Processing->End

Experimental workflow for in vitro metabolic stability assay.

Conclusion

The metabolic stability of drugs derived from this compound is a multifaceted property influenced by the specific substitutions on the piperidine ring and the overall physicochemical properties of the molecule. As demonstrated by the comparative data, even within the same structural class, significant variations in metabolic clearance can be observed. A thorough understanding of the metabolic pathways and the application of standardized in vitro assays are essential for medicinal chemists to design and select drug candidates with optimized pharmacokinetic profiles, ultimately leading to the development of safer and more effective medicines. The strategic modification of metabolically labile sites, guided by early-stage metabolic stability assessment, is a key strategy to enhance drug-like properties and increase the probability of clinical success.

References

Comparative Guide to Synthetic Intermediates: Alternatives to Pre-functionalized Piperidines in Fexofenadine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, optimizing synthetic routes is paramount to improving efficiency, reducing costs, and enhancing sustainability. The synthesis of Fexofenadine, a widely used second-generation antihistamine, provides an excellent case study for comparing traditional synthetic pathways with modern, more efficient alternatives. A key step in its synthesis involves the formation of a crucial piperidine-containing intermediate.

Traditionally, this synthesis has relied on coupling a complex, pre-functionalized piperidine derivative, such as α,α-diphenyl-4-piperidinemethanol (often referred to as Azacyclonol or AZA), with an appropriate side chain. While effective, this approach can suffer from long reaction times, low yields, and high costs associated with the complex starting material[1].

This guide compares the traditional route with a more streamlined alternative that utilizes a simpler, more accessible piperidine starting material, 4-cyanopiperidine. This alternative strategy builds the required molecular complexity onto the piperidine ring after the initial coupling reaction, offering significant improvements in yield and efficiency.

Data Presentation: Performance Comparison

The following table summarizes the key quantitative differences between the traditional and alternative synthetic strategies for a critical condensation step.

MetricTraditional Route (Using AZA)Alternative Route (Using 4-Cyanopiperidine)
Key Piperidine Reagent α,α-diphenyl-4-piperidinemethanol (AZA)4-Cyanopiperidine
Reaction Time ~72 hours[1]4 - 10 hours[1]
Reported Yield Very low (specific data often not published)[1]86.5% - 90.1%[1]
Reagent Cost/Availability High cost, often imported, not widely available[1]Lower cost, more readily available
Process Strategy Use of a complex, pre-functionalized piperidineUse of a simple piperidine followed by functionalization

Synthetic Workflow Comparison

The diagram below illustrates the strategic difference between the two synthetic pathways. The traditional route begins with a more complex piperidine core, whereas the alternative route uses a simpler building block and adds the diphenylmethanol group in a subsequent step.

G Comparative Synthetic Workflows for a Fexofenadine Intermediate cluster_0 Traditional Route cluster_1 Alternative Route A0 Side Chain Precursor (e.g., 4-(4-chlorobutyryl)-α,α- dimethylphenylacetate) C0 Condensation (Toluene, Reflux) A0->C0 B0 AZA (α,α-diphenyl-4- piperidinemethanol) B0->C0 D0 Key Fexofenadine Intermediate C0->D0 ~72 hrs Low Yield A1 Side Chain Precursor (e.g., 4-(4-chlorobutyryl)-α,α- dimethylphenylacetate) C1 Condensation (K₂CO₃, KI, 90°C) A1->C1 B1 4-Cyanopiperidine B1->C1 D1 Cyano-Intermediate C1->D1 4-10 hrs ~90% Yield E1 Coupling with Benzophenone D1->E1 F1 Key Fexofenadine Intermediate E1->F1

Comparative synthetic workflows for a key Fexofenadine intermediate.

Experimental Protocols

The following protocols are representative of the methodologies described in patent literature for the synthesis of the key intermediate, 2-(4-(4-(4-substituted-1-piperidinyl)butyryl)phenyl)-2-methyl-propionic acid methyl ester.

Protocol 1: Alternative Synthesis via 4-Cyanopiperidine [1]

This protocol outlines the initial condensation step in the more efficient alternative route.

  • Reaction Setup: In a reaction vessel, dissolve 28.3 g (0.10 mol) of 4-(4-chlorobutyryl)-α,α-dimethylphenylacetic acid methyl ester in 100 ml of 4-methyl-2-pentanone.

  • Addition of Reagents: To the stirred solution, add 11.0 g (0.10 mol) of 4-cyanopiperidine, 34.5 g (0.25 mol) of potassium carbonate, and 0.2 g of potassium iodide as a catalyst.

  • Reaction Conditions: Heat the mixture to 90°C and maintain reflux for 4 hours.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture and filter to remove the catalyst and inorganic salts.

    • Concentrate the filtrate under reduced pressure until dry.

    • Add 100 ml of toluene and 100 ml of water to the residue, then separate the layers.

    • Extract the aqueous layer twice with 50 ml portions of toluene.

    • Combine all organic layers, dry over a suitable drying agent (e.g., MgSO₄), and concentrate the volume to one-third.

  • Crystallization: Cool the concentrated solution to induce precipitation of a white solid.

  • Final Product: Filter the solid and dry at 70°C to obtain 2-(4-(4-(4-cyano-1-piperidinyl)butyryl)phenyl)-2-methyl-propionic acid methyl ester. The reported yield is approximately 90.1%.[1] This intermediate is then carried forward for coupling with benzophenone to yield the final desired intermediate.

Protocol 2: Representative Traditional Synthesis via AZA

The traditional condensation is noted for its extended reaction time.

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-(4-chlorobutyryl)-α,α-dimethylphenylacetic acid methyl ester and α,α-diphenyl-4-piperidinemethanol (AZA) in toluene.

  • Reaction Conditions: Heat the mixture to reflux.

  • Reaction Monitoring: Monitor the reaction for an extended period, noted in literature to be as long as 72 hours[1].

  • Work-up and Isolation: Upon completion, the mixture is cooled, washed, and the solvent is evaporated. The product is then isolated, often requiring purification to remove unreacted starting materials and byproducts resulting from the prolonged heating. The yield for this step is typically low.

Conclusion

The comparison clearly demonstrates the advantages of adopting alternative synthetic strategies that build molecular complexity sequentially rather than relying on intricate, expensive starting materials. The use of 4-cyanopiperidine as an alternative to AZA in the synthesis of a key Fexofenadine intermediate results in a dramatic reduction in reaction time (from 72 hours to approximately 4 hours) and a significant increase in yield (from "very low" to ~90%)[1]. This modern approach not only improves the economic viability of the synthesis but also aligns with the principles of green chemistry by reducing waste and improving atom economy[2][3][4]. For drug development professionals, evaluating and implementing such alternative routes is a critical step towards more sustainable and efficient pharmaceutical manufacturing.

References

A Comparative Guide to the Validation of Analytical HPLC Methods for 4-Piperidineethanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-Piperidineethanol is essential in various stages of pharmaceutical research and development. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique for this purpose. This guide provides a comparative overview of a proposed HPLC method for this compound, benchmarked against alternative analytical techniques. The validation of such methods is critical to ensure data accuracy, reliability, and reproducibility, adhering to regulatory standards.

While a specific, publicly available validated HPLC method for this compound is not readily found, this guide extrapolates from validated methods for structurally similar piperidine derivatives to propose a suitable HPLC method and compare its performance.[1] The primary alternative discussed is Gas Chromatography-Mass Spectrometry (GC-MS), offering a different selectivity and sensitivity profile.

Comparison of Analytical Methods

The choice of an analytical method depends on several factors, including the analyte's physicochemical properties, the required sensitivity, the sample matrix, and available instrumentation.[1][2]

ParameterHPLC-UV (Proposed)GC-MSLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Chromatographic separation of the analyte on a stationary phase with detection via UV absorbance (potentially after derivatization).[1][3]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.[2]Chromatographic separation coupled with highly selective and sensitive mass detection, monitoring specific precursor-to-product ion transitions.[2]
Key Advantages Robust, reproducible, and widely available instrumentation. Versatile for various piperidine derivatives.[2]High sensitivity and selectivity, especially for volatile compounds like piperidine.[2]High selectivity and sensitivity, suitable for complex matrices and low concentration levels.[2]
Key Limitations May require derivatization for compounds lacking a UV chromophore, like this compound.[4]The analyte must be volatile and thermally stable, or require derivatization.Higher cost and complexity of instrumentation compared to HPLC-UV.
Typical Sensitivity µg/mL to ng/mL range.[3][5]ng/mL to pg/mL range.pg/mL to fg/mL range.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method.

Proposed HPLC-UV Method with Pre-Column Derivatization

This proposed method is based on established protocols for similar piperidine compounds.[1][3]

  • Sample Preparation and Derivatization:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent to a known concentration.

    • Derivatize the analyte with a UV-active agent such as 4-toluenesulfonyl chloride to enable UV detection.[3]

  • Instrumentation:

    • HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.[2]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Inertsil C18, 250 x 4.6 mm, 5 µm) is commonly used for piperidine derivatives.[1][3]

    • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with a pH modifier like 0.1% phosphoric acid. A typical starting point could be a ratio of 68:32 (v/v) acetonitrile to acidified water.[1][3]

    • Flow Rate: A standard flow rate of 1.0 mL/min is often employed.[1][2][3]

    • Column Temperature: Maintained at a constant temperature, for example, 30°C or 40°C, to ensure reproducibility.[1][4]

    • Detection Wavelength: The wavelength will be determined by the absorption maximum of the derivatized this compound.

Alternative GC-MS Method

  • Sample Preparation:

    • For volatile analytes like piperidine derivatives, a simple liquid-liquid extraction can be used to isolate the compound from the sample matrix.[2]

  • Instrumentation:

    • A gas chromatograph coupled with a mass spectrometer.

  • GC Conditions:

    • Column: A capillary column suitable for amine analysis.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial oven temperature held for a short period, followed by a ramp to a final temperature to ensure the separation of the analyte from other components.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer Mode: Full scan to identify the analyte and selected ion monitoring (SIM) for quantification.

Method Validation Parameters

The validation of an analytical method ensures its suitability for the intended purpose.[1] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, are summarized below.[6]

Validation ParameterAcceptance Criteria
Specificity The method should demonstrate that there is no interference from blanks, placebos, or known impurities at the retention time of the analyte.[7]
Linearity A linear relationship between concentration and response should be established, typically with a correlation coefficient (R²) of ≥ 0.999.[3][6] The range for an assay is generally 80-120% of the test concentration.[7]
Accuracy The closeness of the test results to the true value. For an assay, the mean recovery should be within 100 ± 2% of the theoretical value.[6] This is often assessed by analyzing a sample with a known amount of the analyte and calculating the percentage recovery.[8]
Precision - Repeatability (Intra-assay precision): The agreement between results of successive measurements of the same sample carried out under the same conditions. A relative standard deviation (RSD) of ≤ 2.0% is generally acceptable for an assay.[6][7] - Intermediate Precision: The agreement between results from the same laboratory but on different days, with different analysts, or on different equipment.[6]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified. Often determined as a signal-to-noise ratio of 3:1.[7][8]
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is a common benchmark.[7][8] For impurities, the LOQ should be at or below the specified limit.[7]
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, and column temperature.[7]

Visualizing the Workflow and Logic

Experimental Workflow for HPLC Method Validation

The following diagram illustrates the typical workflow for validating an analytical HPLC method.

cluster_0 Method Development cluster_1 Method Validation Method Optimization Method Optimization Specificity Specificity/ Selectivity Method Optimization->Specificity Start Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Method Validated Method Robustness->Validated Method Complete

Caption: Workflow for analytical HPLC method validation.

Logical Flow for Analytical Method Selection

This diagram outlines the decision-making process for selecting a suitable analytical method for quantification.

Start Define Analytical Requirement (e.g., Quantification of this compound) Analyte_Properties Assess Analyte Properties (Volatility, Chromophore) Start->Analyte_Properties Sensitivity_Requirement Determine Required Sensitivity Analyte_Properties->Sensitivity_Requirement Non-volatile or has chromophore GC_MS Select GC-MS Analyte_Properties->GC_MS Volatile & Thermally Stable Matrix_Complexity Consider Sample Matrix Complexity Sensitivity_Requirement->Matrix_Complexity Low to Moderate LC_MSMS Select LC-MS/MS Sensitivity_Requirement->LC_MSMS High Sensitivity Needed HPLC_UV Select HPLC-UV (with derivatization) Matrix_Complexity->HPLC_UV Simple Matrix Matrix_Complexity->LC_MSMS Complex Matrix

Caption: Decision tree for analytical method selection.

References

Comparative Analysis of the Anesthetic Properties of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anesthetic properties of several novel piperidine derivatives against established local anesthetics. The data presented is compiled from recent preclinical studies and aims to facilitate the evaluation of these compounds for potential therapeutic applications.

Executive Summary

Recent research has focused on the synthesis and evaluation of new piperidine derivatives as potent and long-acting local anesthetics with favorable safety profiles. The piperidine ring, a key structural component in well-known anesthetics like bupivacaine and ropivacaine, serves as a versatile scaffold for developing new chemical entities with enhanced pharmacological properties.[1][2] Studies have demonstrated that certain novel piperidine compounds exhibit significantly longer duration of action and lower toxicity compared to conventional agents such as procaine, lidocaine, and trimecaine.[1][3]

Comparative Efficacy of Piperidine Derivatives

The following tables summarize the in vivo efficacy and acute toxicity of selected novel piperidine derivatives in comparison to standard local anesthetics.

Table 1: Infiltration Anesthesia Activity

CompoundAnesthesia IndexDuration of Complete Anesthesia (min)Total Duration of Anesthesia (min)Reference
LAS-286 (0.5%) Significantly Higher vs. Refs95.0Significantly Longer vs. Refs[1]
LAS-294 Significantly Higher vs. RefsLess than LAS-286, Longer than RefsLess than LAS-286, Longer than Refs[1]
KFCD-6 -89.4 ± 13.4Significantly Longer vs. Refs[3]
KFCD-7 35.4 ± 1.3Longer than LidocaineLess than Trimecaine[3]
LAS-251 Higher than RefsSignificantly Longer vs. RefsSignificantly Longer vs. Refs[2]
Procaine Lower than test compounds34.2 ± 6.9Lower than test compounds[1][3]
Lidocaine Lower than test compounds52.7 ± 6.2Lower than test compounds[1][3]
Trimecaine Lower than test compounds46.9 ± 8.1Lower than test compounds[1][3]

Table 2: Acute Toxicity (Subcutaneous Administration)

CompoundLD50 (mg/kg)Relative Toxicity vs. LidocaineReference
LAS-286 Significantly Higher vs. Refs0.16[1]
LAS-252 Comparable to ProcaineSignificantly Lower[2]
KFCD-6 Lower Toxicity than Refs0.30[3]
KFCD-7 Lower Toxicity than Refs-[3]
Procaine Lower than test compounds-[1][3]
Lidocaine Lower than test compounds1.00[1][3]
Trimecaine Lower than test compounds-[1][3]

Mechanism of Action: Sodium Channel Blockade

Piperidine-based local anesthetics primarily exert their effect by blocking voltage-gated sodium channels (Nav) within the neuronal cell membrane.[4][5] This action inhibits the influx of sodium ions, which is essential for the depolarization of the nerve membrane and the propagation of action potentials. The result is a transient and reversible loss of sensation in the targeted area. Molecular docking studies have suggested a high binding affinity of some piperidine derivatives for Nav1.4 and Nav1.5 channel subtypes.[1]

G Mechanism of Action of Piperidine Anesthetics cluster_effect Mechanism of Action of Piperidine Anesthetics Extracellular Space Extracellular Space Intracellular Space Intracellular Space Na_Channel Voltage-Gated Sodium Channel (Nav) Na_Influx Na+ Influx Anesthetic_Uncharged Piperidine Derivative (Uncharged) Anesthetic_Uncharged->Na_Channel Diffusion across membrane Anesthetic_Charged Piperidine Derivative (Charged) Anesthetic_Uncharged->Anesthetic_Charged Equilibrium Anesthetic_Charged->Na_Channel Binds to intracellular side of channel Anesthetic_Charged->Na_Influx Blockade Action_Potential Action Potential Propagation Na_Influx->Action_Potential Depolarization Sensation Nerve Conduction (Sensation) Action_Potential->Sensation

Caption: Mechanism of action of piperidine anesthetics.

Experimental Protocols

The following methodologies are representative of the key experiments conducted to evaluate the anesthetic properties of the discussed piperidine derivatives.

Infiltration Anesthesia (Bulbring & Wajda Model)

This in vivo model assesses the onset, duration, and intensity of local anesthesia following subcutaneous injection.

G Experimental Workflow for Infiltration Anesthesia cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Animal_Prep Animal Acclimatization (e.g., Guinea Pigs) Injection Subcutaneous Injection of Test Compound Animal_Prep->Injection Compound_Prep Preparation of Test Solutions (e.g., 0.5% aqueous solution) Compound_Prep->Injection Stimulation Application of Nociceptive Stimulus (e.g., pinprick) to injection site Injection->Stimulation Post-injection Observation Observation of Animal's Response (e.g., reflex) at set intervals Stimulation->Observation Repeatedly Record_Onset Record Onset of Anesthesia Observation->Record_Onset Record_Duration Record Duration of Complete and Total Anesthesia Observation->Record_Duration Calculate_Index Calculate Anesthesia Index Record_Duration->Calculate_Index Comparison Compare with Reference Drugs (Lidocaine, Procaine, etc.) Calculate_Index->Comparison

Caption: Workflow for infiltration anesthesia assessment.

Methodology:

  • Animal Model: The study is typically performed on guinea pigs or rabbits.[1][2]

  • Test Solutions: The piperidine derivatives and reference drugs (e.g., procaine, lidocaine) are prepared in aqueous solutions at specified concentrations (e.g., 0.5%).[1][3]

  • Administration: A fixed volume of the test solution is injected subcutaneously into a designated skin area on the animal's back.

  • Nociceptive Testing: The anesthetized area is tested for sensory blockade by applying a mechanical stimulus (e.g., pinprick) at regular intervals.

  • Endpoint Measurement: The primary endpoints measured are:

    • Onset of action: The time taken to achieve complete sensory blockade.

    • Duration of complete anesthesia: The time from onset until the return of any sensory perception.

    • Total duration of anesthesia: The time from onset until the complete return to baseline sensitivity.

    • Anesthesia Index: A calculated value representing the overall anesthetic efficacy.[1][2]

Acute Toxicity Assessment

This protocol determines the median lethal dose (LD50) of a compound, providing a measure of its short-term toxic potential.

Methodology:

  • Animal Model: The study is conducted on mice.[1][2]

  • Administration: The test compounds are administered via a specific route, typically subcutaneous or intravenous injection, in increasing doses to different groups of animals.

  • Observation: The animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.

  • LD50 Calculation: The LD50 value, the dose at which 50% of the animals die, is calculated using statistical methods (e.g., Litchfield-Wilcoxon method).[1]

Structure-Activity Relationship

The anesthetic activity of piperidine derivatives is influenced by their chemical structure. Key structural modifications that impact efficacy include:

  • Substituents on the Piperidine Ring: The nature and position of substituents on the piperidine ring can significantly affect the compound's potency and duration of action. For instance, the presence of an alkyl radical on the triple bond of a C4 substituent has been shown to have a positive effect on the anesthesia index and duration.[6]

  • Acyl Moiety: The type of acyl group (e.g., propionyl, benzoyl) can influence anesthetic activity, with benzoates often showing stronger effects.[6][7]

  • Fluorination: The introduction of fluorine atoms can increase bioavailability, metabolic stability, and lipophilicity, potentially enhancing the interaction with target proteins.[1]

  • Host-Guest Complexes: The formation of inclusion complexes with cyclodextrins can decrease the acute toxicity of piperidine derivatives and, in some cases, enhance their anesthetic activity.[3][8]

Conclusion and Future Directions

The comparative data strongly suggest that novel piperidine derivatives, such as LAS-286 and KFCD-6, represent a promising class of local anesthetics.[1][3] They have demonstrated superior duration of action and a better safety profile compared to several clinically used anesthetics. Further preclinical and clinical investigations are warranted to fully characterize their therapeutic potential. Future research should focus on optimizing the chemical structure to further enhance anesthetic potency and minimize potential side effects, as well as exploring their efficacy in various models of anesthesia.[2][3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.